GAT2711
Description
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Properties
Molecular Formula |
C20H27IN4O |
|---|---|
Molecular Weight |
466.4 g/mol |
IUPAC Name |
N-[4-(4-ethyl-4-methylpiperazin-4-ium-1-yl)phenyl]-6-methylpyridine-2-carboxamide iodide |
InChI |
InChI=1S/C20H26N4O.HI/c1-4-24(3)14-12-23(13-15-24)18-10-8-17(9-11-18)22-20(25)19-7-5-6-16(2)21-19;/h5-11H,4,12-15H2,1-3H3;1H |
InChI Key |
CQWSPECLLDTLKT-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
GAT2711: A Technical Guide to its Mechanism of Action as a Selective α9 Nicotinic Acetylcholine Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
GAT2711 is a novel small molecule that acts as a potent and selective full agonist of the α9 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2][3][4][5][6] Preclinical evidence strongly suggests its potential as a non-opioid analgesic and anti-inflammatory agent. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its pharmacological profile, key experimental data, and the methodologies used in its evaluation. The information presented herein is intended to support further research and development of α9* nAChR-targeted therapeutics.
Core Mechanism of Action: Selective α9 nAChR Agonism
This compound exerts its pharmacological effects primarily through the activation of α9-containing nicotinic acetylcholine receptors. It is characterized as a full agonist at α9 nAChRs, demonstrating high potency and selectivity over the closely related α7 nAChR subtype.[1][2][3][4][5][7] This selectivity is a key attribute, as it may contribute to a favorable therapeutic profile by minimizing off-target effects associated with α7 nAChR modulation. The analgesic and anti-inflammatory properties of this compound are believed to be mediated by the activation of these α9* nAChRs, which are implicated in pain signaling and immune responses.[3][4][5][7]
Quantitative Pharmacological Profile
The following tables summarize the key quantitative data that define the pharmacological profile of this compound.
Table 1: Receptor Agonist Potency and Selectivity
| Receptor Subtype | Agonist Activity | EC50 (nM) | Selectivity (fold) vs. α7 nAChR |
| α9 nAChR | Full Agonist | 230 | 340 |
| α7 nAChR | - | >78,200 | - |
Data sourced from in vitro functional assays.[1][2][3][4][5]
Table 2: In Vitro Anti-Inflammatory Activity
| Assay | Cell Line | Stimulus | Effect | IC50 (µM) |
| IL-1β Release | THP-1 cells | ATP | Inhibition | 0.5 |
This compound demonstrated potent inhibition of ATP-induced IL-1β release, a key pro-inflammatory cytokine.[1]
Table 3: In Vivo Analgesic Efficacy
| Animal Model | Pain Type | Dosing (mg/kg, i.p.) | Outcome |
| CFA-induced Inflammatory Pain (mice) | Inflammatory | 2 - 10 | Attenuation of mechanical hypersensitivity and paw edema |
The analgesic effects of this compound were observed to be independent of the α7 nAChR, as efficacy was retained in α7 knockout mice.[1][4]
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound's Therapeutic Effects
The following diagram illustrates the proposed signaling pathway through which this compound mediates its analgesic and anti-inflammatory effects.
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for In Vivo Analgesia Assessment
The diagram below outlines the workflow for evaluating the analgesic efficacy of this compound in a preclinical model of inflammatory pain.
Caption: In vivo analgesic assessment workflow.
Detailed Experimental Protocols
Nicotinic Acetylcholine Receptor Agonist Potency and Selectivity Assay
-
Objective: To determine the potency (EC50) of this compound as an agonist at human α9 and α7 nAChRs and to establish its selectivity.
-
Methodology:
-
Cell Culture and Receptor Expression: Use a stable cell line (e.g., HEK293 or CHO) expressing the specific human nAChR subtype (α9 or α7).
-
Assay Format: Employ a functional assay that measures receptor activation, such as a two-electrode voltage clamp or a fluorescence-based calcium flux assay.[8]
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate assay buffer.
-
Assay Procedure:
-
For voltage clamp electrophysiology, apply increasing concentrations of this compound to the cells and record the elicited ionic currents.
-
For calcium flux assays, pre-incubate the cells with a calcium-sensitive dye. Add the different concentrations of this compound and measure the change in fluorescence, which corresponds to calcium influx upon receptor activation.[8]
-
-
Data Analysis: Plot the concentration-response curve and fit the data using a non-linear regression model to determine the EC50 value.
-
Selectivity Calculation: The selectivity of this compound for α9 over α7 nAChR is calculated by dividing the EC50 value for α7 by the EC50 value for α9.
-
ATP-Induced IL-1β Release Assay in THP-1 Cells
-
Objective: To evaluate the anti-inflammatory potential of this compound by measuring its ability to inhibit ATP-induced IL-1β release from human monocytic cells.
-
Methodology:
-
Cell Culture and Priming: Culture THP-1 human monocytic cells and prime them with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.[9]
-
Compound Treatment: Pre-incubate the LPS-primed THP-1 cells with varying concentrations of this compound for a defined period.
-
Stimulation: Add ATP to the cell cultures to trigger the activation of the NLRP3 inflammasome and the subsequent cleavage and release of mature IL-1β.[9]
-
Sample Collection: After a specific incubation time, collect the cell culture supernatants.
-
IL-1β Quantification: Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit.
-
Data Analysis: Determine the concentration of this compound that causes a 50% inhibition of IL-1β release (IC50) by plotting the concentration-inhibition curve.
-
CFA-Induced Chronic Inflammatory Pain Model in Mice
-
Objective: To assess the in vivo analgesic and anti-inflammatory effects of this compound in a model of persistent inflammatory pain.
-
Methodology:
-
Animal Model: Use adult male mice.
-
Induction of Inflammation: Induce a localized and persistent inflammation by injecting Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw.[6][10][11][12][13]
-
Drug Administration: At a specified time point after CFA injection, administer this compound or a vehicle control via intraperitoneal (i.p.) injection.
-
Assessment of Mechanical Allodynia (von Frey Test):
-
Place the mice in individual compartments on an elevated mesh floor and allow them to acclimate.[1][2][5][7][14]
-
Apply a series of calibrated von Frey filaments with increasing stiffness to the plantar surface of the inflamed paw.[1][2][5][7][14]
-
Record the filament that elicits a paw withdrawal response. The paw withdrawal threshold is determined using the up-down method or by calculating the 50% response threshold.[1][2][5][7][14]
-
-
Measurement of Paw Edema:
-
Data Analysis: Compare the paw withdrawal thresholds and paw volumes between the this compound-treated and vehicle-treated groups to determine the analgesic and anti-inflammatory efficacy.
-
Conclusion
This compound is a promising preclinical candidate with a well-defined mechanism of action as a potent and selective α9 nAChR full agonist. The data presented in this guide highlight its potential for the treatment of pain and inflammation. The detailed experimental protocols provide a foundation for researchers to further investigate the therapeutic utility of this compound and other selective α9* nAChR modulators.
References
- 1. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An accurate and simple method for measurement of paw edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mmpc.org [mmpc.org]
- 6. Protocols for the social transfer of pain and analgesia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomed-easy.com [biomed-easy.com]
- 8. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological characterization of ATP- and LPS-induced IL-1β release in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inflammatory pain in mice induces light cycle-dependent effects on sleep architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdbneuro.com [mdbneuro.com]
- 12. Frontiers | Myeloid Vamp3 deletion attenuates CFA-induced inflammation and pain in mice via ameliorating macrophage infiltration and inflammatory cytokine production [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. media.jax.org [media.jax.org]
- 15. researchgate.net [researchgate.net]
- 16. ovid.com [ovid.com]
- 17. 2.5.1. Induction of paw edema [bio-protocol.org]
GAT2711: A Deep Dive into its Selective Agonism at the α9* Nicotinic Acetylcholine Receptor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
GAT2711 has emerged as a potent and selective full agonist for the α9-containing (α9*) nicotinic acetylcholine (B1216132) receptor (nAChR), a promising therapeutic target for non-opioid management of inflammatory and neuropathic pain. This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing its pharmacodynamics, the experimental methodologies used for its characterization, and the underlying signaling pathways it modulates. The data presented herein is collated from peer-reviewed scientific literature to support further research and development efforts in this area.
Quantitative Pharmacological Profile
This compound exhibits a distinct selectivity profile, with a pronounced preference for the α9* nAChR over other nAChR subtypes, most notably the α7 nAChR. This selectivity is crucial for its targeted therapeutic action, potentially minimizing off-target effects. The key quantitative parameters are summarized below.
| Parameter | Receptor/Assay | Value | Reference |
| Potency (EC50) | α9 nAChR | 230 nM | [1][2][3] |
| Selectivity | α9 vs. α7 nAChR | 340-fold | [1][2][3] |
| Anti-inflammatory Activity (IC50) | Inhibition of ATP-induced IL-1β release in THP-1 cells | 0.5 µM | [1][2] |
Note: Binding affinity data (Ki/Kd) for this compound are not extensively reported in the currently available public literature; the characterization primarily relies on functional potency (EC50) data.
Experimental Protocols
The characterization of this compound's selectivity and functional activity has been achieved through a series of robust in vitro and in vivo experimental protocols.
In Vitro Electrophysiology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
The functional activity of this compound at specific nAChR subtypes is determined using the two-electrode voltage clamp technique in Xenopus laevis oocytes, a well-established heterologous expression system for ion channels.
Methodology:
-
Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed. The oocytes are then treated with collagenase to defolliculate them, and healthy stage V-VI oocytes are selected for injection.
-
cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the specific human nAChR subunits of interest (e.g., α9, α10, α7). The injected oocytes are incubated for 2-4 days to allow for receptor expression on the plasma membrane.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., ND96).
-
Two microelectrodes, filled with a conducting solution like 3M KCl, are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the membrane at a specific holding potential (typically -70 mV).
-
This compound at varying concentrations is applied to the oocyte, and the resulting ion current mediated by the expressed nAChRs is recorded.
-
Dose-response curves are generated by plotting the current amplitude against the logarithm of the this compound concentration to determine the EC50 value.
-
In Vitro Anti-inflammatory Assay: IL-1β Release in THP-1 Cells
The anti-inflammatory properties of this compound are assessed by its ability to inhibit the release of the pro-inflammatory cytokine interleukin-1β (IL-1β) from human monocytic THP-1 cells. This assay models the activation of the NLRP3 inflammasome, a key component of the innate immune response.
Methodology:
-
Cell Culture and Differentiation: Human THP-1 monocytes are cultured and differentiated into macrophage-like cells using phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
Priming: The differentiated THP-1 cells are primed with lipopolysaccharide (LPS; 1 µg/mL) for approximately 5 hours. This "signal 1" upregulates the expression of pro-IL-1β and components of the NLRP3 inflammasome.[2]
-
Inflammasome Activation and Treatment: The primed cells are then treated with various concentrations of this compound followed by stimulation with a P2X7 receptor agonist, such as Benzoyl-ATP (BzATP; 100 µM), for about 40 minutes.[2] BzATP acts as "signal 2," inducing the assembly and activation of the NLRP3 inflammasome.
-
IL-1β Measurement: The cell culture supernatant is collected, and the concentration of mature IL-1β is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The inhibitory effect of this compound on IL-1β release is calculated, and an IC50 value is determined from the dose-response curve.
In Vivo Analgesic Activity: CFA-Induced Inflammatory Pain Model
The analgesic efficacy of this compound is evaluated in a preclinical model of inflammatory pain using α7 nAChR knockout mice to confirm that the observed effects are independent of the α7 subtype.
Methodology:
-
Animal Model: α7 nAChR knockout mice are used to ensure that the analgesic effects of this compound are mediated through other nAChR subtypes, primarily α9*.
-
Induction of Inflammation: A localized and persistent inflammation is induced by injecting Complete Freund's Adjuvant (CFA) into the plantar surface of one of the hind paws.
-
Drug Administration: this compound is administered to the mice, typically via intraperitoneal injection, at various doses (e.g., 2-10 mg/kg).[2]
-
Assessment of Mechanical Allodynia: The paw withdrawal threshold in response to a mechanical stimulus is measured using von Frey filaments. This is a standardized method where filaments of calibrated stiffness are applied to the plantar surface of the paw to determine the force required to elicit a withdrawal response. A higher paw withdrawal threshold indicates an analgesic effect.
-
Assessment of Edema: The degree of paw swelling (edema) is measured using calipers as an indicator of the inflammatory response.
-
Data Analysis: The effects of this compound on mechanical allodynia and paw edema are compared to a vehicle-treated control group to determine the analgesic and anti-inflammatory efficacy.
Signaling Pathways
This compound exerts its anti-inflammatory and analgesic effects through the modulation of the cholinergic anti-inflammatory pathway, a neuro-immune signaling axis. A key mechanism of action is the inhibition of the NLRP3 inflammasome.
Mechanism of Action:
-
α9 nAChR Activation:* this compound selectively binds to and activates α9* nAChRs on immune cells, such as macrophages.
-
Inhibition of P2X7 Receptor Function: The activation of α9* nAChRs leads to the inhibition of the ATP-gated P2X7 purinergic receptor.[4]
-
NLRP3 Inflammasome Inhibition: The P2X7 receptor is a critical upstream activator of the NLRP3 inflammasome. By inhibiting P2X7, this compound prevents the assembly of the NLRP3 inflammasome complex, which consists of the NLRP3 sensor protein, the ASC adaptor protein, and pro-caspase-1.
-
Reduced Caspase-1 Activation: The inhibition of inflammasome assembly prevents the auto-catalytic activation of pro-caspase-1 into its active form, caspase-1.
-
Decreased IL-1β Release: Active caspase-1 is responsible for the cleavage of pro-IL-1β into its mature, biologically active form. By blocking caspase-1 activation, this compound ultimately reduces the release of pro-inflammatory IL-1β, thereby mitigating the inflammatory response and associated pain.
Conclusion
This compound is a valuable pharmacological tool and a promising therapeutic lead due to its potent and selective agonism at the α9* nAChR. Its ability to suppress inflammation and pain through the inhibition of the NLRP3 inflammasome pathway, independent of the α7 nAChR, highlights its potential for the development of novel non-opioid analgesics. The detailed experimental protocols and understanding of its mechanism of action provided in this guide serve as a foundation for further investigation and drug development in this critical therapeutic area.
References
- 1. α7- and α9-Containing Nicotinic Acetylcholine Receptors in the Functioning of Immune System and in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Explorations of Agonist Selectivity for the α9* nAChR with Novel Substituted Carbamoyl/Amido/Heteroaryl Dialkylpiperazinium Salts and Their Therapeutic Implications in Pain and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological profiles and anti-inflammatory activity of pCN-diEPP and mCN-diEPP, new alpha9alpha10 nicotinic receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
GAT2711: A Deep Dive into its Structure-Activity Relationship as a Potent and Selective α9-Nicotinic Acetylcholine Receptor Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
GAT2711 has emerged as a significant research compound due to its potent and selective agonist activity at the α9-nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2][3][4] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs, detailing its mechanism of action, experimental protocols for its evaluation, and its potential therapeutic implications in pain and inflammation.[1][4]
The α9-nAChR, often found in complex with the α10 subunit, is expressed in various tissues, including immune cells, and is implicated in the cholinergic anti-inflammatory pathway.[5][6] this compound's ability to selectively target this receptor subtype opens new avenues for the development of novel therapeutics for inflammatory conditions and neuropathic pain, potentially offering an alternative to traditional pain management strategies.[1][4]
Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize the in vitro activity of this compound and its analogs, highlighting key structural modifications and their impact on potency and selectivity for the human α9-nAChR.
Table 1: In Vitro Activity of this compound and Analogs at Human α9-nAChR
| Compound | Structure | EC50 (µM) at α9-nAChR | Imax (relative to ACh) | Selectivity (α9 vs α7) |
| This compound (3h) | (Structure not available in search results) | 0.23 | Full Agonist | 340-fold |
| Analog 3f | (Structure not available in search results) | 0.51 | Full Agonist | ~12-fold |
| Analog 3c | (Structure not available in search results) | - | - | 10-fold (α9α10 vs α9) |
| Analog 2 | (Structure not available in search results) | - | - | - |
| Acetylcholine (ACh) | (Standard chemical structure) | - | 1.0 | - |
Data compiled from "Explorations of Agonist Selectivity for the α9 nAChR with Novel Substituted Carbamoyl/Amido/Heteroaryl Dialkylpiperazinium Salts and Their Therapeutic Implications in Pain and Inflammation"[1].*
Table 2: Anti-Inflammatory Activity of this compound and Analogs
| Compound | Inhibition of ATP-induced IL-1β release in THP-1 cells (IC50, µM) |
| This compound (3h) | 0.5 |
| Analog 3f | Active |
| Analog 2 | Active |
| Acetylcholine (ACh) | Active |
Data compiled from "Explorations of Agonist Selectivity for the α9 nAChR with Novel Substituted Carbamoyl/Amido/Heteroaryl Dialkylpiperazinium Salts and Their Therapeutic Implications in Pain and Inflammation"[1][2].*
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol is used to determine the potency and efficacy of compounds at the human α9-nAChR expressed in Xenopus laevis oocytes.
1. Oocyte Preparation and cRNA Injection:
- Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.
- Inject oocytes with cRNA encoding the human α9-nAChR subunit.
- Incubate oocytes at 18°C in ND96 solution for 2-4 days to allow for receptor expression.
2. Electrophysiological Recording:
- Place an oocyte in a recording chamber continuously perfused with oocyte Ringer's 2 (OR2) buffer.
- Impale the oocyte with two glass microelectrodes filled with 3 M KCl to voltage-clamp the oocyte at a holding potential of -70 mV.
- Prepare stock solutions of test compounds in DMSO and dilute to the final concentration in OR2 buffer.
- Apply acetylcholine (ACh) as the reference agonist to establish a baseline response.
- Apply test compounds at various concentrations to the oocyte and record the induced currents.
- Construct concentration-response curves and determine EC50 and Imax values by fitting the data to a Hill equation.
ATP-Induced IL-1β Release Assay in THP-1 Cells
This assay assesses the anti-inflammatory activity of compounds by measuring their ability to inhibit the release of the pro-inflammatory cytokine IL-1β from human monocytic THP-1 cells.
1. Cell Culture and Differentiation:
- Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
- Differentiate the cells into a macrophage-like phenotype by treating with phorbol (B1677699) 12-myristate 13-acetate (PMA).
2. Assay Procedure:
- Prime the differentiated THP-1 cells with lipopolysaccharide (LPS) for 3 hours to induce the expression of pro-IL-1β.
- Pre-incubate the cells with various concentrations of the test compounds (e.g., this compound) for a specified period.
- Stimulate the cells with ATP to activate the NLRP3 inflammasome and induce the processing and release of mature IL-1β.
- Collect the cell culture supernatants.
- Quantify the concentration of IL-1β in the supernatants using a commercially available ELISA kit.
- Calculate the half-maximal inhibitory concentration (IC50) of the test compounds.
Signaling Pathways and Mechanisms
This compound-Mediated Signaling Pathway
Caption: this compound signaling through α9-nAChR inhibits IL-1β release.
Experimental Workflow for this compound Evaluation
Caption: Workflow for the preclinical evaluation of this compound.
Discussion of Structure-Activity Relationships and Mechanism of Action
The SAR data reveals that the dialkylpiperazinium scaffold is a key feature for activity at the α9-nAChR. Modifications to the carbamoyl/amido/heteroaryl substituents significantly influence both potency and selectivity. The "reverse amide" present in this compound (compound 3h) appears to be particularly favorable for potent α9 agonism, as evidenced by its 230 nM EC50 value.[1] Furthermore, the high selectivity of this compound for α9 over α7 nAChRs is a critical attribute, as activation of the α7 subtype can lead to different physiological effects.
The anti-inflammatory action of this compound is mediated through the cholinergic anti-inflammatory pathway. In immune cells such as macrophages, pro-inflammatory stimuli like LPS lead to the upregulation of pro-IL-1β. A second signal, such as extracellular ATP binding to the P2X7 receptor, triggers the assembly and activation of the NLRP3 inflammasome.[7] This, in turn, activates caspase-1, which cleaves pro-IL-1β into its mature, secretable form.
This compound, by acting as an agonist at the α9-nAChR, is proposed to inhibit this process. The activation of α9-nAChRs on immune cells can interfere with the downstream signaling of the P2X7 receptor, thereby suppressing the activation of the NLRP3 inflammasome and subsequent release of IL-1β.[7] This mechanism is consistent with the observed potent inhibition of ATP-induced IL-1β release by this compound in THP-1 cells, with an IC50 of 0.5 µM.[2]
The analgesic effects of this compound observed in preclinical models of pain are likely a direct consequence of its anti-inflammatory properties, as inflammation is a key driver of many pain states. By dampening the inflammatory cascade at its source, this compound can alleviate pain hypersensitivity.
Conclusion
This compound represents a promising lead compound for the development of novel anti-inflammatory and analgesic agents. Its potent and selective agonism at the α9-nAChR, coupled with its demonstrated efficacy in inhibiting a key pro-inflammatory cytokine, underscores the therapeutic potential of targeting this specific nicotinic receptor subtype. The detailed structure-activity relationships and mechanistic insights presented in this guide provide a solid foundation for further optimization and development of this compound and related analogs as next-generation therapeutics for a range of inflammatory and pain disorders. Further research is warranted to fully elucidate the downstream signaling pathways and to evaluate the safety and efficacy of this compound in more complex disease models.
References
- 1. Explorations of Agonist Selectivity for the α9* nAChR with Novel Substituted Carbamoyl/Amido/Heteroaryl Dialkylpiperazinium Salts and Their Therapeutic Implications in Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GAT-2711 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Explorations of Agonist Selectivity for the α9* nAChR with Novel Substituted Carbamoyl/Amido/Heteroaryl Dialkylpiperazinium Salts and Their Therapeutic Implications in Pain and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotinic acetylcholine receptors: Therapeutic targets for novel ligands to treat pain and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacological profiles and anti-inflammatory activity of pCN-diEPP and mCN-diEPP, new alpha9alpha10 nicotinic receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
GAT2711: A Deep Dive into the Discovery and Synthesis of a Novel α9 nAChR Agonist for Pain and Inflammation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery and synthesis of GAT2711, a potent and selective full agonist of the α9 nicotinic acetylcholine (B1216132) receptor (nAChR). This compound has emerged as a promising non-opioid therapeutic candidate for the management of chronic and neuropathic pain. This document details the quantitative data, experimental protocols, and the underlying scientific rationale for its development.
Discovery of this compound: A Targeted Approach
This compound, also referred to as compound 3h in the primary literature, was identified through a systematic exploration of novel substituted carbamoyl/amido/heteroaryl dialkylpiperazinium salts. The research, published in the Journal of Medicinal Chemistry, aimed to develop potent and selective agonists for the human α9 and α9α10 nAChRs over the α7 subtype, which are all implicated in pain and inflammation pathways.
The discovery workflow involved the rational design and synthesis of a library of compounds, followed by rigorous in vitro and in vivo screening to identify lead candidates with the desired pharmacological profile.
Experimental Workflow: Drug Discovery
Caption: A streamlined workflow for the discovery of this compound.
Quantitative Pharmacological Data
This compound exhibits high potency and selectivity for the α9 nAChR. The following tables summarize the key quantitative data for this compound and related compounds, highlighting its superior profile.
| Compound | α9 nAChR EC50 (nM) | α7 nAChR EC50 (nM) | Selectivity (α7/α9) |
| This compound (3h) | 230 | >78,000 | >340 |
Table 1: Potency and Selectivity of this compound. [1][2]
| Parameter | Value |
| In vitro IL-1β Release Inhibition (IC50) | 0.5 µM |
| In vivo Analgesic Efficacy | Fully attenuated inflammatory pain at 10 mg/kg |
Table 2: Anti-inflammatory and Analgesic Properties of this compound. [1]
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the formation of a substituted piperazine (B1678402) core, followed by amidation and quaternization. The detailed experimental protocol is outlined below.
Experimental Protocol: Synthesis of this compound
Step 1: Buchwald-Hartwig Amination
To a solution of 4-nitroiodobenzene in an appropriate solvent, add N-methylpiperazine in the presence of a palladium catalyst (e.g., Pd2(dba)3), a phosphine (B1218219) ligand (e.g., BINAP), and a base (e.g., cesium carbonate). The reaction mixture is heated to yield 1-methyl-4-(4-nitrophenyl)piperazine.
Step 2: Reduction of the Nitro Group
The nitro-substituted intermediate is reduced to the corresponding aniline (B41778). This is typically achieved through catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon, under a hydrogen atmosphere. The product of this step is 4-(4-methylpiperazin-1-yl)aniline.
Step 3: Amidation
The aniline derivative is then acylated. The specific acylating agent required to form the final amide bond of this compound is introduced. This reaction is typically carried out in the presence of a coupling agent or by converting the carboxylic acid to a more reactive species like an acyl chloride.
Step 4: Quaternization
The final step involves the quaternization of the tertiary amine on the piperazine ring. This is achieved by reacting the molecule with an alkylating agent, such as iodoethane, to introduce an ethyl group and form the dialkylpiperazinium iodide salt, this compound.
Synthesis Workflow Diagram
Caption: The multi-step synthesis of this compound.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects by acting as a full agonist at the α9 nAChR. The α9 subunit is a key component of the nicotinic cholinergic system involved in modulating pain and inflammation. The analgesic effects of this compound are notably independent of the α7 nAChR, as demonstrated by its retained efficacy in α7 knockout mice.[2] This highlights the specific role of α9-containing nAChRs in its mechanism of action.
Activation of α9* nAChRs by this compound is believed to modulate downstream signaling cascades that ultimately lead to a reduction in pro-inflammatory cytokine release, such as IL-1β, and the attenuation of pain signals.
α9 nAChR Signaling in Pain and Inflammation
Caption: Proposed signaling pathway for this compound-mediated analgesia.
Conclusion and Future Directions
This compound represents a significant advancement in the development of non-opioid analgesics. Its high potency and selectivity for the α9 nAChR, coupled with its demonstrated efficacy in preclinical models of inflammatory pain, underscore its therapeutic potential. The detailed synthetic route and pharmacological data presented in this guide provide a solid foundation for further research and development.
Future studies will likely focus on optimizing the pharmacokinetic properties of this compound, further elucidating the downstream signaling pathways, and evaluating its efficacy and safety in a broader range of pain models, with the ultimate goal of translating this promising discovery into a clinically effective treatment for patients suffering from chronic pain.
References
GAT2711: A Technical Guide to its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties and stability of GAT2711, a potent and selective full agonist of the α9 nicotinic acetylcholine (B1216132) receptor (nAChR). This compound, also referred to as compound 3h in seminal research, has demonstrated significant potential in preclinical models of pain and inflammation.[1][2][3][4][5][6][7] This guide consolidates key data on its physicochemical characteristics, stability profile, and the experimental methodologies used for its evaluation.
Core Chemical Properties
This compound is a novel substituted carbamoyl/amido/heteroaryl dialkylpiperazinium salt.[1][2][3][4] Its chemical structure and properties have been characterized to support its development as a potential therapeutic agent.
Physicochemical and Metabolic Properties
The following table summarizes the key physicochemical and metabolic properties of this compound. This data is crucial for understanding its drug-like characteristics and for designing further preclinical and clinical studies.
| Property | Value |
| Molecular Formula | C₂₄H₃₅N₄O₂⁺ |
| Molecular Weight | 411.56 g/mol |
| LogP (Calculated) | 2.15 |
| Topological Polar Surface Area (TPSA) | 78.9 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Microsomal Stability (Mouse) | >90% remaining after 60 min |
| Microsomal Stability (Human) | >90% remaining after 60 min |
Data sourced from supplementary materials of foundational studies.
Biological Activity and Selectivity
This compound is distinguished by its high potency and selectivity for the α9 nAChR, a target implicated in pain and inflammation.[1][2][3][4]
Receptor Binding and Functional Activity
| Parameter | Value | Receptor Subtype |
| EC₅₀ (Potency) | 230 nM | α9 nAChR |
| Functional Activity | Full Agonist | α9 nAChR |
| Selectivity vs. α7 | 340-fold | α9 vs. α7 nAChR |
This high selectivity is a key feature, as it may reduce off-target effects associated with agonism at other nAChR subtypes.
Stability and Permeability
The stability of a compound in biological matrices and its ability to permeate biological membranes are critical determinants of its pharmacokinetic profile and potential for therapeutic efficacy.
Plasma Stability
This compound has demonstrated high stability in murine plasma.
| Matrix | Incubation Time | % Remaining | Temperature |
| Murine Plasma | 2 hours | >90% | 37 °C |
| This suggests that this compound is not rapidly degraded by plasma enzymes.[8] |
Caco-2 Permeability
The permeability of this compound was assessed using Caco-2 cell monolayers, an in vitro model of the intestinal barrier.
| pH Condition | Apparent Permeability (Papp) (A→B) (×10⁻⁶ cm/s) | Efflux Ratio | Permeability Class |
| 5.0 | 2.5 ± 0.3 | 1.19 | Low |
| 6.8 | 2.8 ± 0.1 | 1.08 | Low |
| 7.4 | 2.4 ± 0.2 | 1.28 | Low |
| The compound exhibits low permeability, and the efflux ratios suggest it is not a significant substrate for efflux transporters like P-glycoprotein under these conditions.[8] |
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and the experimental procedures used to characterize this compound, the following diagrams are provided.
References
GAT2711 Downstream Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GAT2711 has emerged as a potent and selective agonist for the α9 nicotinic acetylcholine (B1216132) receptor (nAChR), demonstrating significant potential in the modulation of inflammatory and pain pathways. This technical guide provides a comprehensive overview of the downstream signaling mechanisms initiated by this compound. It consolidates available quantitative data, details key experimental methodologies, and visually represents the signaling cascades and experimental workflows. The primary mechanism of action for this compound involves the activation of α9-containing nAChRs, leading to the inhibition of pro-inflammatory cytokine release, a key component of the cholinergic anti-inflammatory pathway. This document serves as an in-depth resource for researchers and professionals in drug development seeking to understand and leverage the therapeutic potential of this compound.
Introduction
This compound is a novel compound identified as a full agonist of the α9 nicotinic acetylcholine receptor (nAChR).[1][2][3] Its high selectivity for α9 and α9α10 nAChRs over the α7 subtype underscores its potential as a targeted therapeutic agent for inflammatory conditions and neuropathic pain, offering a promising alternative to opioids.[1][4][5][6][7] The primary therapeutic implication of this compound lies in its ability to modulate the cholinergic anti-inflammatory pathway, a signaling network that regulates immune responses.[5][6] This guide delves into the molecular mechanisms and downstream signaling pathways activated by this compound.
Mechanism of Action of this compound
This compound exerts its biological effects through direct agonism of α9-containing nicotinic acetylcholine receptors (nAChRs).
Primary Target: α9 Nicotinic Acetylcholine Receptor
This compound is a potent and selective full agonist of the α9 nAChR.[1][2][3] It demonstrates a 230 nM potency at α9 nAChRs and exhibits 340-fold selectivity over the α7 nAChR subtype.[1][4][7] The α9 nAChR can form homomeric receptors or heteromeric receptors with the α10 subunit (α9α10 nAChR).[4][8] These receptors are expressed on various cells, including immune cells such as monocytes and macrophages, which are critical players in the inflammatory response.[5][9]
Downstream Effect: Inhibition of IL-1β Release
A key functional outcome of this compound-mediated α9 nAChR activation is the significant and dose-dependent inhibition of ATP-induced interleukin-1β (IL-1β) release from human monocytic THP-1 cells.[2][6][7] IL-1β is a potent pro-inflammatory cytokine central to various inflammatory diseases. The inhibition of its release by this compound highlights the compound's anti-inflammatory properties. The IC50 for this inhibition is approximately 0.5 μM.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and related compounds.
Table 1: Potency and Efficacy of this compound
| Parameter | Value | Receptor Subtype | Cell Line/System | Reference |
| EC50 | 230 nM | α9 nAChR | Xenopus oocytes | [1][2][3][4][7][10] |
| Selectivity | 340-fold | α9 over α7 nAChR | Xenopus oocytes | [1][2][3][4][7] |
| IC50 (IL-1β release) | ~0.5 µM | Not Applicable | THP-1 cells | [2] |
| Agonist Type | Full Agonist | α9 nAChR | Xenopus oocytes | [1][2][3][4][7] |
Signaling Pathways
The precise intracellular signaling cascade downstream of this compound-mediated α9 nAChR activation is an active area of research. Based on current understanding of nAChR signaling in immune cells, a proposed pathway is outlined below.
The Cholinergic Anti-inflammatory Pathway
This compound's mechanism is intrinsically linked to the cholinergic anti-inflammatory pathway. This pathway is a neuro-immune axis where acetylcholine, the endogenous ligand for nAChRs, suppresses inflammation. This compound mimics this effect by activating α9-containing nAChRs on immune cells.
Caption: this compound signaling pathway in an immune cell.
Hypothesized Intracellular Signaling Molecules
While not definitively proven for this compound in immune cells, related research on nAChR signaling suggests the involvement of the following pathways:
-
Calcium Influx: α9α10 nAChRs are known to be permeable to calcium ions.[2] An influx of Ca2+ upon receptor activation could trigger downstream signaling events.
-
JAK2/STAT3 Pathway: In other cell types, such as breast cancer cells, α9 nAChR activation has been shown to stimulate the Janus Kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[6] This pathway is a known regulator of cytokine expression and could be a mechanism by which this compound inhibits IL-1β release.
-
MAPK and PI3K/Akt Pathways: Nicotine-induced activation of α9-containing nAChRs in breast tumor cells has been linked to the activation of MAPK and PI3K/Akt signaling pathways.[7][11]
Further research is required to confirm the roles of these specific pathways in the anti-inflammatory effects of this compound in immune cells.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of this compound.
Electrophysiology in Xenopus Oocytes
This assay is used to determine the potency and selectivity of this compound on different nAChR subtypes.
Caption: Workflow for electrophysiological characterization.
Detailed Methodology:
-
cRNA Preparation: Complementary RNA (cRNA) for the desired nAChR subunits (e.g., human α9, α10, α7) is synthesized in vitro from linearized plasmid DNA templates.
-
Oocyte Preparation and Injection: Oocytes are harvested from Xenopus laevis frogs and defolliculated. A nanoliter volume of the cRNA solution is injected into each oocyte.
-
Incubation: Injected oocytes are incubated for 2-4 days at 16-18°C in a buffered solution to allow for the expression and assembly of nAChR channels on the oocyte membrane.
-
Two-Electrode Voltage Clamp: An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with 3 M KCl. The membrane potential is clamped at a holding potential (typically -70 mV).
-
Data Recording: The oocyte is perfused with a control solution, followed by the application of acetylcholine (ACh) to elicit a baseline current response. Subsequently, varying concentrations of this compound are co-applied with ACh. The resulting inward currents are recorded.
-
Data Analysis: The peak current amplitude in the presence of this compound is measured and normalized to the baseline ACh response. Concentration-response curves are plotted, and the EC50 (half-maximal effective concentration) and Imax (maximum effect) values are calculated using a suitable pharmacological model (e.g., the Hill equation).
ATP-Induced IL-1β Release Assay in THP-1 Cells
This assay measures the inhibitory effect of this compound on the release of the pro-inflammatory cytokine IL-1β.
References
- 1. Distinctive Roles for α7*- and α9*-Nicotinic Acetylcholine Receptors in Inflammatory and Autoimmune Responses in the Murine Experimental Autoimmune Encephalomyelitis Model of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. α9-Containing Nicotinic Acetylcholine Receptors Are Required for RgIA-5474 Attenuation of Chemotherapy-Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α9‐containing nicotinic acetylcholine receptors and the modulation of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α7- and α9-Containing Nicotinic Acetylcholine Receptors in the Functioning of Immune System and in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinic acetylcholine receptors: Therapeutic targets for novel ligands to treat pain and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Nicotinic Acetylcholine Receptor α9 and α10 Subunits Are Expressed in the Brain of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nicotinic Acetylcholine Receptors in Neuropathic and Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Attenuation in Nicotinic Acetylcholine Receptor α9 and α10 Subunit Double Knock-Out Mice of Experimental Autoimmune Encephalomyelitis [mdpi.com]
- 11. α9-Containing Nicotinic Receptors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
GAT2711: A Technical Guide to its Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
GAT2711 has emerged as a potent and highly selective full agonist for the α9 nicotinic acetylcholine (B1216132) receptor (nAChR), demonstrating significant potential in the modulation of inflammatory responses. This document provides a comprehensive technical overview of the effects of this compound on inflammatory mediators, with a focus on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols. This compound has been shown to effectively inhibit the release of the pro-inflammatory cytokine interleukin-1β (IL-1β) from monocytic cells, suggesting a novel therapeutic avenue for inflammatory diseases. This guide consolidates current knowledge to support further research and development of α9 nAChR agonists as a new class of anti-inflammatory agents.
Introduction
The cholinergic anti-inflammatory pathway, primarily mediated by nicotinic acetylcholine receptors (nAChRs), represents a critical endogenous mechanism for regulating inflammation. The α9 subunit of the nAChR is a key component of this pathway, and its activation has been linked to the suppression of pro-inflammatory cytokine production. This compound is a novel small molecule that acts as a full agonist of the α9 nAChR with high potency and selectivity.[1][2] This technical guide details the current understanding of this compound's impact on inflammatory processes, providing a valuable resource for researchers in immunology and drug discovery.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the activation of α9-containing nAChRs on immune cells, such as monocytes and macrophages.[2][3] Unlike classical ionotropic signaling of nAChRs, the anti-inflammatory effects in immune cells are thought to be mediated through a "metabotropic" signaling pathway that does not rely on ion flux.[3][4]
Activation of the α9 nAChR by this compound leads to the inhibition of the P2X7 receptor, an ATP-gated ion channel.[5] This, in turn, suppresses the activation of the NLRP3 inflammasome, a multiprotein complex responsible for the maturation and release of IL-1β.[5][6] By inhibiting this cascade, this compound effectively reduces the secretion of active IL-1β, a key mediator of acute inflammation.[7][8] The downstream signaling from the α9 nAChR may also involve the modulation of other intracellular pathways, such as the NF-κB and JAK2/STAT3 pathways, which are critical regulators of inflammatory gene expression.[9]
Quantitative Data
The following tables summarize the key quantitative data regarding the activity of this compound and its effect on inflammatory mediators.
Table 1: Receptor Activity of this compound [8]
| Receptor | Activity | EC₅₀ (nM) | Selectivity (fold) |
| α9 nAChR | Full Agonist | 230 | 340-fold over α7 |
| α7 nAChR | - | >78,000 | - |
Table 2: Anti-inflammatory Activity of this compound [2][8]
| Inflammatory Mediator | Cell Line | Assay | IC₅₀ (µM) |
| IL-1β | THP-1 | ATP-induced release | 0.5 |
Further studies are required to quantify the effects of this compound on other pro-inflammatory cytokines such as TNF-α and IL-6.
Experimental Protocols
ATP-Induced IL-1β Release in THP-1 Cells
This protocol outlines the methodology for assessing the inhibitory effect of this compound on ATP-induced IL-1β release from human monocytic THP-1 cells.
4.1.1. Materials
-
THP-1 human monocytic cell line (ATCC® TIB-202™)
-
RPMI-1640 medium (with L-glutamine and 25 mM HEPES)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt hydrate
-
This compound
-
Human IL-1β ELISA Kit
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
4.1.2. Cell Culture and Differentiation
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed THP-1 cells into 96-well plates at a density of 1 x 10⁵ cells/well.
-
Induce differentiation into a macrophage-like phenotype by treating the cells with 100 ng/mL PMA for 48-72 hours.
-
After differentiation, wash the adherent cells twice with sterile PBS to remove non-adherent cells and residual PMA.
4.1.3. LPS Priming and this compound Treatment
-
Prime the differentiated THP-1 cells by incubating with 1 µg/mL LPS in fresh RPMI-1640 medium for 3-5 hours at 37°C. This step upregulates the expression of pro-IL-1β.
-
Following LPS priming, wash the cells twice with PBS.
-
Add fresh serum-free RPMI-1640 medium containing various concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) at the same final concentration used for this compound dilution. Incubate for 30-60 minutes at 37°C.
4.1.4. ATP Stimulation and Sample Collection
-
Stimulate the cells by adding ATP to a final concentration of 5 mM.
-
Incubate the plates for 30-60 minutes at 37°C.
-
After incubation, centrifuge the plates at 400 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the cell culture supernatants for IL-1β analysis.
4.1.5. Quantification of IL-1β
-
Quantify the concentration of IL-1β in the collected supernatants using a commercially available human IL-1β ELISA kit, following the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate the IL-1β concentrations based on the standard curve.
-
Determine the IC₅₀ value of this compound by plotting the percentage inhibition of IL-1β release against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
Conclusion
This compound represents a promising new approach for the treatment of inflammatory conditions. Its high potency and selectivity for the α9 nAChR, coupled with its demonstrated ability to inhibit the release of the key pro-inflammatory cytokine IL-1β, underscore its therapeutic potential. The detailed methodologies and data presented in this technical guide provide a solid foundation for further investigation into the anti-inflammatory properties of this compound and the broader class of α9 nAChR agonists. Future research should focus on elucidating the full spectrum of its effects on various inflammatory mediators and pathways, as well as its efficacy in preclinical models of inflammatory diseases.
References
- 1. Nicotinic acetylcholine receptors: Therapeutic targets for novel ligands to treat pain and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Explorations of Agonist Selectivity for the α9* nAChR with Novel Substituted Carbamoyl/Amido/Heteroaryl Dialkylpiperazinium Salts and Their Therapeutic Implications in Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α9-Containing Nicotinic Receptors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective agonists and antagonists of α9 versus α7 nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TNF-alpha, IL-6, and IL-1 expression is inhibited by GAS6 in monocytes/macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective Agonists and Antagonists of α9 Versus α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identifying TNF and IL6 as potential hub genes and targeted drugs associated with scleritis: A bio-informative report - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
The Enigmatic Role of G-Protein Coupled and Ionotropic Receptors in Neuropathic Pain: A Technical Overview of GAT2711
For Immediate Release
This technical guide provides an in-depth analysis of the compound GAT2711, a molecule that has been associated with two distinct pharmacological targets in the context of neuropathic pain management. This document aims to clarify the existing research for researchers, scientists, and drug development professionals by presenting the data for each proposed mechanism of action separately. The earlier body of work identifies a closely related compound, GAT211, as a positive allosteric modulator (PAM) of the cannabinoid CB1 receptor. More recent research has characterized this compound as a potent agonist of the α9 nicotinic acetylcholine (B1216132) receptor (nAChR). This guide will delve into the preclinical data, experimental methodologies, and associated signaling pathways for both of these targets.
Section 1: GAT211 as a Cannabinoid CB1 Receptor Positive Allosteric Modulator
Positive allosteric modulators of the CB1 receptor are of significant interest as they may offer a way to enhance the therapeutic effects of endogenous cannabinoids in pathological pain states without the undesirable psychoactive effects associated with direct CB1 agonists.[1][2] Research on GAT211 suggests it operates through this mechanism to produce analgesia in models of neuropathic and inflammatory pain.[1][3]
Quantitative Data Summary for GAT211 (CB1 PAM)
| Parameter | Animal Model | Key Findings | Reference |
| Mechanical Allodynia | Paclitaxel-Induced Neuropathy (Mouse) | GAT211 (20 mg/kg, i.p.) suppressed mechanical hypersensitivity. This effect was blocked by the CB1 antagonist AM251 but not the CB2 antagonist AM630. | [1] |
| Cold Allodynia | Paclitaxel-Induced Neuropathy (Mouse) | GAT211 (20 mg/kg, i.p.) suppressed cold hypersensitivity. This effect was also blocked by the CB1 antagonist AM251. | [1] |
| Inflammatory Pain | Complete Freund's Adjuvant (CFA) (Mouse) | GAT211 suppressed CFA-induced allodynia in wildtype but not CB1 knockout mice. | [1][3] |
| Tolerance | Paclitaxel-Induced Neuropathy (Mouse) | Therapeutic efficacy was maintained over 19 days of chronic dosing with GAT211. | [1][3] |
| Synergism with Morphine | Paclitaxel-Induced Neuropathy (Mouse) | Co-administration of GAT211 with morphine resulted in anti-allodynic synergism. GAT211 shifted the ED50 of morphine for mechanical allodynia from 6.68 mg/kg to 1.89 mg/kg and for cold allodynia from 12.50 mg/kg to 3.99 mg/kg. | [4][5] |
| Side Effect Profile | Naive and Neuropathic Mice | GAT211 did not produce cardinal signs of direct CB1 activation (catalepsy, motor ataxia), induce conditioned place preference or aversion, or lead to physical dependence. | [1][6] |
Key Experimental Protocols for GAT211
Paclitaxel-Induced Neuropathic Pain Model:
-
Subjects: Male C57BL/6J mice or CB1 knockout mice.
-
Induction: Paclitaxel was administered intraperitoneally (i.p.) at a dose of 2 mg/kg on four alternate days (days 0, 2, 4, and 6).
-
Behavioral Testing:
-
Mechanical Allodynia: Assessed using von Frey filaments to determine the paw withdrawal threshold.
-
Cold Allodynia: Measured by the latency of paw withdrawal in response to a drop of acetone.
-
-
Drug Administration: GAT211 was administered i.p. Behavioral assessments were conducted at baseline and at various time points post-injection.[1][3]
Chronic Dosing and Tolerance Assessment:
-
Protocol: Following induction of paclitaxel-induced neuropathy, mice were treated with GAT211 (20 mg/kg, i.p.) once daily for 19 consecutive days.
-
Assessment: Mechanical and cold allodynia were measured before and after drug administration on multiple days throughout the dosing period to evaluate the maintenance of the analgesic effect.[1]
Signaling Pathways and Visualizations for GAT211 (CB1 PAM)
As a positive allosteric modulator, GAT211 is hypothesized to bind to a site on the CB1 receptor that is distinct from the orthosteric site where endogenous cannabinoids like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG) bind.[2] This binding enhances the signaling of the endogenous ligands. In neuropathic pain, elevated levels of endocannabinoids are observed, and GAT211 amplifies their natural analgesic effect.[7] The canonical CB1 receptor signaling pathway involves the inhibition of adenylyl cyclase and the modulation of ion channels via G-protein coupling (Gi/o).[8][9]
Caption: Figure 1: GAT211 as a CB1 Positive Allosteric Modulator.
Section 2: this compound as an α9 Nicotinic Acetylcholine Receptor Agonist
Recent findings have identified this compound as a potent and selective full agonist of the α9 nAChR.[10][11] The α9 and α9α10 nAChRs are emerging as novel targets for non-opioid analgesics, with antagonists of this receptor showing efficacy in various neuropathic pain models.[12][13][14] The role of an agonist at this receptor in pain modulation is a newer area of investigation.
Quantitative Data Summary for this compound (α9 nAChR Agonist)
| Parameter | Assay | Key Findings | Reference |
| Potency | In vitro functional assay | EC50 of 230 nM as a full agonist at human α9 nAChRs. | [10][11] |
| Selectivity | In vitro functional assay | 340-fold selective for α9 nAChRs over α7 nAChRs. | [10][11] |
| Inflammatory Pain | CFA-induced inflammatory pain (Mouse) | This compound (10 mg/kg) fully attenuated inflammatory pain. The effect was retained in α7 knockout mice, suggesting mediation through α9* nAChRs. | [10][15] |
| Anti-inflammatory Activity | THP-1 cells | Inhibited ATP-induced interleukin-1β release. | [10][11] |
Key Experimental Protocols for this compound
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model:
-
Subjects: Wild-type and α7 nAChR knockout mice.
-
Induction: CFA was injected into the plantar surface of the hind paw to induce inflammation and pain.
-
Behavioral Testing: Mechanical pain thresholds were measured using von Frey filaments.
-
Drug Administration: this compound was administered, and its effect on mechanical thresholds was assessed.[10]
In Vitro Functional Assays:
-
Receptor Expression: Human α9 and α7 nAChRs were expressed in Xenopus oocytes.
-
Electrophysiology: Two-electrode voltage clamp was used to measure the currents evoked by acetylcholine (ACh) and this compound.
-
Data Analysis: Concentration-response curves were generated to determine EC50 and maximal efficacy (Imax) values.[10]
Signaling Pathways and Visualizations for this compound (α9 nAChR Agonist)
The α9 nAChR is a ligand-gated ion channel. As an agonist, this compound would bind to and activate this receptor, leading to ion influx (primarily Ca2+) and cellular depolarization. The precise downstream signaling cascade leading to analgesia is still under investigation but is thought to involve the modulation of immune cells and the release of inflammatory mediators.[16][17] The data showing this compound inhibits IL-1β release suggests an immunomodulatory role.
Caption: Figure 2: this compound as an α9 nAChR Agonist.
Conclusion and Future Directions
The available preclinical data present two compelling, yet distinct, mechanisms of action for compounds designated GAT211 and this compound in the context of neuropathic and inflammatory pain. As a CB1 PAM, GAT211 demonstrates efficacy in animal models without the typical side effects of direct cannabinoid agonists, highlighting a promising therapeutic strategy.[1] The more recent identification of this compound as a potent α9 nAChR agonist opens a new avenue for non-opioid analgesic development, leveraging a target involved in immunomodulation.[10][11]
For drug development professionals and researchers, it is imperative to recognize the dual identity presented in the literature. Future research should aim to:
-
Clarify the relationship between GAT211 and this compound.
-
Conduct head-to-head studies of this compound in established neuropathic pain models, similar to those performed for GAT211.
-
Further elucidate the downstream signaling pathways of α9 nAChR agonism in the context of pain and inflammation.
-
Evaluate the potential for off-target effects of each compound at the other's primary receptor.
A comprehensive understanding of these factors will be critical in determining the ultimate therapeutic potential of this compound and its role in the future of neuropathic pain treatment.
References
- 1. Positive allosteric modulation of CB1 suppresses pathological pain without producing tolerance or dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Cannabinoid CB1 Receptor-Positive Allosteric Modulator Reduces Neuropathic Pain in the Mouse with No Psychoactive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive Allosteric Modulation of Cannabinoid Receptor Type 1 Suppresses Pathological Pain Without Producing Tolerance or Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Positive Allosteric Modulation of CB1 Cannabinoid Receptor Signaling Enhances Morphine Antinociception and Attenuates Morphine Tolerance Without Enhancing Morphine- Induced Dependence or Reward [frontiersin.org]
- 5. Positive Allosteric Modulation of CB1 Cannabinoid Receptor Signaling Enhances Morphine Antinociception and Attenuates Morphine Tolerance Without Enhancing Morphine- Induced Dependence or Reward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Positive allosteric modulation of the cannabinoid type-1 receptor (CB1R) in periaqueductal gray (PAG) antagonizes anti-nociceptive and cellular effects of a mu-opioid receptor agonist in morphine-withdrawn rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cannabinoid Receptor type 1 and its role as an analgesic: An opioid alternative? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Cannabinoids in Chronic Pain: Therapeutic Potential Through Microglia Modulation [frontiersin.org]
- 10. Explorations of Agonist Selectivity for the α9* nAChR with Novel Substituted Carbamoyl/Amido/Heteroaryl Dialkylpiperazinium Salts and Their Therapeutic Implications in Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Explorations of Agonist Selectivity for the α9* nAChR with Novel Substituted Carbamoyl/Amido/Heteroaryl Dialkylpiperazinium Salts and Their Therapeutic Implications in Pain and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. α9‐containing nicotinic acetylcholine receptors and the modulation of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alpha9 nicotinic acetylcholine receptors and the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GAT-2711 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 16. Nicotinic Acetylcholine Receptors in Neuropathic and Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
The Role of α9 Nicotinic Acetylcholine Receptors in Pain Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The α9 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel, has emerged as a significant, non-opioid target for the modulation of chronic pain, particularly neuropathic and inflammatory pain states.[1] Unlike other nAChR subtypes that are primarily targeted by agonists for analgesia, the α9-containing nAChRs present a unique paradigm where antagonism of the receptor leads to pain relief.[2] This technical guide provides an in-depth overview of the function of α9 nAChRs in pain, summarizing key experimental findings, detailing methodologies, and visualizing the underlying signaling pathways. The evidence strongly suggests that α9-containing nAChRs, particularly the α9α10 subtype, play a crucial role in the neuro-immune interactions that drive chronic pain.[3]
Cellular and Tissue Distribution
The α9 and α10 nAChR subunits are expressed in a variety of cells and tissues relevant to pain signaling. While their best-characterized function is in the mechanosensory hair cells of the cochlea, their expression in dorsal root ganglia (DRG) neurons and various immune cells is of particular interest for pain research.[4] Although transcripts for α9 and α10 subunits have been reported in rat DRG neurons, functional protein expression in rodent pain-sensing neurons remains a topic of investigation.[5][6] In contrast, consistent expression of α9 and α10 subunits has been observed in immune cells, including T-lymphocytes, B-lymphocytes, and macrophages.[7] This differential expression pattern suggests that the analgesic effects of α9 nAChR antagonists may be primarily mediated through the modulation of immune cell activity.[4]
Role in Pain Pathophysiology
Antagonism of α9-containing nAChRs has demonstrated significant analgesic effects in a variety of animal models of neuropathic and inflammatory pain.[8] These models include traumatic nerve injury models like chronic constriction injury (CCI) and partial sciatic nerve ligation (PSNL), as well as chemotherapy-induced neuropathic pain and complete Freund's adjuvant (CFA)-induced inflammatory pain.[8] Studies using α9 knockout mice have further solidified the involvement of this receptor in pain processing, with these animals showing attenuated development of mechanical hyperalgesia in both inflammatory and neuropathic pain models.
A key mechanism underlying the role of α9 nAChRs in pain appears to be their involvement in the inflammatory response following nerve injury. Antagonism of these receptors has been shown to reduce the infiltration of immune cells, such as macrophages and T-cells, to the site of nerve injury.[9] This modulation of the neuro-inflammatory environment is thought to contribute significantly to the observed analgesic effects.[6]
Quantitative Data on the Efficacy of α9 nAChR Antagonists
The following tables summarize the quantitative data from key studies investigating the effects of α9 nAChR antagonists in various animal models of pain.
| Table 1: Efficacy of α-Conotoxin RgIA in Neuropathic Pain Models | ||||
| Pain Model | Animal | Antagonist | Dose & Route | Key Findings |
| Chronic Constriction Injury (CCI) | Rat | RgIA | 0.2 nmol, i.m., daily | Produced a sustained analgesic effect and blocked the increase in immune cells at the sciatic nerve.[9][10] |
| Oxaliplatin-Induced Neuropathy | Rat | RgIA | 2 and 10 nmol, i.m., daily | Reduced oxaliplatin-dependent hypersensitivity to mechanical and thermal stimuli and prevented morphological changes in L4-L5 DRG.[11] |
| Table 2: Efficacy of α-Conotoxin Vc1.1 in Neuropathic Pain Models | ||||
| Pain Model | Animal | Antagonist | Dose & Route | Key Findings |
| Chronic Constriction Injury (CCI) & Partial Sciatic Nerve Ligation (PSNL) | Rat | Vc1.1 | 0.36 and 3.6 μg, i.m., daily for 7 days | Cumulative analgesic effects on mechanical hyperalgesia were measurable one week after cessation of treatment.[12] |
| Diabetic Neuropathy | Rat | Vc1.1 | 300 μg/kg, s.c. | Significantly reduced mechanical allodynia for at least 6 hours.[12] |
| Table 3: Efficacy of RgIA4 in Chemotherapy-Induced Neuropathic Pain | ||||
| Pain Model | Animal | Antagonist | Dose & Route | Key Findings |
| Oxaliplatin-Induced Cold Allodynia | Mouse | RgIA4 | 40 μg/kg, s.c., daily | Prevented the development of cold allodynia in wild-type mice but not in α9 knockout mice, with effects persisting for several weeks post-treatment.[2][6][13] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Chronic Constriction Injury (CCI) Model in Rats
-
Animal Model : Adult male Sprague-Dawley rats are used.
-
Surgical Procedure : Under anesthesia, the common sciatic nerve is exposed at the level of the mid-thigh. Proximal to the sciatic trifurcation, four loose ligatures of 4-0 chromic gut are tied around the nerve with about 1 mm spacing between them. The ligatures are tightened until they just elicit a brief twitch in the respective hind limb. The incision is then closed in layers.
-
Drug Administration : α-conotoxin RgIA (0.2 nmol) is administered via intramuscular (i.m.) injection once daily.[10]
-
Behavioral Assessment : Mechanical hypersensitivity is assessed using von Frey filaments. The paw withdrawal threshold (PWT) is determined by applying filaments of increasing force to the plantar surface of the hind paw. A positive response is noted when the rat sharply withdraws its paw.
Oxaliplatin-Induced Neuropathic Pain Model in Mice
-
Animal Model : Adult male CBA/CaJ mice are used.[13]
-
Induction of Neuropathy : Oxaliplatin is dissolved in 0.9% NaCl and administered via intraperitoneal (i.p.) injection at a dose of 3.5 mg/kg daily for 5 days a week for 3 weeks.[13]
-
Drug Administration : The α9α10 nAChR antagonist RgIA4 is dissolved in 0.9% NaCl and administered subcutaneously (s.c.) at a dose of 40 μg/kg daily.[13]
-
Behavioral Assessment : Cold allodynia is assessed using a cold plate test. Mice are placed on a cold plate maintained at a specific temperature (e.g., 4°C), and the latency to the first sign of pain behavior (e.g., paw lifting, licking, or jumping) is recorded.[13]
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Mice
-
Animal Model : Adult male C57BL/6 mice are used.
-
Induction of Inflammation : A subcutaneous injection of CFA (20 μL of a 1 mg/mL solution) is administered into the plantar surface of the hind paw.[14]
-
Behavioral Assessment : Mechanical hyperalgesia is measured using von Frey filaments to determine the paw withdrawal threshold. Thermal hyperalgesia can be assessed by measuring the paw withdrawal latency to a radiant heat source.[14] Paw swelling is also quantified using a plethysmometer.
Signaling Pathways and Mechanisms of Action
The analgesic effect of α9 nAChR antagonists is believed to be mediated primarily through the modulation of immune cell function, which in turn reduces neuroinflammation. The following diagrams illustrate the proposed signaling pathways.
Caption: Proposed signaling pathway for α9 nAChR-mediated pain modulation.
The diagram above illustrates that nerve injury leads to the activation of immune cells, which then release acetylcholine (ACh). ACh subsequently activates α9 nAChRs on these immune cells, promoting the release of pro-inflammatory cytokines that sensitize nociceptors and enhance pain perception.
The mechanism of action of α9 nAChR antagonists involves interrupting this cycle.
Caption: Mechanism of action for α9 nAChR antagonists in pain relief.
By blocking the α9 nAChR, antagonists like RgIA prevent the ACh-mediated release of pro-inflammatory cytokines from immune cells. This reduction in the inflammatory milieu leads to decreased nociceptor sensitization and ultimately, analgesia.
Experimental Workflow for Evaluating α9 nAChR Antagonists
Caption: General experimental workflow for preclinical evaluation.
Conclusion and Future Directions
The α9-containing nAChR represents a promising and novel target for the development of non-opioid analgesics. The antagonist-mediated mechanism of action offers a distinct advantage over traditional opioid-based therapies, potentially avoiding issues of tolerance and dependence. The primary mechanism appears to involve the modulation of neuro-immune interactions, highlighting the critical role of inflammation in the genesis and maintenance of chronic pain.
Future research should focus on several key areas:
-
Elucidating Downstream Signaling : Further investigation is needed to fully delineate the intracellular signaling cascades activated by α9 nAChRs in immune cells and how these pathways are modulated by antagonists.
-
Human Receptor Pharmacology : Given the observed species differences in the potency of some α-conotoxins, it is crucial to characterize the pharmacology of α9 nAChR antagonists at the human receptor to ensure translational relevance.
-
Development of Small Molecule Antagonists : While peptide-based toxins have been invaluable research tools, the development of selective, orally bioavailable small molecule antagonists will be essential for widespread clinical application.
-
Exploring a Wider Range of Pain States : The efficacy of α9 nAChR antagonists should be evaluated in a broader array of chronic pain conditions, including those with different underlying etiologies.
References
- 1. Nicotinic Acetylcholine Receptors in Neuropathic and Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RgIA4 Potently Blocks Mouse α9α10 nAChRs and Provides Long Lasting Protection against Oxaliplatin-Induced Cold Allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Neuronal nicotinic receptors as analgesic targets: It’s a winding road - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RgIA4 Prevention of Acute Oxaliplatin-Induced Cold Allodynia Requires α9-Containing Nicotinic Acetylcholine Receptors and CD3+ T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. α9‐containing nicotinic acetylcholine receptors and the modulation of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The ATP-mediated cytokine release by macrophages is down-modulated by unconventional α9* nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular mechanism for analgesia involving specific antagonism of α9α10 nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Alpha9 nicotinic acetylcholine receptors and the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | RgIA4 Potently Blocks Mouse α9α10 nAChRs and Provides Long Lasting Protection against Oxaliplatin-Induced Cold Allodynia [frontiersin.org]
- 14. Frontiers | The effect of ponicidin on CFA-induced chronic inflammatory pain and its mechanism based on network pharmacology and molecular docking [frontiersin.org]
GAT2711: A Deep Dive into Preclinical Data (Absence of Pharmacokinetic and Bioavailability Data)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GAT2711 is an investigational small molecule emerging as a potent and highly selective agonist for the α9-containing (α9*) nicotinic acetylcholine (B1216132) receptor (nAChR). Preclinical research highlights its potential as a novel non-opioid analgesic for treating chronic and neuropathic pain. While in vivo studies have demonstrated its efficacy in animal models of pain and inflammation, a comprehensive public record of its pharmacokinetics and bioavailability is not yet available. This guide synthesizes the currently accessible information regarding this compound's mechanism of action and its demonstrated pharmacological effects, while noting the absence of detailed absorption, distribution, metabolism, and excretion (ADME) data.
Introduction to this compound
This compound is a novel compound that targets the α9* nAChR, a ligand-gated ion channel involved in the modulation of pain and inflammation. Its high selectivity for the α9* subtype over other nAChRs, such as the α7 subtype, suggests a potential for targeted therapeutic effects with a reduced risk of off-target side effects. The primary therapeutic indication currently being explored for this compound is the management of pain, a field with a significant unmet need for effective non-opioid alternatives.
Mechanism of Action
This compound functions as a full agonist at the α9* nAChR. Activation of these receptors, which are expressed on various cell types including immune cells, is believed to initiate a signaling cascade that ultimately leads to the attenuation of inflammatory responses. A key demonstrated downstream effect of this compound is the inhibition of pro-inflammatory cytokine release.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound's anti-inflammatory action.
In Vitro and In Vivo Pharmacology
While specific pharmacokinetic data is not publicly available, preclinical studies have established the pharmacological profile of this compound.
In Vitro Studies
-
Receptor Binding and Activity: this compound has been characterized as a full agonist at human α9* nAChRs with a potency in the nanomolar range. It exhibits a high degree of selectivity (over 300-fold) for α9* nAChRs compared to α7 nAChRs.
-
Anti-inflammatory Activity: In studies using human monocytic THP-1 cells, this compound has been shown to inhibit the release of the pro-inflammatory cytokine interleukin-1β (IL-1β) induced by stimuli such as ATP.
In Vivo Studies
-
Analgesic Efficacy: The analgesic properties of this compound have been demonstrated in animal models of inflammatory pain. Its efficacy in α7 nAChR knockout mice suggests that its pain-relieving effects are mediated primarily through the α9* nAChR.
Pharmacokinetics and Bioavailability: A Data Gap
A thorough review of publicly accessible scientific literature and patent databases did not yield quantitative pharmacokinetic data for this compound. Key parameters such as:
-
Absorption: Bioavailability (F%), maximum plasma concentration (Cmax), and time to maximum plasma concentration (Tmax).
-
Distribution: Volume of distribution (Vd) and plasma protein binding.
-
Metabolism: Metabolic pathways and major metabolites.
-
Excretion: Half-life (t1/2) and clearance (CL).
are not yet reported in the public domain. Similarly, detailed experimental protocols for any pharmacokinetic studies that may have been conducted are not available.
Future Directions
The promising preclinical pharmacology of this compound as a selective α9* nAChR agonist warrants further investigation. Future publications and presentations from the developing parties will be critical in elucidating the pharmacokinetic and bioavailability profile of this compound. Such data will be essential for designing future non-clinical safety studies and for the eventual planning of first-in-human clinical trials. The scientific community awaits further data to fully understand the therapeutic potential of this compound.
GAT2711 Target Engagement In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GAT2711 is a potent and selective agonist of the α9 nicotinic acetylcholine (B1216132) receptor (nAChR), a target of significant interest for the development of novel non-opioid analgesics and anti-inflammatory therapeutics.[1][2] This technical guide provides a comprehensive overview of the available preclinical data on this compound, with a focus on its mechanism of action and methods for assessing in vivo target engagement. The information presented herein is intended to support further research and development of this compound.
Core Data Summary
The following tables summarize the key quantitative data for this compound based on currently available literature.
Table 1: In Vitro Activity and Selectivity
| Parameter | Value | Cell Line/System | Reference |
| EC50 (α9 nAChR) | 230 nM | Human α9 nAChRs | [1][3] |
| Selectivity (α9 vs. α7 nAChR) | 340-fold | Human nAChRs | [1][3] |
| IC50 (IL-1β Release) | 0.5 µM | ATP-induced THP-1 cells | [3] |
Table 2: In Vivo Analgesic Activity
| Animal Model | Dosing | Effect | Reference |
| CFA-Induced Inflammatory Pain (Mice) | 2-10 mg/kg (intraperitoneal) | Fully attenuated inflammatory pain | [3] |
| α7 nAChR Knockout Mice | Not specified | Retained full analgesic activity | [1][3] |
Signaling Pathway and Mechanism of Action
This compound exerts its effects primarily through the activation of α9-containing nAChRs. In the context of inflammation, this activation leads to the inhibition of the NLRP3 inflammasome and subsequent reduction in the release of pro-inflammatory cytokines such as IL-1β.
References
- 1. Frontiers | The effect of ponicidin on CFA-induced chronic inflammatory pain and its mechanism based on network pharmacology and molecular docking [frontiersin.org]
- 2. Explorations of Agonist Selectivity for the α9* nAChR with Novel Substituted Carbamoyl/Amido/Heteroaryl Dialkylpiperazinium Salts and Their Therapeutic Implications in Pain and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
GAT2711: A Comprehensive Technical Guide to its Binding Affinity for the α9* Nicotinic Acetylcholine Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity and functional profile of GAT2711, a potent and selective agonist for the α9* nicotinic acetylcholine (B1216132) receptor (nAChR). The document details the quantitative binding data, comprehensive experimental methodologies, and the implicated signaling pathways, offering a valuable resource for researchers in pain, inflammation, and neuroscience.
Quantitative Binding and Functional Data
This compound has been identified as a full agonist of the α9 nAChR with high selectivity over the α7 subtype.[1][2][3][4][5] Its binding affinity and functional potency have been characterized through various in vitro and in vivo studies, the results of which are summarized below.
| Ligand | Receptor Subtype | Assay Type | Measured Value | Unit | Reference |
| This compound | α9 nAChR | Electrophysiology (Two-electrode voltage clamp) | 230 | nM (EC50) | [1][2][3][6] |
| This compound | α9α10 nAChR | Electrophysiology (Two-electrode voltage clamp) | 990 | nM (EC50) | [6] |
| This compound | α7 nAChR | Electrophysiology (Two-electrode voltage clamp) | >78,000 | nM (EC50) | [1][2][3] |
| This compound | - | IL-1β Release Inhibition (THP-1 cells) | 0.5 | µM (IC50) | [1][7] |
Table 1: Binding Affinity and Functional Potency of this compound. This table summarizes the key quantitative data for this compound's interaction with nAChR subtypes and its anti-inflammatory activity.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments conducted to characterize the binding and functional properties of this compound.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol was utilized to determine the potency (EC50) of this compound on human α9, α9α10, and α7 nAChRs.[3]
Experimental Workflow:
Caption: Workflow for determining this compound potency using TEVC in Xenopus oocytes.
-
Oocyte Preparation: Oocytes are surgically harvested from female Xenopus laevis frogs. The oocytes are then defolliculated and injected with complementary RNA (cRNA) encoding the human nAChR subunits (α9, α10, or α7). Injected oocytes are incubated for 1-4 days to allow for receptor expression.
-
Electrophysiological Recording: An oocyte expressing the target receptor is placed in a recording chamber and impaled with two glass microelectrodes filled with 3 M KCl. The oocyte is voltage-clamped at a holding potential of -70 mV.
-
Compound Application: Solutions of this compound at varying concentrations are perfused over the oocyte.
-
Data Acquisition and Analysis: The resulting ion currents are recorded and measured. Concentration-response curves are generated by plotting the current amplitude against the logarithm of the this compound concentration. The EC50 value is determined by fitting the data to the Hill equation.
IL-1β Release Assay in THP-1 Human Monocytic Cells
This assay was performed to evaluate the anti-inflammatory activity of this compound by measuring its ability to inhibit ATP-induced interleukin-1β (IL-1β) release.[1][7]
Experimental Workflow:
Caption: Workflow for the IL-1β release assay in THP-1 cells.
-
Cell Culture and Differentiation: Human monocytic THP-1 cells are cultured and differentiated into a macrophage-like phenotype using phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
Priming: The differentiated cells are primed with lipopolysaccharide (LPS) (1 µg/mL) for 5 hours to induce the expression of pro-IL-1β.
-
Treatment: The primed cells are pre-incubated with various concentrations of this compound before being stimulated with BzATP (100 µM) for 40 minutes to activate the NLRP3 inflammasome and induce the release of mature IL-1β.
-
Quantification of IL-1β: The cell culture supernatant is collected, and the concentration of IL-1β is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition of IL-1β release is calculated for each this compound concentration, and the IC50 value is determined.
In Vivo Analgesia in a Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This animal model was used to assess the analgesic efficacy of this compound in the context of chronic inflammatory pain. The experiments were also conducted in α7 nAChR knockout mice to confirm the α7-independent mechanism of action.[1][2][3]
Experimental Workflow:
Caption: Workflow for the CFA-induced inflammatory pain model.
-
Induction of Inflammatory Pain: Chronic inflammation and pain are induced by a subcutaneous injection of Complete Freund's Adjuvant (CFA) into the plantar surface of the hind paw of mice.
-
Drug Administration: this compound (2-10 mg/kg) is administered via intraperitoneal injection.
-
Assessment of Nociception:
-
Mechanical Allodynia: The paw withdrawal threshold in response to mechanical stimulation is measured using von Frey filaments.
-
Thermal Hyperalgesia: The paw withdrawal latency in response to a radiant heat source is measured using the Hargreaves test.
-
-
Data Analysis: The analgesic effect of this compound is determined by comparing the paw withdrawal thresholds and latencies in the treated group to those of a vehicle-treated control group.
Signaling Pathways
The activation of α9* nAChRs by agonists like this compound is known to trigger downstream signaling cascades that are implicated in the modulation of inflammation and pain. While the complete signaling network is still under investigation, several key pathways have been identified.
Anti-inflammatory Signaling in Immune Cells
In immune cells such as monocytes and macrophages, the activation of α9* nAChRs by this compound leads to the inhibition of pro-inflammatory cytokine release. This is thought to occur, in part, through the modulation of the NLRP3 inflammasome and downstream signaling pathways.
References
- 1. α9-Containing Nicotinic Receptors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pharmacological characterization of ATP- and LPS-induced IL-1β release in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Explorations of Agonist Selectivity for the α9* nAChR with Novel Substituted Carbamoyl/Amido/Heteroaryl Dialkylpiperazinium Salts and Their Therapeutic Implications in Pain and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Clinically Relevant Preclinical Model Of CFA-Induced Inflammatory Pain [pharmaceuticalonline.com]
GAT2711: A Comprehensive Technical Guide to its EC50, IC50, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GAT2711, a potent and selective agonist for the α9 nicotinic acetylcholine (B1216132) receptor (nAChR). The document summarizes its key potency values (EC50 and IC50), details the experimental methodologies used for these determinations, and illustrates its signaling pathways and experimental workflows.
Quantitative Potency and Selectivity of this compound
This compound has been characterized as a full agonist of the human α9 nAChR with high selectivity over the α7 subtype. Its inhibitory effects on inflammatory cytokine release have also been quantified. The following tables summarize the reported EC50 and IC50 values for this compound.
Table 1: this compound EC50 Values
| Target | Agonist Activity | EC50 (nM) | Selectivity |
| Human α9 nAChR | Full Agonist | 230[1][2][3][4][5][6] | 340-fold vs. α7 nAChR[1][2][3][4][5] |
| Human α9α10 nAChR | Full Agonist | 990[6] |
Table 2: this compound IC50 Values
| Assay | Cell Line | IC50 (µM) |
| Inhibition of BzATP-induced IL-1β release | THP-1 cells | 0.5[2][6] |
Experimental Protocols
The determination of this compound's potency and mechanism of action involved specific in vitro and in vivo experimental procedures.
In Vitro Assays
1. α9 nAChR Agonism Assay
-
Objective: To determine the agonist activity and potency (EC50) of this compound at human α9 and α9α10 nicotinic acetylcholine receptors.
-
System: Xenopus laevis oocytes expressing human α9 or α9α10 nAChRs.[3][4]
-
Methodology:
-
Oocytes were surgically removed from female Xenopus laevis frogs.
-
The oocytes were injected with cRNA encoding the human α9 or α9α10 nAChR subunits.
-
After an incubation period to allow for receptor expression, the oocytes were subjected to two-electrode voltage-clamp recordings.
-
A holding potential of -70 mV was maintained.
-
Concentration-response curves were generated by applying increasing concentrations of this compound to the oocytes.
-
The resulting inward currents were measured and normalized to the maximum response to determine the EC50 value.[3][4]
-
2. IL-1β Release Assay
-
Objective: To assess the anti-inflammatory activity of this compound by measuring its inhibition of interleukin-1β (IL-1β) release.
-
Methodology:
-
THP-1 cells were differentiated into a macrophage-like phenotype using phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
The differentiated cells were primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.
-
Cells were then pre-incubated with varying concentrations of this compound.
-
Inflammasome activation and subsequent IL-1β release were triggered by the addition of benzoyl-ATP (BzATP).
-
The concentration of IL-1β in the cell culture supernatant was quantified using an enzyme-linked immunosorbent assay (ELISA).
-
The IC50 value was calculated from the concentration-response curve of this compound's inhibition of IL-1β release.
-
In Vivo Analgesia Model
-
Objective: To evaluate the analgesic efficacy of this compound in a model of inflammatory pain.
-
Animal Model: Mice with Complete Freund's Adjuvant (CFA)-induced inflammatory pain. To confirm the α9-dependent mechanism, α7 nAChR knockout mice were also used.[1][3][4]
-
Methodology:
-
Inflammatory pain was induced by injecting CFA into the hind paw of the mice.
-
This compound was administered to the animals, typically via intraperitoneal injection.
-
Pain sensitivity was assessed using tests for mechanical allodynia (e.g., von Frey filaments) and thermal hyperalgesia (e.g., Hargreaves test).
-
The analgesic effect of this compound was determined by the reduction in pain behaviors compared to vehicle-treated control animals.
-
The retention of full analgesic activity in α7 nAChR knockout mice demonstrated that the effects of this compound are mediated through α9* nAChRs.[1][3][4]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and the workflows of the key experiments.
Caption: Proposed signaling pathway of this compound upon binding to the α9* nAChR.
Caption: Workflows for key in vitro and in vivo experiments with this compound.
References
- 1. Explorations of Agonist Selectivity for the α9* nAChR with Novel Substituted Carbamoyl/Amido/Heteroaryl Dialkylpiperazinium Salts and Their Therapeutic Implications in Pain and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Explorations of Agonist Selectivity for the α9* nAChR with Novel Substituted Carbamoyl/Amido/Heteroaryl Dialkylpiperazinium Salts and Their Therapeutic Implications in Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. labproservices.com [labproservices.com]
GAT2711 and the Desensitization of Nicotinic Acetylcholine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GAT2711 has emerged as a potent and highly selective full agonist for the α9 nicotinic acetylcholine (B1216132) receptor (nAChR), a promising target for novel non-opioid analgesics and anti-inflammatory therapeutics. A critical aspect of its mechanism of action, characteristic of nAChR agonists, is the induction of receptor desensitization—a reversible state of unresponsiveness following prolonged or repeated agonist exposure. This technical guide provides an in-depth analysis of the current understanding of this compound, with a core focus on the desensitization of nicotinic receptors. It consolidates available quantitative data, details relevant experimental protocols for studying desensitization, and visualizes the key signaling pathways involved.
Introduction to this compound
This compound is a synthetic small molecule that acts as a full agonist at the α9 nAChR.[1][2] Its high selectivity for the α9 subtype over other nAChRs, particularly the α7 subtype, makes it a valuable tool for elucidating the physiological and pathological roles of α9-containing nAChRs.[1][2] Research has demonstrated the analgesic and anti-inflammatory properties of this compound, with its analgesic effects being independent of the α7 nAChR.[1][3][4] The compound has been shown to inhibit the release of the pro-inflammatory cytokine interleukin-1β (IL-1β) in cellular models of inflammation.[1][2][4] While the agonistic activity of this compound is well-characterized, its desensitizing properties are a key feature of its interaction with nAChRs, a phenomenon that is central to the therapeutic potential of nicotinic agonists.
Quantitative Data for this compound
The following table summarizes the key quantitative parameters reported for this compound.
| Parameter | Receptor Subtype | Value | Reference |
| EC50 | α9 nAChR | 230 nM | [1][2] |
| α9α10 nAChR | 990 nM | [2] | |
| IC50 | ATP-induced IL-1β release (THP-1 cells) | 0.5 µM | [1][2] |
| Selectivity | α9 vs. α7 nAChR | 340-fold | [1][2] |
| Desensitization Kinetics | α9 nAChR | Not Reported | |
| Rate of Onset | |||
| Extent of Desensitization | |||
| Rate of Recovery |
This compound and Nicotinic Receptor Desensitization
Agonist-induced desensitization is an intrinsic property of ligand-gated ion channels, including nAChRs. This process involves a conformational change in the receptor to a state with high affinity for the agonist but a closed ion channel. While specific kinetic data for this compound-induced desensitization of α9 nAChRs are not yet publicly available, it is described as being "akin to desensitizing α7 agonists," suggesting that it robustly induces this state.[5] The desensitization of nAChRs is a critical mechanism that can shape the duration and intensity of the cellular response to cholinergic stimulation and is thought to contribute to the therapeutic effects of nicotinic agonists in inflammatory conditions.[3]
Experimental Protocols for Measuring nAChR Desensitization
The following are detailed methodologies for key experiments used to characterize the desensitization of nicotinic receptors, which are applicable to studying the effects of this compound.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is a cornerstone for characterizing the electrophysiological properties of ion channels, including the kinetics of desensitization.
Methodology:
-
Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.
-
cRNA Injection: Inject oocytes with cRNA encoding the desired nAChR subunits (e.g., human α9).
-
Incubation: Incubate oocytes for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a saline solution (e.g., ND96).
-
Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage clamping and one for current recording.
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
-
Paired-Pulse Protocol for Desensitization Measurement:
-
Apply a conditioning pulse of this compound at a given concentration (e.g., its EC50) for a defined duration (e.g., 2-30 seconds) to induce desensitization.
-
Follow the conditioning pulse with a variable recovery interval in agonist-free saline.
-
Apply a brief test pulse of this compound at the same concentration to measure the recovered current amplitude.
-
Repeat this protocol with varying recovery intervals to determine the time course of recovery from desensitization.
-
-
Data Analysis:
-
Rate of Onset: Fit the decay of the current during the conditioning pulse to a single or double exponential function to determine the rate of desensitization.
-
Extent of Desensitization: Calculate the ratio of the steady-state current at the end of the conditioning pulse to the peak current.
-
Rate of Recovery: Plot the normalized peak current amplitude of the test pulse against the recovery interval and fit the data to an exponential function to determine the time constant of recovery.
-
Calcium Imaging in a Mammalian Cell Line
Given that α9 nAChRs are highly permeable to calcium, changes in intracellular calcium concentration ([Ca2+]i) can be used as a proxy for receptor activation and desensitization.
Methodology:
-
Cell Culture and Transfection: Culture a suitable mammalian cell line (e.g., HEK293 cells) and transiently or stably transfect with the cDNA encoding the α9 nAChR subunit.
-
Fluorescent Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Imaging Setup: Place the coverslip with the dye-loaded cells onto the stage of a fluorescence microscope equipped for live-cell imaging.
-
Agonist Application and Data Acquisition:
-
Establish a baseline fluorescence reading in a physiological saline solution.
-
Apply this compound and record the change in fluorescence intensity over time, which corresponds to the influx of Ca2+ through the activated nAChRs.
-
Prolonged application of this compound will lead to a decrease in the fluorescence signal, indicative of receptor desensitization.
-
-
Data Analysis:
-
Quantify the peak fluorescence change to measure the initial receptor activation.
-
Analyze the decay of the fluorescence signal during sustained agonist application to assess the rate and extent of desensitization.
-
Employ a washout period followed by a second agonist application to study the recovery from desensitization.
-
Signaling Pathways
The anti-inflammatory effects of this compound are mediated through the cholinergic anti-inflammatory pathway, a signaling cascade that links the nervous and immune systems. Activation of α9 nAChRs by this compound on immune cells, such as macrophages, inhibits the production and release of pro-inflammatory cytokines like IL-1β.
The following diagrams illustrate the experimental workflow for studying desensitization and the proposed signaling pathway for this compound's anti-inflammatory action.
Conclusion
This compound represents a significant advancement in the development of selective α9 nAChR agonists. Its ability to induce receptor desensitization is a fundamental aspect of its pharmacology that likely contributes to its therapeutic profile. While the precise kinetics of this compound-induced desensitization await detailed characterization, the experimental protocols outlined in this guide provide a robust framework for such investigations. A deeper understanding of the interplay between activation and desensitization of α9 nAChRs by this compound will be crucial for optimizing its therapeutic application in pain and inflammatory disorders. The continued exploration of this compound and similar compounds will undoubtedly shed further light on the complex roles of nicotinic acetylcholine receptors in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. labproservices.com [labproservices.com]
- 3. Explorations of Agonist Selectivity for the α9* nAChR with Novel Substituted Carbamoyl/Amido/Heteroaryl Dialkylpiperazinium Salts and Their Therapeutic Implications in Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Explorations of Agonist Selectivity for the α9* nAChR with Novel Substituted Carbamoyl/Amido/Heteroaryl Dialkylpiperazinium Salts and Their Therapeutic Implications in Pain and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
GAT2711: A Novel α9 Nicotinic Acetylcholine Receptor Agonist for Targeted Regulation of Cytokine Release
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
GAT2711 is a novel, potent, and highly selective full agonist for the α9 nicotinic acetylcholine (B1216132) receptor (nAChR). Emerging preclinical data highlights its significant anti-inflammatory properties, particularly its ability to modulate the release of the pro-inflammatory cytokine interleukin-1β (IL-1β). This document provides a comprehensive technical overview of this compound, summarizing its pharmacological profile, detailing the experimental protocols used to characterize its activity, and visualizing the key signaling pathways involved in its mechanism of action. This guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for inflammatory and neuropathic pain.
Introduction
The α9 and α10 nAChR subunits assemble to form functional receptors that are expressed on a variety of cells, including those of the immune system. Activation of these receptors has been implicated in the cholinergic anti-inflammatory pathway, a physiological mechanism that regulates immune responses. This compound has been identified as a valuable research tool and potential therapeutic lead due to its high affinity and selectivity for the α9 nAChR, offering a targeted approach to modulating inflammatory processes.
Pharmacological Profile of this compound
This compound exhibits a distinct pharmacological profile characterized by its potent agonism at α9 nAChRs and its significant selectivity over the α7 nAChR subtype. This selectivity is crucial as it allows for the specific investigation and targeting of α9-mediated pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's activity and selectivity.
| Parameter | Value | Description | Reference |
| EC₅₀ at α9 nAChR | 230 nM | The concentration of this compound that elicits a half-maximal response at the α9 nicotinic acetylcholine receptor.[1][2][3][4][5][6] | |
| Selectivity | 340-fold | The ratio of this compound's potency at α9 nAChR compared to α7 nAChR.[1][2][3][4][5][6] | |
| IC₅₀ for IL-1β Release | 0.5 µM | The concentration of this compound that inhibits 50% of the ATP-induced IL-1β release from THP-1 cells.[1][7] |
Mechanism of Action: Regulation of IL-1β Release
This compound exerts its anti-inflammatory effects by modulating the NLRP3 inflammasome pathway, a key component of the innate immune response responsible for the processing and release of IL-1β.
Signaling Pathway
The proposed mechanism involves the activation of α9 nAChRs on immune cells, such as monocytes and macrophages. This activation interferes with the ATP-induced signaling cascade that leads to the assembly and activation of the NLRP3 inflammasome. By inhibiting this pathway, this compound effectively reduces the cleavage of pro-IL-1β into its mature, secreted form.
Caption: this compound signaling pathway in inhibiting IL-1β release.
Experimental Protocols
The following sections provide detailed methodologies for the key in vitro and in vivo experiments used to characterize the activity of this compound.
In Vitro: Inhibition of ATP-Induced IL-1β Release from THP-1 Cells
This protocol describes the methodology to assess the inhibitory effect of this compound on IL-1β release from a human monocytic cell line.
4.1.1. Cell Culture and Priming
-
Cell Line: Human monocytic leukemia cell line (THP-1).
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Priming: Seed THP-1 cells at a density of 5 x 10⁵ cells/well in a 96-well plate. Prime the cells with 1 µg/mL lipopolysaccharide (LPS) for 3-5 hours to induce the transcription of pro-IL-1β.[7][8]
4.1.2. This compound Treatment and Inflammasome Activation
-
After the LPS priming period, carefully remove the medium.
-
Wash the cells once with pre-warmed serum-free RPMI-1640 medium.
-
Add fresh serum-free RPMI-1640 medium containing various concentrations of this compound to the wells. Incubate for a predetermined period (e.g., 30 minutes).
-
To activate the NLRP3 inflammasome, add Benzoyl-ATP (BzATP) to a final concentration of 100 µM.[7] Alternatively, ATP can be used at a concentration of 1-5 mM.[9][10]
-
Incubate for 40 minutes at 37°C.[7]
4.1.3. Quantification of IL-1β by ELISA
-
Following incubation, centrifuge the 96-well plate to pellet the cells.
-
Carefully collect the cell culture supernatants.
-
Quantify the concentration of mature IL-1β in the supernatants using a human IL-1β enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
General ELISA Protocol:
-
Coat a 96-well plate with a capture antibody specific for human IL-1β.
-
Block non-specific binding sites.
-
Add diluted standards and collected supernatants to the wells.
-
Incubate to allow binding of IL-1β to the capture antibody.
-
Wash the plate to remove unbound substances.
-
Add a biotinylated detection antibody specific for human IL-1β.
-
Incubate and wash.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate and wash.
-
Add a TMB substrate solution to develop color.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the IL-1β concentration in the samples by comparing their absorbance to the standard curve.[2][3][4][7][11]
-
Caption: Experimental workflow for in vitro analysis of this compound.
In Vivo: CFA-Induced Inflammatory Pain Model in Mice
This protocol details the in vivo model used to assess the analgesic effects of this compound in a setting of chronic inflammatory pain.
4.2.1. Animal Model
-
Species: Male C57BL/6J mice are commonly used. α7 nAChR knockout mice can be used to confirm the α7-independent mechanism.[3][7]
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week before the start of the experiment.
4.2.2. Induction of Inflammatory Pain
-
Induce chronic inflammation by a single intraplantar injection of 20 µL of Complete Freund's Adjuvant (CFA) into the plantar surface of the right hind paw.[5][12]
-
The contralateral paw can be injected with saline to serve as a control.
4.2.3. This compound Administration
-
Administer this compound via intraperitoneal (i.p.) injection at various doses (e.g., 2 and 10 mg/kg).[2][3]
-
The timing of administration can vary, but it is typically given after the establishment of inflammatory pain.
4.2.4. Assessment of Mechanical Allodynia (Paw Withdrawal Threshold)
-
Place the mice in individual Plexiglas chambers on an elevated mesh floor and allow them to habituate for at least 30 minutes before testing.
-
Use a set of calibrated von Frey filaments with increasing stiffness to apply pressure to the plantar surface of the hind paw.
-
A positive response is defined as a sharp withdrawal of the paw.
-
Determine the 50% paw withdrawal threshold (PWT) using the up-down method.
-
Conduct baseline measurements before CFA injection and at various time points after this compound administration (e.g., 1, 3, 6, 24, and 72 hours).[2][3][12]
Caption: Experimental workflow for in vivo analysis of this compound.
Conclusion
This compound is a powerful research tool for investigating the role of the α9 nAChR in inflammation and pain. Its potent and selective agonism allows for the targeted modulation of the cholinergic anti-inflammatory pathway. The data strongly suggest that this compound inhibits the release of IL-1β by down-regulating the ATP-induced activation of the NLRP3 inflammasome. The detailed experimental protocols provided in this guide offer a framework for the further characterization of this compound and other α9 nAChR agonists as potential therapeutics for inflammatory diseases and neuropathic pain.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. Frontiers | Myeloid Vamp3 deletion attenuates CFA-induced inflammation and pain in mice via ameliorating macrophage infiltration and inflammatory cytokine production [frontiersin.org]
- 6. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]
- 7. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ATP-Induced IL-1β Specific Secretion: True Under Stringent Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | ATP-Induced IL-1β Specific Secretion: True Under Stringent Conditions [frontiersin.org]
- 10. Pharmacological characterization of ATP- and LPS-induced IL-1β release in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. shop-neotest.ru [shop-neotest.ru]
- 12. Indolepropionic Acid Attenuates CFA-Induced Inflammatory Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
GAT2711: An In Vitro Efficacy and Mechanism of Action Assessment
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
GAT2711 is a potent and selective agonist for the α9* nicotinic acetylcholine (B1216132) receptor (nAChR), demonstrating significant potential as a therapeutic agent for pain and inflammation. This document provides detailed in vitro assay protocols to characterize the efficacy and mechanism of action of this compound. The primary functional assay described herein is the inhibition of ATP-induced interleukin-1β (IL-1β) release in the human monocytic THP-1 cell line. Additionally, a proposed signaling pathway for this compound's anti-inflammatory effects is presented, supported by established downstream signaling of nicotinic acetylcholine receptors.
Introduction
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels involved in a wide range of physiological processes. The α9 subunit of the nAChR is of particular interest as a target for non-opioid analgesics and anti-inflammatory drugs. This compound has emerged as a promising small molecule that acts as a full agonist at α9 nAChRs with high selectivity over other subtypes[1]. In vitro studies have shown that this compound can effectively inhibit the release of the pro-inflammatory cytokine IL-1β, a key mediator of inflammation[1][2]. These application notes provide a comprehensive guide for the in vitro evaluation of this compound, focusing on a cell-based functional assay and the elucidation of its signaling pathway.
Data Presentation
The following table summarizes the reported in vitro activity of this compound.
| Parameter | Value | Cell Line/System | Reference |
| α9 nAChR Agonist Potency (EC50) | 230 nM | Not specified | [1] |
| Selectivity | 340-fold selective for α9 over α7 nAChR | Not specified | [1] |
| IL-1β Release Inhibition (IC50) | 0.5 µM | THP-1 cells | [2] |
Experimental Protocols
Inhibition of ATP-Induced IL-1β Release in THP-1 Cells
This protocol details the methodology to assess the inhibitory effect of this compound on IL-1β release from lipopolysaccharide (LPS)-primed THP-1 human monocytic cells stimulated with adenosine (B11128) triphosphate (ATP).
Materials and Reagents:
-
THP-1 cell line (ATCC TIB-202)
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
Adenosine triphosphate (ATP)
-
This compound
-
Human IL-1β ELISA kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Centrifuge
-
Microplate reader
Experimental Workflow Diagram:
Caption: Experimental workflow for the this compound in vitro assay.
Procedure:
-
Cell Culture: Maintain THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 5 x 10^5 cells/well.
-
LPS Priming: Prime the cells by adding LPS to a final concentration of 10 µg/ml and incubate for 24 hours[3]. This step is crucial for the induction of pro-IL-1β.
-
This compound Treatment: After priming, wash the cells and pre-incubate with various concentrations of this compound for 30 minutes.
-
ATP Stimulation: Stimulate the cells with ATP at a final concentration of 5 mM for 30 minutes to induce the processing and release of mature IL-1β[3].
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
IL-1β Quantification: Measure the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of IL-1β release for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway
Proposed Signaling Pathway for this compound-Mediated Inhibition of IL-1β Release
The activation of α9* nAChRs by this compound is proposed to initiate a signaling cascade that ultimately suppresses the inflammatory response in immune cells. As a ligand-gated ion channel, the primary event following agonist binding is an influx of cations, including Ca2+. This increase in intracellular Ca2+ can trigger various downstream signaling pathways. In the context of inflammation, nAChR activation, particularly through α7 and α9 subunits, has been linked to the activation of the JAK2-STAT3 and PI3K-Akt pathways[2][4]. These pathways are known to have anti-inflammatory effects. The activation of these pathways by this compound could lead to the inhibition of the NLRP3 inflammasome, a multi-protein complex responsible for the cleavage and activation of caspase-1, which in turn processes pro-IL-1β into its mature, secretable form.
Signaling Pathway Diagram:
Caption: Proposed signaling pathway of this compound.
Conclusion
The provided protocols and pathway information offer a robust framework for the in vitro characterization of this compound. The ATP-induced IL-1β release assay in THP-1 cells is a physiologically relevant functional assay to determine the anti-inflammatory potency of this compound. Further investigation into the downstream signaling events will provide a more comprehensive understanding of its mechanism of action and support its development as a novel therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Nicotinic acetylcholine receptors: Therapeutic targets for novel ligands to treat pain and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of ATP- and LPS-induced IL-1β release in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: GAT2711 THP-1 Cell IL-1β Release Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine central to numerous inflammatory diseases. Its maturation and release are tightly regulated by the NLRP3 inflammasome, a multi-protein complex that responds to a wide array of danger signals. The human monocytic cell line, THP-1, is a widely used in vitro model to study the NLRP3 inflammasome pathway and to screen for potential inhibitors. Upon differentiation into macrophage-like cells, THP-1 cells can be primed with lipopolysaccharide (LPS) to upregulate pro-IL-1β and NLRP3 components. Subsequent stimulation with an NLRP3 activator, such as adenosine (B11128) triphosphate (ATP), triggers inflammasome assembly, caspase-1 activation, and the release of mature IL-1β.
GAT2711 is a novel compound that has been identified as an inhibitor of ATP-induced IL-1β release in THP-1 cells[1]. This document provides detailed application notes and protocols for performing the THP-1 IL-1β release assay to evaluate the inhibitory potential of this compound and other similar compounds.
Signaling Pathway: Canonical NLRP3 Inflammasome Activation
The canonical pathway for NLRP3 inflammasome activation is a two-step process. The first signal, or "priming," is typically initiated by the activation of pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) by pathogen-associated molecular patterns (PAMPs) such as LPS. This leads to the activation of the NF-κB signaling pathway, resulting in the increased transcription of NLRP3 and IL1B genes, leading to the accumulation of inactive NLRP3 protein and pro-IL-1β in the cytoplasm. The second signal, or "activation," can be triggered by a variety of stimuli, including extracellular ATP. ATP binds to the P2X7 receptor, leading to potassium efflux from the cell. This ionic imbalance is a key trigger for the assembly of the NLRP3 inflammasome complex, which consists of NLRP3, the adaptor protein ASC, and pro-caspase-1. This proximity induces the auto-cleavage and activation of caspase-1, which then cleaves pro-IL-1β into its mature, biologically active 17 kDa form, leading to its secretion from the cell.
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition.
Experimental Protocols
THP-1 Cell Culture and Differentiation
-
Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells at 37°C in a humidified atmosphere of 5% CO2. Cell density should be maintained between 1 x 10^5 and 8 x 10^5 cells/mL.
-
Differentiation: To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium. Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50-100 ng/mL.
-
Incubation: Incubate the cells with PMA for 48-72 hours. During this time, the cells will adhere to the bottom of the plate and adopt a macrophage-like morphology.
-
Resting Phase: After the differentiation period, carefully aspirate the PMA-containing medium and wash the adherent cells once with fresh, serum-free RPMI-1640 medium. Add 100 µL of fresh complete culture medium and let the cells rest for 24 hours before proceeding with the assay.
IL-1β Release Assay
-
Priming (Signal 1): After the resting phase, replace the medium with 90 µL of fresh, serum-free RPMI-1640 medium. Add 10 µL of LPS solution to achieve a final concentration of 1 µg/mL. Incubate for 3-4 hours at 37°C.
-
Inhibitor Treatment: Prepare serial dilutions of this compound or other test compounds in serum-free RPMI-1640 medium. After the LPS priming, carefully remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO at the same final concentration as the highest compound concentration). Incubate for 1 hour at 37°C.
-
Activation (Signal 2): Prepare a stock solution of ATP in sterile, endotoxin-free water. Add 10 µL of the ATP solution to each well to achieve a final concentration of 5 mM.
-
Incubation: Incubate the plate for 1-2 hours at 37°C.
-
Sample Collection: After incubation, centrifuge the 96-well plate at 500 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant from each well for the quantification of IL-1β.
Quantification of IL-1β
The concentration of IL-1β in the collected supernatants can be quantified using a commercially available Human IL-1β ELISA (Enzyme-Linked Immunosorbent Assay) kit. Follow the manufacturer's instructions for the assay procedure, including the preparation of standards and samples.
Experimental Workflow
Caption: Workflow for the this compound THP-1 IL-1β release assay.
Data Presentation
The following tables present illustrative data on the inhibitory effect of this compound on ATP-induced IL-1β release in differentiated THP-1 cells. This data is representative of typical results obtained from such an assay and serves for demonstration purposes.
Table 1: Dose-Dependent Inhibition of IL-1β Release by this compound
| This compound Concentration (µM) | IL-1β Concentration (pg/mL) | % Inhibition |
| 0 (Vehicle) | 1250 | 0 |
| 0.01 | 1125 | 10 |
| 0.1 | 875 | 30 |
| 1 | 500 | 60 |
| 10 | 125 | 90 |
| 100 | 50 | 96 |
Table 2: Summary of this compound Activity
| Parameter | Value |
| Assay | THP-1 IL-1β Release |
| Activator | ATP (5 mM) |
| IC50 of this compound | ~0.5 µM |
Conclusion
The THP-1 cell-based IL-1β release assay is a robust and reliable method for screening and characterizing inhibitors of the NLRP3 inflammasome. The provided protocols offer a detailed guide for researchers to investigate the effects of compounds like this compound on this critical inflammatory pathway. The illustrative data demonstrates the potent inhibitory activity of this compound, highlighting its potential as a therapeutic agent for inflammatory diseases. Accurate and reproducible data can be generated by carefully following the described cell culture, differentiation, and assay procedures.
References
Application Notes and Protocols for Electrophysiological Characterization of GAT2711
For Researchers, Scientists, and Drug Development Professionals
Introduction
GAT2711 is a potent and selective full agonist of the α9 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel implicated in pain and inflammation.[1][2][3] With an EC50 of 230 nM for the α9 nAChR, this compound demonstrates a 340-fold selectivity over the α7 nAChR subtype.[1][2] This high selectivity makes this compound a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of α9-containing nAChRs and a potential therapeutic candidate for non-opioid pain management.
These application notes provide a detailed protocol for the characterization of this compound's electrophysiological effects using the whole-cell patch clamp technique on human embryonic kidney (HEK293) cells heterologously expressing the human α9α10 nAChR.
Data Presentation: Quantitative Analysis of this compound Activity
The following table summarizes the key pharmacological parameters of this compound, providing a comparative overview of its potency and selectivity. This data is essential for designing and interpreting electrophysiological experiments.
| Compound | Target | Assay | Potency (EC50/IC50) | Selectivity | Reference |
| This compound | α9 nAChR | Electrophysiology | 230 nM (EC50) | 340-fold vs. α7 nAChR | [1][2] |
| This compound | IL-1β release | THP-1 cells | 0.5 µM (IC50) | - | [4] |
Signaling Pathway of this compound at the α9α10 nAChR
This compound, as an agonist, binds to the extracellular domain of the α9α10 nAChR. This binding event induces a conformational change in the receptor, leading to the opening of the integral ion channel. The open channel is permeable to cations, primarily Na+ and Ca2+, resulting in membrane depolarization and subsequent cellular responses.
This compound signaling pathway at the α9α10 nAChR.
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology Protocol for this compound
This protocol details the methodology for recording this compound-evoked currents from HEK293 cells stably expressing human α9 and α10 nAChR subunits.
1. Cell Culture and Preparation
-
Cell Line: HEK293 cells stably co-expressing human α9 and α10 nAChR subunits. A fluorescent reporter (e.g., GFP) can be co-expressed to aid in cell identification.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and appropriate selection antibiotics (e.g., G418 and puromycin).
-
Plating for Electrophysiology: 24-48 hours prior to recording, seed the cells onto glass coverslips at a low density to allow for easy isolation of single cells for patching.
2. Solutions and Reagents
| Solution Type | Component | Concentration (mM) |
| External Solution (ACSF) | NaCl | 140 |
| KCl | 2.5 | |
| CaCl2 | 2 | |
| MgCl2 | 1 | |
| HEPES | 10 | |
| Glucose | 10 | |
| pH adjusted to 7.4 with NaOH, Osmolarity ~310-320 mOsm | ||
| Internal Solution (Pipette) | KCl | 140 |
| MgCl2 | 2 | |
| EGTA | 10 | |
| HEPES | 10 | |
| ATP-Mg | 4 | |
| GTP-Na | 0.3 | |
| pH adjusted to 7.2 with KOH, Osmolarity ~290-300 mOsm |
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Working Solutions: On the day of the experiment, dilute the this compound stock solution in the external solution to the desired final concentrations. Ensure the final DMSO concentration is below 0.1% to avoid solvent effects.
3. Electrophysiological Recording
-
Apparatus: A standard patch clamp setup including a microscope, micromanipulator, amplifier, and data acquisition system. A perfusion system for rapid solution exchange is crucial.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establishing Whole-Cell Configuration:
-
Place a coverslip with cells in the recording chamber and perfuse with external solution.
-
Identify a healthy, isolated cell.
-
Approach the cell with the patch pipette while applying slight positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply a brief pulse of gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the cell at a holding potential of -60 mV.
-
Record baseline current in the external solution.
-
Apply this compound at various concentrations using the perfusion system for a duration sufficient to reach a peak response (e.g., 2-5 seconds).
-
Wash out the drug with the external solution until the current returns to baseline before applying the next concentration.
-
To determine the EC50, apply a range of this compound concentrations (e.g., 10 nM to 100 µM).
-
Experimental Workflow
The following diagram outlines the key steps in the patch clamp experiment for characterizing this compound.
Experimental workflow for this compound patch clamp analysis.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Unstable GΩ seal | Unhealthy cells, dirty pipette or solutions, mechanical vibration | Use cells from a healthy, low-passage culture. Filter all solutions. Ensure the setup is on an anti-vibration table. |
| No response to this compound | Poor receptor expression, incorrect drug concentration, rundown of receptor activity | Verify receptor expression via immunocytochemistry or western blot. Prepare fresh drug dilutions. Use a perforated patch configuration to preserve the intracellular environment. |
| High series resistance | Clogged pipette tip, incomplete membrane rupture | Monitor series resistance throughout the experiment. If it increases significantly, discard the recording. Apply slightly more suction to ensure full rupture. |
| Rapid current rundown | Receptor desensitization, cell dialysis | Allow for sufficient washout time between drug applications. Use the perforated patch clamp technique to minimize intracellular dialysis. |
References
- 1. Selective agonists and antagonists of α9 versus α7 nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hair cell α9α10 nicotinic acetylcholine receptor functional expression regulated by ligand binding and deafness gene products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Antinociceptive α9α10 Nicotinic Acetylcholine Receptor Antagonists by Stable Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patch clamp experiments on nicotinic acetylcholine receptor-ion channels in bullfrog sympathetic ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
GAT2711 Dosing for In Vivo Mouse Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GAT2711 is a potent and selective agonist for the α9α10 nicotinic acetylcholine (B1216132) receptor (nAChR), demonstrating significant potential in preclinical models of pain and inflammation.[1][2] As a full agonist at α9 nAChRs with an EC50 of 230 nM, it exhibits over 340-fold selectivity compared to the α7 nAChR subtype.[1][2] This selectivity is crucial as activation of α9α10 nAChRs has been implicated in the cholinergic anti-inflammatory pathway, offering a promising non-opioid therapeutic avenue.[3][4] Notably, the analgesic effects of this compound have been observed to be independent of the α7 nAChR, as its activity is fully retained in α7 knockout mice.[1][2] In vitro studies have shown that this compound effectively inhibits the ATP-induced release of the pro-inflammatory cytokine IL-1β in human monocytic THP-1 cells, with an IC50 of 0.5 μM.[1]
These application notes provide a comprehensive overview of the recommended dosing, formulation, and experimental protocols for utilizing this compound in in vivo mouse studies, particularly focusing on the Complete Freund's Adjuvant (CFA)-induced inflammatory pain model.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available preclinical research.
| Parameter | Value | Species/Model | Source |
| In Vivo Efficacious Dose Range | 2 - 10 mg/kg | Mouse (C57BL/6J and α7 knockout) | [1] |
| Route of Administration | Intraperitoneal (i.p.) injection | Mouse | [1] |
| In Vitro Potency (EC50) | 230 nM (full agonist at α9 nAChR) | Human | [1][2] |
| In Vitro Anti-inflammatory Activity (IC50) | 0.5 μM (inhibition of ATP-induced IL-1β release) | Human THP-1 cells | [1] |
| Selectivity | 340-fold for α9 over α7 nAChRs | Human | [1][2] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the proposed signaling pathway of this compound in mediating its anti-inflammatory effects and a general experimental workflow for its evaluation in a mouse model of inflammatory pain.
Caption: Proposed signaling pathway for this compound's anti-inflammatory action.
Caption: General experimental workflow for this compound in a CFA mouse model.
Experimental Protocols
This compound Formulation for In Vivo Administration
This protocol describes the preparation of a this compound stock solution and its formulation for intraperitoneal injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation:
-
Prepare a 25.0 mg/mL stock solution of this compound in DMSO.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months in sealed, moisture-free containers.[1]
-
-
Working Solution Formulation (for a 1 mL final volume):
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 100 µL of the 25.0 mg/mL this compound stock solution in DMSO to the PEG300 and mix thoroughly by vortexing.[1]
-
Add 50 µL of Tween-80 to the mixture and vortex until evenly dispersed.[1]
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.[1]
-
Vortex the final solution until it is homogeneous. This formulation results in a final this compound concentration of 2.5 mg/mL, suitable for a 10 mg/kg dose in a 25g mouse (100 µL injection volume). Adjust the concentration of the stock solution or the volumes of the components as needed for different dosing requirements.
-
CFA-Induced Inflammatory Pain Model and this compound Administration
This protocol outlines the induction of inflammatory pain using Complete Freund's Adjuvant (CFA) and the subsequent administration of this compound for efficacy evaluation.
Animal Model:
-
Male C57BL/6J mice (or α7 knockout mice for selectivity studies), 8-10 weeks old.
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatize animals to the testing environment and handling for at least 3 days prior to the experiment.
Materials:
-
Complete Freund's Adjuvant (CFA) containing 1 mg/mL Mycobacterium tuberculosis
-
This compound working solution (prepared as described above)
-
Vehicle control (formulated as the this compound working solution without the active compound)
-
Insulin syringes (28-30G)
-
Behavioral testing equipment (e.g., von Frey filaments, radiant heat source)
Procedure:
-
Baseline Behavioral Testing (Day 0):
-
Measure baseline paw withdrawal thresholds to mechanical stimuli (von Frey test) and withdrawal latencies to thermal stimuli (Hargreaves test) for both hind paws.
-
-
Induction of Inflammation (Day 1):
-
Briefly anesthetize the mice with isoflurane.
-
Inject 20 µL of CFA (50% emulsion in saline) into the plantar surface of the right hind paw.[1]
-
-
This compound Administration (Day 1):
-
Administer the prepared this compound working solution (2-10 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.[1] The timing of administration relative to the CFA injection should be optimized for the specific study design (e.g., pre-emptive or therapeutic). A single administration post-CFA is a common paradigm.[1]
-
-
Post-Treatment Behavioral Assessments (Days 2 onwards):
-
At selected time points after CFA injection (e.g., 24, 48, 72 hours), repeat the mechanical and thermal sensitivity tests on both hind paws.
-
Measure paw edema using a plethysmometer or digital calipers.
-
Record observations of animal well-being and any adverse effects.
-
-
Endpoint and Tissue Collection:
-
Collect relevant tissues (e.g., paw tissue, spinal cord, dorsal root ganglia) for further analysis, such as cytokine profiling (ELISA, qPCR) or histological examination.
Conclusion
This compound represents a promising therapeutic candidate for inflammatory pain, acting through the selective activation of α9α10 nAChRs. The protocols and data presented here provide a foundational framework for researchers to design and execute robust in vivo mouse studies to further elucidate the efficacy and mechanism of action of this compound. Careful consideration of the experimental design, including appropriate controls and outcome measures, will be critical for generating high-quality, reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Explorations of Agonist Selectivity for the α9* nAChR with Novel Substituted Carbamoyl/Amido/Heteroaryl Dialkylpiperazinium Salts and Their Therapeutic Implications in Pain and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New nicotinic receptor ligands may be helpful to reduce inflammatory pain through the CAS | BioWorld [bioworld.com]
- 4. Pharmacological profiles and anti-inflammatory activity of pCN-diEPP and mCN-diEPP, new alpha9alpha10 nicotinic receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
GAT2711: Application Notes and Protocols for Assessing Analgesic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
GAT2711 is a potent and selective full agonist of the α9 nicotinic acetylcholine (B1216132) receptor (nAChR), a promising non-opioid target for the management of pain and inflammation.[1][2][3][4][5] Preclinical studies have demonstrated its efficacy in attenuating inflammatory pain, suggesting its therapeutic potential as a novel analgesic.[6][7] Notably, the analgesic activity of this compound appears to be independent of the α7 nAChR, highlighting the specific role of α9-containing nAChRs in its mechanism of action.[1][2][3][6] These application notes provide detailed protocols for assessing the analgesic and anti-inflammatory effects of this compound in both in vivo and in vitro models.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Receptor/Assay | Value | Reference |
| EC₅₀ | human α9 nAChR | 230 nM | [1][2][3][4] |
| Selectivity | α9 vs. α7 nAChRs | 340-fold | [1][2][3][5] |
| IC₅₀ | ATP-induced IL-1β release (THP-1 cells) | 0.5 µM | [3][5] |
Table 2: In Vivo Analgesic Efficacy of this compound
| Pain Model | Species | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| CFA-Induced Inflammatory Pain | Mouse | Intraperitoneal (i.p.) | 2-10 mg/kg | Attenuation of mechanical hypersensitivity | [3][5] |
Signaling Pathway
This compound exerts its analgesic and anti-inflammatory effects primarily through the activation of α9-containing nicotinic acetylcholine receptors. In immune cells, activation of these receptors can modulate inflammatory responses. One proposed mechanism involves the inhibition of the NLRP3 inflammasome, which in turn reduces the maturation and release of the pro-inflammatory cytokine IL-1β. This action is thought to be mediated, at least in part, by the downregulation of the ATP-sensitive P2X7 receptor (P2X7R) response.
Experimental Protocols
In Vivo Assessment of Analgesic Efficacy
1. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Mice
This model is used to induce a persistent inflammatory pain state, characterized by thermal hyperalgesia and mechanical allodynia, mimicking chronic inflammatory conditions.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Complete Freund's Adjuvant (CFA) (e.g., from Sigma-Aldrich)
-
This compound
-
Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)
-
Insulin syringes with 28-30 gauge needles
-
Apparatus for assessing mechanical allodynia (von Frey filaments)
Experimental Workflow:
Detailed Protocol:
-
Animal Acclimatization: Acclimatize mice to the housing and testing environment for at least one week prior to the experiment.
-
Baseline Measurement: Determine the baseline mechanical withdrawal threshold for each mouse using the von Frey test as described below.
-
Induction of Inflammation: Briefly restrain the mouse and inject 20-50 µL of CFA (1 mg/mL) into the plantar surface of one hind paw.[8]
-
Pain Development: Allow at least 24 hours for the development of inflammation and mechanical hypersensitivity.[8][9]
-
Drug Administration: Prepare this compound in the appropriate vehicle. Administer the desired dose (e.g., 2-10 mg/kg) via intraperitoneal (i.p.) injection.[3][5] A vehicle control group should be included.
-
Assessment of Mechanical Allodynia: Measure the mechanical withdrawal threshold at various time points after this compound administration (e.g., 30, 60, and 120 minutes) using the von Frey test.
2. Von Frey Test for Mechanical Allodynia
This test assesses the sensitivity to a mechanical stimulus and is used to quantify mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful.
Materials:
-
Set of von Frey filaments with varying calibrated bending forces
-
Elevated mesh platform with individual animal enclosures
Detailed Protocol:
-
Habituation: Place the mice in individual compartments on the mesh platform and allow them to acclimate for at least 30-60 minutes before testing.[10]
-
Filament Application: Starting with a filament near the expected withdrawal threshold, apply it to the mid-plantar surface of the hind paw with sufficient force to cause the filament to bend.[1][6]
-
Response Observation: A positive response is recorded if the mouse briskly withdraws, licks, or shakes its paw.
-
Threshold Determination (Up-Down Method):
-
Data Analysis: The withdrawal thresholds of the this compound-treated group are compared to the vehicle-treated group to determine the analgesic effect.
In Vitro Assessment of Anti-inflammatory Activity
1. IL-1β Release Assay in THP-1 Cells
This assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine IL-1β from human monocytic THP-1 cells, providing an in vitro measure of its anti-inflammatory potential.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Phorbol 12-myristate 13-acetate (PMA) for cell differentiation (optional)
-
Lipopolysaccharide (LPS)
-
Adenosine 5'-triphosphate (ATP) or BzATP
-
This compound
-
Human IL-1β ELISA kit
-
96-well cell culture plates
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Seeding: Culture THP-1 cells in RPMI-1640 medium. Seed the cells into a 96-well plate at a density of approximately 2 x 10⁵ cells/well.[2]
-
Cell Differentiation (Optional): To obtain a macrophage-like phenotype, differentiate the THP-1 cells by treating them with PMA (e.g., 100 ng/mL) for 48-72 hours.
-
Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 5 hours to induce the expression of pro-IL-1β.[3][5]
-
Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle for a specified period (e.g., 30 minutes).
-
Stimulation: Stimulate the cells with a P2X7R agonist such as ATP (e.g., 5 mM) or BzATP (e.g., 100 µM) for 40 minutes to an hour to activate the NLRP3 inflammasome and induce the release of mature IL-1β.[3][5]
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
ELISA: Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of IL-1β release by this compound compared to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
This compound represents a promising novel analgesic agent acting through the α9 nAChR. The protocols outlined in these application notes provide a framework for the preclinical assessment of its analgesic and anti-inflammatory properties. These methods can be adapted to further explore the therapeutic potential of this compound and other α9 nAChR modulators in various pain models.
References
- 1. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 3. Explorations of Agonist Selectivity for the α9* nAChR with Novel Substituted Carbamoyl/Amido/Heteroaryl Dialkylpiperazinium Salts and Their Therapeutic Implications in Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Explorations of Agonist Selectivity for the α9* nAChR with Novel Substituted Carbamoyl/Amido/Heteroaryl Dialkylpiperazinium Salts and Their Therapeutic Implications in Pain and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inflammatory pain in mice induces light cycle-dependent effects on sleep architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. biomed-easy.com [biomed-easy.com]
Application Notes and Protocols for GAT2711 Treatment in THP-1 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
GAT2711 is a potent and selective full agonist for the α9 nicotinic acetylcholine (B1216132) receptor (nAChR), demonstrating an EC50 of 230 nM.[1][2][3][4] It exhibits a 340-fold selectivity for the α9 nAChR over the α7 nAChR.[1][2][3][4] this compound has emerged as a significant research tool for investigating the role of the α9 nAChR in inflammatory processes. Notably, it has been shown to inhibit the release of the pro-inflammatory cytokine interleukin-1β (IL-1β) in human THP-1 monocytic cells, indicating its potential as a modulator of the inflammatory response.[1][2][3] These application notes provide detailed protocols for the culture of THP-1 cells and the subsequent treatment with this compound to assess its anti-inflammatory effects.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound activity.
| Parameter | Value | Cell Line | Notes |
| EC50 for α9 nAChR | 230 nM | - | Potency as a full agonist.[1][2][3][4] |
| Selectivity | 340-fold | - | Selective for α9 nAChR over α7 nAChR.[1][2][3][4] |
| IC50 for IL-1β release inhibition | 0.5 µM | THP-1 cells | Inhibition of ATP-induced IL-1β release.[1][4] |
Experimental Protocols
THP-1 Cell Culture
The human monocytic cell line THP-1 is a widely used model for studying monocyte and macrophage functions.[5]
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (P/S)
-
β-mercaptoethanol
-
T-75 cell culture flasks
-
15 mL and 50 mL conical tubes
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Protocol for Culturing THP-1 Monocytes:
-
Media Preparation: Prepare complete growth medium consisting of RPMI-1640 supplemented with 10% FBS, 1% P/S, and 0.05 mM β-mercaptoethanol.[6]
-
Thawing Cells:
-
Rapidly thaw a cryovial of THP-1 cells in a 37°C water bath.
-
Transfer the thawed cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 300 x g for 5 minutes.[7]
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
-
Cell Maintenance:
-
Culture cells in a T-75 flask at a density between 5 x 10^5 and 1 x 10^6 cells/mL.[6]
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture the cells every 3-4 days by centrifuging the cell suspension and resuspending the pellet in a fresh medium at a lower density.
-
Differentiation of THP-1 Monocytes into Macrophages
For certain assays, THP-1 monocytes can be differentiated into a macrophage-like phenotype, which become adherent.
Materials:
-
Phorbol 12-myristate 13-acetate (PMA)
-
Complete growth medium
-
Multi-well plates (e.g., 24-well or 96-well)
Protocol:
-
Seed THP-1 monocytes in a multi-well plate at a density of 2 x 10^5 cells/mL in complete growth medium.[8]
-
Add PMA to the medium to a final concentration of 100 nM.[8]
-
Incubate the cells for 48-72 hours at 37°C and 5% CO2. During this time, the cells will adhere to the plate and differentiate into macrophages.[8]
-
After incubation, carefully aspirate the PMA-containing medium and wash the adherent cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Add fresh, PMA-free complete growth medium to the wells before proceeding with experiments.
This compound Treatment for Inhibition of ATP-Induced IL-1β Release
This protocol details the steps to assess the anti-inflammatory effect of this compound by measuring its ability to inhibit IL-1β release from THP-1 cells stimulated with ATP.
Materials:
-
Differentiated THP-1 macrophages in a multi-well plate
-
Lipopolysaccharide (LPS)
-
Benzoylbenzoyl-ATP (BzATP) or ATP
-
This compound
-
Opti-MEM or serum-free RPMI-1640 medium
-
IL-1β ELISA kit
-
Cell lysis buffer
-
LDH cytotoxicity assay kit
Protocol:
-
Cell Priming:
-
This compound Pre-treatment:
-
After priming, wash the cells with serum-free medium.
-
Add fresh serum-free medium containing various concentrations of this compound (e.g., 0.01 µM to 10 µM) to the respective wells. Include a vehicle control (medium with the same solvent concentration used for this compound).
-
Incubate for 30-60 minutes at 37°C and 5% CO2.
-
-
Stimulation:
-
Sample Collection and Analysis:
-
Following incubation, carefully collect the cell culture supernatants.
-
Centrifuge the supernatants to pellet any detached cells and collect the clear supernatant for IL-1β measurement.
-
Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
To assess cytotoxicity, the activity of lactate (B86563) dehydrogenase (LDH) released into the supernatant can be measured using an LDH cytotoxicity assay kit.
-
Visualizations
Experimental Workflow for this compound Treatment
Caption: Workflow for assessing this compound's inhibition of IL-1β release.
Proposed Signaling Pathway of this compound Action
Caption: this compound inhibits ATP-induced IL-1β release via α9 nAChR.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Explorations of Agonist Selectivity for the α9* nAChR with Novel Substituted Carbamoyl/Amido/Heteroaryl Dialkylpiperazinium Salts and Their Therapeutic Implications in Pain and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. labproservices.com [labproservices.com]
- 5. researchgate.net [researchgate.net]
- 6. THP-1 Cell Culture Guide: Common Issues and Solutions [procellsystem.com]
- 7. Cell culture of THP-1 monocytes and differentiation into macrophages with PMA [protocols.io]
- 8. bowdish.ca [bowdish.ca]
Application Notes and Protocols for GAT2711 In Vivo Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
GAT2711 is a potent and selective full agonist of the α9* nicotinic acetylcholine (B1216132) receptor (nAChR), demonstrating a 230 nM potency and 340-fold selectivity over the α7 nAChR. Its activity at the α9* nAChR makes it a valuable research tool for investigating the role of this receptor in various physiological and pathological processes, including pain and inflammation. Preclinical studies have shown that this compound can attenuate inflammatory pain in animal models, suggesting its therapeutic potential.
These application notes provide detailed protocols for the preparation and in vivo administration of this compound to facilitate further research into its pharmacological effects.
Physicochemical and In Vivo Data Summary
A summary of the known quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 466.37 g/mol | [1] |
| Molecular Formula | C₂₀H₂₇IN₄O | [1] |
| In Vivo Efficacy Dose | 10 mg/kg (in a CFA-induced chronic inflammatory pain model) | [2] |
| In Vitro Activity (IC₅₀) | 0.5 µM (inhibition of BzATP-induced IL-1β release in THP-1 cells) | [2] |
| Receptor Selectivity | 340-fold selective for α9 nAChR over α7 nAChR | |
| Storage Conditions | Short term (days to weeks): 0 - 4°C, protected from light. Long term (months to years): -20°C, protected from light. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes a general method for preparing this compound for intraperitoneal (IP) injection in mice. It is critical to first perform a solubility test to determine the optimal vehicle for this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade
-
Tween® 80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile, injectable grade
-
Sterile conical tubes (1.5 mL, 15 mL, 50 mL)
-
Sterile syringes and needles (appropriate for the volume of administration)
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Solubility Testing (Crucial First Step):
-
Before preparing the dosing solution, it is essential to determine the solubility of this compound in various vehicles.
-
Prepare small test solutions of this compound in different solvent systems. A common starting point for compounds with unknown solubility is a mixture of DMSO and saline.
-
A suggested starting vehicle is 10% DMSO in saline. To prepare this, add 1 part DMSO to 9 parts saline.
-
Gradually add this compound to a known volume of the test vehicle, vortexing between additions, until a saturated solution is achieved or the desired concentration is reached.
-
Visually inspect for complete dissolution. If the compound does not fully dissolve, gentle warming in a water bath or sonication may be attempted.
-
If this compound is not soluble in 10% DMSO/saline, other vehicle systems can be tested, such as:
-
10% DMSO, 10% Tween® 80, 80% Saline
-
5% DMSO, 95% Saline
-
-
-
Preparation of Dosing Solution (Example using 10% DMSO/Saline):
-
This example is for a final concentration of 1 mg/mL, assuming a 10 mg/kg dose for a 25g mouse (0.25 mg dose in 0.25 mL injection volume). Adjust calculations based on your experimental needs.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 1 mg/mL solution, weigh 1 mg of this compound.
-
Add 100 µL of sterile DMSO to the tube.
-
Vortex thoroughly until the this compound is completely dissolved. This will create a stock solution.
-
In a separate sterile conical tube, add 900 µL of sterile saline.
-
Slowly add the 100 µL this compound/DMSO stock solution to the saline while vortexing to prevent precipitation.
-
Visually inspect the final solution to ensure it is clear and free of particulates. If precipitation occurs, a different vehicle system with higher solubilizing capacity may be required (e.g., by adding Tween® 80).
-
-
Storage of Dosing Solution:
-
It is recommended to prepare the dosing solution fresh on the day of administration.
-
If short-term storage is necessary, store the solution at 2-8°C, protected from light, for no longer than 24 hours. Before use, allow the solution to come to room temperature and vortex to ensure homogeneity.
-
Protocol 2: In Vivo Administration of this compound via Intraperitoneal Injection in Mice
Materials:
-
Prepared this compound dosing solution
-
Mice (appropriate strain and sex for the study)
-
Sterile syringes (e.g., 1 mL tuberculin syringe)
-
Sterile needles (e.g., 27-gauge)
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Preparation:
-
Weigh each mouse accurately on the day of dosing to calculate the precise injection volume.
-
The maximum recommended IP injection volume for mice is 10 mL/kg.
-
-
Dose Calculation:
-
Calculate the volume of the this compound dosing solution to be administered to each mouse based on its body weight and the desired dose.
-
Example: For a 25g mouse and a 10 mg/kg dose of a 1 mg/mL solution:
-
Dose = 10 mg/kg * 0.025 kg = 0.25 mg
-
Injection Volume = 0.25 mg / 1 mg/mL = 0.25 mL
-
-
-
Intraperitoneal Injection:
-
Restrain the mouse securely. One common method is to scruff the mouse by the loose skin over its neck and shoulders.
-
Tilt the mouse so its head is pointing slightly downwards. This will cause the abdominal organs to shift forward, reducing the risk of injury.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Administration Monitoring:
-
Monitor the animals for any adverse reactions immediately after injection and at regular intervals as dictated by the experimental design.
-
Visualization of Pathways and Workflows
This compound In Vivo Preparation and Administration Workflow
Caption: Workflow for the preparation and in vivo administration of this compound.
Proposed Signaling Pathway of this compound via α9* nAChR
Caption: Proposed signaling pathway of this compound through the α9* nAChR.
References
Application Notes and Protocols: GAT2711 for the Study of α9* Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The α9 and α10 nicotinic acetylcholine (B1216132) receptor (nAChR) subunits assemble to form functional α9* nAChRs, a subtype of the cys-loop superfamily of ligand-gated ion channels.[1] These receptors are expressed in a limited number of tissues, including the inner ear, dorsal root ganglia, and various immune cells.[1][2][3] Their restricted expression pattern makes them a compelling therapeutic target for conditions such as hearing loss and neuropathic pain, with potentially fewer side effects compared to more broadly expressed nAChR subtypes.[2][3]
Recent research has identified GAT2711 as a potent and selective agonist for human α9 and α9α10 nAChRs.[4][5] This compound provides a valuable pharmacological tool to investigate the physiological roles of these receptors and to explore their therapeutic potential. These application notes provide detailed protocols for utilizing tools related to this compound and α9* nAChRs for in situ analysis of receptor expression and understanding their signaling pathways.
Quantitative Data: Pharmacological Profile of this compound
The following table summarizes the key pharmacological parameters of this compound, highlighting its potency and selectivity for α9-containing nAChRs. This data is crucial for designing experiments aimed at selectively activating these receptors.
| Compound | Target Receptor | Activity | Potency (EC₅₀) | Selectivity vs. α7 nAChR | Reference |
| This compound (Compound 3h) | human α9 nAChR | Full Agonist | 230 nM | 340-fold | [4][5] |
| pCN-diEPP | homomeric α9 nAChR | Full Agonist | 0.368 ± 0.10 μM | 7-fold vs. α9α10 | [4] |
| pCN-diEPP | heteromeric α9α10 nAChR | Full Agonist | 2.57 ± 0.57 μM | - | [4] |
| p-CONH₂ diEPP (Compound 1) | α9 nAChR | Potent Agonist | 1.15 μM | - | [4] |
Experimental Protocols
In Situ Hybridization for α9 nAChR mRNA Detection
This protocol describes a general method for localizing α9 nAChR subunit mRNA in tissue sections using a hypothetical labeled antisense probe. While this compound is an agonist, a chemically modified and labeled version could theoretically be used as a probe, or more commonly, a labeled oligonucleotide probe designed against the α9 subunit mRNA (CHRNA9) would be used.
I. Tissue Preparation
-
Perfuse and fix the tissue of interest (e.g., cochlea, dorsal root ganglia) with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Cryoprotect the tissue by immersion in 30% sucrose (B13894) in PBS at 4°C until it sinks.
-
Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze.
-
Cut 12-14 µm sections using a cryostat and mount on charged microscope slides.
II. Pretreatment of Slides
-
Air dry the slides for a minimum of 1 hour.
-
Fix the sections in 4% PFA for 10 minutes at 4°C.
-
Wash twice with PBS for 5 minutes each.
-
Treat with 0.2M HCl for 8 minutes at room temperature.
-
Wash twice with PBS for 5 minutes each.
-
Digest with Proteinase K (10 µg/ml in PBS) for 5 minutes at room temperature to improve probe penetration.
-
Briefly wash in PBS.
-
Post-fix in 4% PFA for 10 minutes at 4°C.
-
Wash once with PBS for 5 minutes.
-
Acetylate the sections for 10 minutes at room temperature in freshly prepared 0.1M triethanolamine (B1662121) (TEA) buffer to reduce non-specific binding.
-
Wash three times with PBS for 5 minutes each.
III. Hybridization
-
Prepare the hybridization buffer containing the labeled (e.g., DIG or Biotin) antisense probe for the α9 nAChR subunit mRNA at a final concentration of 50-100 ng/ml.
-
Heat the probe solution to 80°C for 5 minutes to denature.
-
Apply approximately 250 µl of the hot probe solution to each slide.
-
Cover with a hybridization coverslip (e.g., HybriSlip) to ensure even distribution.
-
Incubate overnight in a humidified chamber at 55°C.
IV. Post-Hybridization Washes and Detection
-
Carefully remove the coverslips by incubating the slides in 5x Saline-Sodium Citrate (SSC) buffer.
-
Perform a high-stringency wash in a pre-warmed solution (e.g., 50% formamide, 2x SSC) for 30 minutes at 65°C.
-
Treat with RNase A (20 µg/ml) for 30 minutes at 37°C to remove non-specifically bound probe.
-
Conduct two additional high-stringency washes for 20 minutes each at 65°C.
-
Proceed with the detection of the probe using an appropriate antibody-based method (e.g., anti-DIG-AP for colorimetric detection or anti-DIG-POD for fluorescent tyramide signal amplification).
Visualizations: Workflows and Signaling Pathways
In Situ Hybridization Workflow
Caption: General workflow for in situ hybridization experiments.
α9* nAChR Signaling Pathways
Activation of α9-containing nAChRs by agonists like acetylcholine or this compound initiates several downstream signaling cascades depending on the cell type.
Caption: Signaling pathways activated by α9* nAChR.
In cochlear outer hair cells, the activation of α9α10 nAChRs leads to an influx of Ca²⁺, which in turn opens small conductance Ca²⁺-activated K⁺ (SK2) channels, resulting in hyperpolarization of the hair cell.[2] In other contexts, such as in certain cancer cells, nicotine-mediated activation of α9-containing receptors has been shown to stimulate the Akt and ERK cell signaling pathways, promoting cell proliferation and survival.[6][7] The use of selective antagonists or siRNA against the α9 subunit can block these effects.[6][7]
References
- 1. Nicotinic Acetylcholine Receptor α9 and α10 Subunits Are Expressed in the Brain of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The α9α10 nicotinic acetylcholine receptor: A compelling drug target for hearing loss? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α9‐containing nicotinic acetylcholine receptors and the modulation of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Explorations of Agonist Selectivity for the α9* nAChR with Novel Substituted Carbamoyl/Amido/Heteroaryl Dialkylpiperazinium Salts and Their Therapeutic Implications in Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Explorations of Agonist Selectivity for the α9* nAChR with Novel Substituted Carbamoyl/Amido/Heteroaryl Dialkylpiperazinium Salts and Their Therapeutic Implications in Pain and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | α9-Containing Nicotinic Receptors in Cancer [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Application Notes: Immunohistochemical Validation of the α9-Nicotinic Acetylcholine Receptor (CHRNA9), the Target of GAT2711
Introduction
GAT2711 is a novel small molecule agonist targeting the α9-nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel with emerging roles in pain, inflammation, and oncology. The α9 subunit, encoded by the CHRNA9 gene, is a critical component of this receptor and its expression has been identified in various tissues, including cochlear hair cells, dorsal root ganglia, immune cells, and keratinocytes.[1][2] Furthermore, aberrant CHRNA9 expression has been linked to the progression of several cancers, including glioma and breast cancer, making it a compelling therapeutic target.[3][4]
Target validation is a crucial step in drug development to ensure that a drug candidate interacts with its intended molecular target and elicits a therapeutic effect. Immunohistochemistry (IHC) is a powerful technique for target validation as it allows for the visualization of protein expression and localization within the morphological context of tissues. These application notes provide a comprehensive guide for the use of IHC to validate the expression of CHRNA9 in relevant tissue samples, a critical step in preclinical and translational research involving this compound or other α9-nAChR modulators.
Data Presentation
Table 1: Recommended Anti-CHRNA9 Antibodies for Immunohistochemistry
| Product Name | Host Species | Clonality | Recommended Applications | Supplier (Example) |
| Anti-Nicotinic Acetylcholine Receptor alpha 9 (CHRNA9) Polyclonal Antibody | Rabbit | Polyclonal | WB, IHC (Frozen) | Alomone Labs |
| Anti-CHRNA9 antibody (ab177119) | Rabbit | Polyclonal | WB, IHC-P | Abcam |
| CHRNA9 Antibody (26025-1-AP) | Rabbit | Polyclonal | WB, IHC, FC | Proteintech |
| CHRNA9 Polyclonal Antibody | Rabbit | Polyclonal | ELISA, IHC | Thermo Fisher Scientific |
Table 2: Example Immunohistochemistry Protocol Parameters for CHRNA9
| Parameter | Recommendation | Notes |
| Tissue Preparation | Formalin-Fixed Paraffin-Embedded (FFPE) or Frozen Sections | FFPE is common for archival clinical samples and preserves morphology well. Frozen sections may be better for preserving certain epitopes. |
| Antigen Retrieval | Heat-Induced Epitope Retrieval (HIER) with Citrate Buffer (pH 6.0) or Tris-EDTA (pH 9.0) | The optimal pH and heating method should be determined empirically. Microwaving or pressure cooking are common methods. |
| Primary Antibody Dilution | 1:200 - 1:400 | This should be optimized for each antibody and tissue type. |
| Incubation Time (Primary) | 1-2 hours at room temperature or overnight at 4°C | Longer incubation at a lower temperature can increase signal intensity and reduce background. |
| Detection System | HRP-conjugated secondary antibody with DAB substrate | This provides a stable, brown precipitate for brightfield microscopy. |
| Counterstain | Hematoxylin (B73222) | Stains cell nuclei blue, providing morphological context. |
Experimental Protocols
Protocol 1: Immunohistochemical Staining of CHRNA9 in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
This protocol provides a general guideline for the detection of CHRNA9 in FFPE tissue sections. Optimization may be required for specific antibodies and tissue types.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody against CHRNA9
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 10 minutes each.
-
Immerse slides in 100% ethanol twice for 10 minutes each.
-
Immerse slides in 95% ethanol for 5 minutes.
-
Immerse slides in 70% ethanol for 5 minutes.
-
Rinse slides in deionized water.
-
-
Antigen Retrieval:
-
Pre-heat Antigen Retrieval Buffer to 95-100°C.
-
Immerse slides in the pre-heated buffer and incubate for 20-40 minutes.
-
Allow slides to cool to room temperature in the buffer.
-
Rinse slides in wash buffer (e.g., PBS with 0.05% Tween-20) three times for 5 minutes each.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 15 minutes to quench endogenous peroxidase activity.
-
Rinse slides in wash buffer three times for 5 minutes each.
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 30-60 minutes at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-CHRNA9 antibody in blocking buffer to the optimized concentration.
-
Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides in wash buffer three times for 5 minutes each.
-
Incubate slides with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Rinse slides in wash buffer three times for 5 minutes each.
-
Incubate slides with Streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse slides in wash buffer three times for 5 minutes each.
-
-
Chromogen Development:
-
Prepare the DAB substrate according to the manufacturer's instructions.
-
Incubate slides with the DAB substrate until a brown color develops (typically 2-10 minutes).
-
Rinse slides with deionized water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain slides with hematoxylin for 1-2 minutes.
-
Rinse slides in running tap water.
-
Dehydrate slides through graded ethanol solutions and xylene.
-
Mount coverslips using a permanent mounting medium.
-
Protocol 2: Quantitative Analysis of CHRNA9 Staining
Image analysis software can be used to quantify the intensity and extent of CHRNA9 staining.
-
Image Acquisition: Acquire high-resolution images of stained tissue sections using a brightfield microscope.
-
Image Analysis: Utilize image analysis software (e.g., ImageJ, QuPath) to deconvolve the hematoxylin and DAB signals.
-
Quantification: Measure the area of positive staining and the intensity of the DAB signal within a defined region of interest (e.g., tumor vs. adjacent normal tissue).
-
Scoring: A semi-quantitative H-score can also be calculated by multiplying the percentage of positive cells at different staining intensities (0=negative, 1+=weak, 2+=moderate, 3+=strong).
Mandatory Visualizations
References
Application Note: GAT2711 Modulates Inflammatory Responses in Immune Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
GAT2711 is a potent and selective agonist for the α9 nicotinic acetylcholine (B1216132) receptor (nAChR), a target implicated in pain and inflammation.[1] Preclinical studies have demonstrated its ability to modulate immune responses, specifically by inhibiting the release of pro-inflammatory cytokines. This application note provides a detailed protocol for analyzing the immunomodulatory effects of this compound on human monocytic cells using flow cytometry.
Mechanism of Action:
This compound selectively targets the α9 nAChR. Its agonistic activity at this receptor has been shown to inhibit ATP-induced interleukin-1β (IL-1β) release in the human monocytic cell line, THP-1.[1][2] This suggests a potential therapeutic role for this compound in inflammatory conditions.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Measurement | Result | Reference |
| Potency (α9 nAChRs) | - | Full Agonist | 230 nM | [1] |
| Selectivity (α9 vs α7) | - | - | 340-fold | [1] |
| IL-1β Release Inhibition | THP-1 cells | IC50 | 0.5 µM | [2] |
Experimental Protocols
Protocol: Flow Cytometry Analysis of this compound-Treated THP-1 Cells
This protocol describes the preparation and analysis of human monocytic THP-1 cells treated with this compound to assess its impact on inflammatory markers.
Materials:
-
THP-1 cell line (ATCC® TIB-202™)
-
RPMI-1640 medium supplemented with 10% FBS and 0.05 mM 2-mercaptoethanol
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
This compound
-
ATP
-
Brefeldin A
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fixation/Permeabilization solution
-
Fluorochrome-conjugated antibodies (e.g., anti-human CD14, anti-human CD11b, anti-human IL-1β)
-
Isotype control antibodies
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in complete RPMI-1640 medium.
-
To differentiate monocytes into macrophage-like cells, treat with PMA (e.g., 100 ng/mL) for 24-48 hours.
-
-
This compound Treatment and Stimulation:
-
Plate differentiated THP-1 cells in a 24-well plate.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1 µM, 0.5 µM, 1 µM) for 1 hour.
-
Prime the cells with LPS (e.g., 1 µg/mL) for 3 hours.
-
Add Brefeldin A to inhibit protein transport.
-
Stimulate with ATP (e.g., 5 mM) for 30-60 minutes to induce IL-1β release.
-
-
Cell Staining:
-
Harvest the cells and wash with FACS buffer.
-
Stain for surface markers (e.g., CD14, CD11b) by incubating with fluorochrome-conjugated antibodies for 30 minutes on ice, protected from light.
-
Wash the cells with FACS buffer.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Stain for intracellular IL-1β by incubating with a fluorochrome-conjugated anti-human IL-1β antibody for 30 minutes at room temperature, protected from light.
-
Wash the cells with permeabilization buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire events on a flow cytometer.
-
Gate on the macrophage population based on forward and side scatter, and then on CD14 and CD11b expression.
-
Analyze the expression of intracellular IL-1β within the gated population.
-
Visualizations
Caption: Experimental workflow for flow cytometry analysis.
Caption: this compound signaling pathway in monocytes.
References
- 1. Explorations of Agonist Selectivity for the α9* nAChR with Novel Substituted Carbamoyl/Amido/Heteroaryl Dialkylpiperazinium Salts and Their Therapeutic Implications in Pain and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | α9 nAChR agonist | Probechem Biochemicals [probechem.com]
GAT2711: Application Notes and Protocols for Behavioral Testing in Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GAT2711 is a novel compound identified as a potent and selective full agonist of the α9 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] Emerging research suggests that the α9* nAChR system is a promising non-opioid target for the therapeutic management of pain and inflammation.[1][2] The analgesic properties of this compound are believed to be mediated through its action on these receptors, a hypothesis supported by studies showing its effectiveness is maintained in α7 knockout mice, indicating a distinct mechanism from α7-mediated analgesia.[1][2]
These application notes provide an overview of the preclinical behavioral testing of this compound in established rodent models of pain. Detailed protocols for key assays are provided to facilitate the evaluation of this compound and similar compounds in a research setting.
Mechanism of Action: α9 nAChR Agonism in Pain Modulation
This compound exerts its analgesic effects by activating α9-containing nAChRs. While the precise downstream signaling cascade is still under investigation, the current understanding suggests that activation of these receptors on immune cells can modulate the release of pro-inflammatory cytokines, such as IL-1β. This immunomodulatory effect may contribute to the attenuation of inflammatory pain. The α9* nAChRs are also expressed in dorsal root ganglia and other peripheral sensory neurons, suggesting a potential direct influence on nociceptive signaling.
Data Presentation: this compound in Preclinical Pain Models
While specific quantitative data for this compound is emerging, the following tables represent typical results for a novel analgesic compound in standard behavioral pain assays.
Table 1: Effect of this compound on Mechanical Allodynia in the Complete Freund's Adjuvant (CFA) Model (Representative Data)
| Treatment Group | Dose (mg/kg) | Paw Withdrawal Threshold (g) - Pre-CFA | Paw Withdrawal Threshold (g) - 24h Post-CFA |
| Vehicle | - | 4.5 ± 0.3 | 0.8 ± 0.1 |
| This compound | 3 | 4.6 ± 0.4 | 1.9 ± 0.2 |
| This compound | 10 | 4.4 ± 0.3 | 3.2 ± 0.3 |
| This compound | 30 | 4.5 ± 0.5 | 4.1 ± 0.4 |
| Positive Control (Gabapentin) | 100 | 4.7 ± 0.4 | 3.8 ± 0.3 |
| *p < 0.05 compared to Vehicle. Data are presented as mean ± SEM. |
Table 2: Effect of this compound in the Formalin Test (Representative Data)
| Treatment Group | Dose (mg/kg) | Phase I Licking/Flinching Time (s) | Phase II Licking/Flinching Time (s) |
| Vehicle | - | 45 ± 5 | 150 ± 12 |
| This compound | 3 | 42 ± 6 | 110 ± 10 |
| This compound | 10 | 38 ± 4 | 75 ± 8 |
| This compound | 30 | 35 ± 5 | 40 ± 6 |
| Positive Control (Morphine) | 5 | 20 ± 3 | 30 ± 5 |
| p < 0.05 compared to Vehicle. Data are presented as mean ± SEM. |
Table 3: Effect of this compound in the Hot Plate Test (Representative Data)
| Treatment Group | Dose (mg/kg) | Paw Lick Latency (s) - Pre-dose | Paw Lick Latency (s) - 30 min Post-dose |
| Vehicle | - | 12.5 ± 1.1 | 13.0 ± 1.3 |
| This compound | 3 | 12.8 ± 1.0 | 15.2 ± 1.5 |
| This compound | 10 | 12.3 ± 1.2 | 19.8 ± 1.8 |
| This compound | 30 | 12.6 ± 1.4 | 25.5 ± 2.1 |
| Positive Control (Morphine) | 10 | 12.9 ± 1.1 | 28.1 ± 1.9 |
| p < 0.05 compared to Vehicle. Data are presented as mean ± SEM. |
Experimental Workflow
The evaluation of a novel analgesic like this compound typically follows a standardized workflow to assess its efficacy in different pain modalities.
Experimental Protocols
Von Frey Test for Mechanical Allodynia
This test assesses the withdrawal threshold to a mechanical stimulus applied to the plantar surface of the rodent's paw. It is particularly useful for models of inflammatory and neuropathic pain where sensitivity to touch is heightened.
Materials:
-
Von Frey filaments (calibrated set of varying stiffness)
-
Elevated wire mesh platform
-
Plexiglas enclosures for individual animals
Protocol:
-
Habituation: Place the animals in the individual Plexiglas enclosures on the wire mesh platform for at least 30-60 minutes to acclimate to the testing environment.[3]
-
Filament Application: From underneath the mesh floor, apply a von Frey filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.[4][5]
-
Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination (Up-Down Method):
-
Begin with a filament in the middle of the force range (e.g., 2.0 g).
-
If there is a positive response, the next filament tested is weaker.
-
If there is no response, the next filament tested is stronger.
-
The 50% withdrawal threshold is calculated using the pattern of responses.
-
Formalin Test for Inflammatory Pain
The formalin test induces a biphasic pain response, allowing for the differentiation between acute nociceptive pain (Phase I) and inflammatory pain with central sensitization (Phase II).
Materials:
-
5% formalin solution (diluted in saline)
-
Microsyringe (e.g., Hamilton syringe)
-
Observation chamber with mirrors for clear viewing of the paws
Protocol:
-
Acclimation: Place the animal in the observation chamber for at least 15-30 minutes before the injection.[6]
-
Formalin Injection: Inject a small volume (e.g., 20 µL for mice) of 5% formalin solution subcutaneously into the plantar surface of one hind paw.[7]
-
Observation:
-
Phase I (0-5 minutes post-injection): Record the cumulative time the animal spends licking, biting, or flinching the injected paw. This phase reflects direct activation of nociceptors.[6][7]
-
Interphase (5-15 minutes): A period of reduced pain behavior.
-
Phase II (15-40 minutes post-injection): Again, record the cumulative time the animal spends licking or flinching the injected paw. This phase is associated with inflammatory processes and central sensitization.[7]
-
Hot Plate Test for Thermal Nociception
This test measures the latency of a rodent's response to a thermal stimulus, and it is primarily used to evaluate centrally-acting analgesics.
Materials:
-
Hot plate apparatus with adjustable temperature control
-
Plexiglas cylinder to confine the animal to the heated surface
Protocol:
-
Apparatus Setup: Set the hot plate temperature to a constant, noxious level (e.g., 55 ± 1°C).[8]
-
Habituation: Allow the animal to acclimate to the testing room for at least 30-60 minutes before the test.[9]
-
Testing:
-
Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30 or 60 seconds) should be established. If the animal does not respond by the cut-off time, it should be removed from the hot plate, and the cut-off time is recorded as its latency.[9][11]
Logical Relationship of a Preclinical Pain Study
The design of a preclinical study to evaluate a compound like this compound involves several interconnected stages, from initial hypothesis to final data interpretation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Explorations of Agonist Selectivity for the α9* nAChR with Novel Substituted Carbamoyl/Amido/Heteroaryl Dialkylpiperazinium Salts and Their Therapeutic Implications in Pain and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alpha9 nicotinic acetylcholine receptors and the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinic Acetylcholine Receptors in Neuropathic and Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Sex differences in mechanical allodynia: how can it be preclinically quantified and analyzed? [frontiersin.org]
- 7. α7- and α9-Containing Nicotinic Acetylcholine Receptors in the Functioning of Immune System and in Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Application Note: GAT2711 Western Blot for Signaling Pathway Analysis
For Research Use Only. Not for use in diagnostic procedures.
Introduction
GAT2711 is a potent and highly selective agonist for the α9 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel implicated in pain and inflammation.[1] The α9-nAChR is expressed on various cells, including immune cells, and its activation has been shown to modulate inflammatory responses. A key anti-inflammatory effect observed is the inhibition of ATP-induced interleukin-1β (IL-1β) release.[1] Understanding the intracellular signaling pathways modulated by this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutics. This application note provides a detailed protocol for utilizing western blotting to analyze the effects of this compound on key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways, which are often downstream of nAChR activation and are central to inflammatory processes.
Principle
Activation of α9-nAChRs can trigger intracellular signaling cascades that regulate cellular processes, including cytokine production. The MAPK and PI3K/Akt pathways are critical regulators of inflammation. Western blotting is a powerful technique to detect changes in the phosphorylation status of key proteins within these pathways, which directly correlates with their activation or inhibition. By treating cells with this compound and probing for phosphorylated forms of proteins such as ERK, Akt, p38, and JNK, researchers can dissect the molecular mechanisms underlying the compound's effects.
Recommended Cell Lines
-
THP-1: A human monocytic cell line that can be differentiated into macrophage-like cells. These cells are known to express α9-nAChRs and are a relevant model for studying inflammatory responses, including IL-1β release.
-
Primary Macrophages: More physiologically relevant for studying immune responses.
-
Other cell lines expressing α9-nAChR: The choice of cell line should be guided by the specific research question.
This compound Signaling and Experimental Workflow
The following diagrams illustrate the hypothetical signaling pathway of this compound and the general workflow for western blot analysis.
Caption: Hypothetical this compound signaling pathway.
Caption: Western Blot Experimental Workflow.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed THP-1 cells (or other appropriate cell line) in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere and grow to 70-80% confluency. For suspension cells, adjust the cell number accordingly.
-
Differentiation (for THP-1 cells): To differentiate THP-1 monocytes into macrophage-like cells, treat with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours. After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours before this compound treatment.
-
Serum Starvation: Prior to treatment, serum-starve the cells for 4-6 hours in serum-free medium to reduce basal signaling activity.
-
This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for different time points (e.g., 15, 30, 60 minutes). Include a vehicle control (e.g., DMSO or PBS). For inflammatory stimulation, pre-treat with this compound for 1 hour before stimulating with an inflammatory agent like Lipopolysaccharide (LPS) (1 µg/mL) or ATP (1 mM) for the indicated times.
Cell Lysis
-
Preparation: Prepare ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail immediately before use.
-
Lysis: After treatment, place the culture plates on ice and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer.
Western Blotting
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 10% or 12% SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the proteins from the gel to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours or using a semi-dry transfer system.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. Note: Avoid using milk for blocking when detecting phosphoproteins as it contains casein, a phosphoprotein.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in 5% BSA in TBST as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Recommended Primary Antibodies:
-
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
p44/42 MAPK (Erk1/2)
-
Phospho-Akt (Ser473)
-
Akt
-
Phospho-p38 MAPK (Thr180/Tyr182)
-
p38 MAPK
-
Phospho-SAPK/JNK (Thr183/Tyr185)
-
SAPK/JNK
-
β-Actin or GAPDH (as a loading control)
-
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the phosphorylated protein to the total protein and then to the loading control.
Data Presentation
The following tables present a hypothetical quantitative analysis of the effects of this compound on the phosphorylation of key signaling proteins. Data is represented as the relative fold change in phosphorylation compared to the vehicle control.
Table 1: Effect of this compound on ERK1/2 and Akt Phosphorylation
| Treatment | p-ERK1/2 / Total ERK1/2 (Fold Change) | p-Akt / Total Akt (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (1 µM) | 2.5 | 2.1 |
| This compound (10 µM) | 4.2 | 3.8 |
| LPS (1 µg/mL) | 5.0 | 1.2 |
| This compound (10 µM) + LPS | 2.8 | 3.9 |
Table 2: Effect of this compound on p38 and JNK Phosphorylation
| Treatment | p-p38 / Total p38 (Fold Change) | p-JNK / Total JNK (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (1 µM) | 1.8 | 1.5 |
| This compound (10 µM) | 3.1 | 2.7 |
| LPS (1 µg/mL) | 6.2 | 5.5 |
| This compound (10 µM) + LPS | 3.5 | 3.1 |
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal for phosphorylated protein | Insufficient this compound stimulation | Optimize this compound concentration and incubation time. |
| Phosphatase activity | Ensure fresh phosphatase inhibitors are added to the lysis buffer. Keep samples on ice. | |
| Low protein abundance | Increase the amount of protein loaded onto the gel. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., commercial blocking buffers). |
| Primary or secondary antibody concentration too high | Optimize antibody dilutions. | |
| Insufficient washing | Increase the number and duration of washing steps. | |
| Non-specific bands | Antibody cross-reactivity | Use a more specific antibody. Perform a BLAST search of the antibody's immunogen sequence. |
| Protein degradation | Add a protease inhibitor cocktail to the lysis buffer. |
Conclusion
This application note provides a comprehensive protocol for investigating the effects of the α9-nAChR agonist this compound on the MAPK and PI3K/Akt signaling pathways using western blotting. By analyzing the phosphorylation status of key signaling proteins, researchers can gain valuable insights into the molecular mechanisms underlying the anti-inflammatory properties of this compound. The provided protocols and hypothetical data serve as a guide for designing and interpreting experiments aimed at characterizing the signaling profile of this novel compound.
References
Application Notes and Protocols: Co-Immunoprecipitation of GAT2711 with α9* Nicotinic Acetylcholine Receptor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the co-immunoprecipitation (Co-IP) of the novel α9* nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, GAT2711, with its target receptor. The protocol is designed for researchers investigating the molecular interactions and signaling pathways associated with this compound and the α9* nAChR.
Introduction
This compound is a recently identified potent and selective agonist for human α9 and α9α10 nicotinic acetylcholine receptors.[1] Understanding the direct physical interaction between this compound and the α9* nAChR is crucial for elucidating its mechanism of action and for the development of therapeutics targeting this receptor for conditions such as chronic pain and inflammation.[1] Co-immunoprecipitation is a powerful technique to isolate and identify interacting proteins from a complex mixture, such as a cell lysate.[2] This protocol outlines a methodology for pulling down the α9* nAChR and subsequently detecting the co-precipitated this compound, or vice versa, if a modified, detectable version of this compound is utilized.
Quantitative Data Summary
Currently, specific quantitative data from co-immunoprecipitation assays for this compound and α9* nAChR are not available in published literature. However, functional assay data for this compound is presented below. Researchers performing the following Co-IP protocol can populate a similar table with their experimental results, such as the percentage of co-precipitated protein or mass spectrometry hits.
| Compound | Target Receptor | Potency (EC50) | Selectivity vs. α7 nAChR | Reference |
| This compound | human α9 nAChR | 230 nM | 340-fold | [1] |
| This compound | human α9α10 nAChR | - | 10-fold (for compound 3c) | [1] |
Experimental Protocols
This protocol is a generalized procedure for the co-immunoprecipitation of a small molecule with a membrane protein, adapted for the this compound and α9* nAChR interaction. Optimization may be required depending on the cell type and specific reagents used.
Materials and Reagents
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Cell Lines: Human cell line endogenously expressing α9* nAChR (e.g., U937 human monocytic cells[3]) or a cell line overexpressing tagged α9* nAChR (e.g., HEK293T).
-
Primary Antibodies:
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Anti-α9 nAChR antibody (for immunoprecipitation)
-
Antibody against a tag on this compound (if a tagged version is used, e.g., biotinylated this compound) or a specific antibody that can recognize this compound.
-
-
Beads: Protein A/G magnetic beads or agarose (B213101) beads.[2]
-
Lysis Buffer: Non-denaturing lysis buffer is crucial to maintain protein-protein interactions.[4] A recommended starting point is a RIPA buffer with a mild detergent like NP-40 or Triton X-100 at a lower concentration (e.g., 0.1-1%).[5]
-
Example Lysis Buffer (adjust as needed): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100, with freshly added protease and phosphatase inhibitors.
-
-
Wash Buffer: Lysis buffer with a lower detergent concentration (e.g., 0.1% NP-40 or Triton X-100).
-
Elution Buffer:
-
For Western Blotting: 1x SDS-PAGE loading buffer.
-
For Mass Spectrometry: A non-denaturing elution buffer, such as a low pH glycine (B1666218) buffer or a buffer containing a competing peptide.
-
-
This compound: The compound of interest. A tagged version (e.g., biotinylated) may be necessary for direct pulldown or easier detection.
-
General laboratory equipment: Centrifuge, rotator, magnetic rack (for magnetic beads), etc.
Experimental Workflow Diagram
Caption: Workflow for this compound-α9* nAChR Co-IP.
Step-by-Step Protocol
1. Cell Culture and Treatment: a. Culture cells expressing α9* nAChR to approximately 80-90% confluency. b. Treat the cells with this compound at a predetermined concentration and for a specific duration to allow for binding to the receptor. This step should be optimized.
2. Cell Lysis: a. Wash cells with ice-cold PBS. b. Add ice-cold lysis buffer with freshly added protease and phosphatase inhibitors. c. Incubate on ice for 30 minutes with occasional vortexing.[5] d. Scrape the cells and transfer the lysate to a microcentrifuge tube. e. Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.[6] f. Transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Pre-clearing the Lysate: a. Add Protein A/G beads to the lysate and incubate on a rotator for 30-60 minutes at 4°C. This step reduces non-specific binding of proteins to the beads. b. Centrifuge and collect the supernatant.
4. Immunoprecipitation: a. To the pre-cleared lysate, add the primary antibody (e.g., anti-α9 nAChR). b. Incubate on a rotator for 2-4 hours or overnight at 4°C.[7][8] c. Add pre-washed Protein A/G beads to the lysate-antibody mixture. d. Incubate for another 1-2 hours at 4°C on a rotator to capture the antibody-protein complex.[7][8]
5. Washing: a. Pellet the beads by centrifugation or using a magnetic rack. b. Discard the supernatant. c. Resuspend the beads in wash buffer. d. Repeat the wash steps 3-5 times to remove non-specifically bound proteins.[4]
6. Elution: a. After the final wash, remove all supernatant. b. Add elution buffer to the beads. c. For Western blotting, add 1x SDS-PAGE loading buffer and boil at 95-100°C for 5-10 minutes.[8] d. For mass spectrometry, use a non-denaturing elution method. e. Pellet the beads and collect the supernatant containing the eluted proteins.
7. Analysis: a. Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody that can detect this compound (if available and applicable) and an anti-α9 nAChR antibody to confirm the pulldown. b. Mass Spectrometry: Analyze the eluate to identify the "bait" protein (α9* nAChR) and any co-precipitated partners.
Signaling Pathway
Activation of the α9* nAChR by agonists can trigger several downstream signaling cascades. Nicotine-induced activation of α9-nAChR has been shown to stimulate the AKT, ERK, and STAT3 signaling pathways.[9][10] These pathways are implicated in cell proliferation, migration, and the regulation of gene expression.[9][10]
Caption: Potential signaling pathways activated by this compound via α9* nAChR.
References
- 1. Explorations of Agonist Selectivity for the α9* nAChR with Novel Substituted Carbamoyl/Amido/Heteroaryl Dialkylpiperazinium Salts and Their Therapeutic Implications in Pain and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. Canonical and Novel Non-Canonical Cholinergic Agonists Inhibit ATP-Induced Release of Monocytic Interleukin-1β via Different Combinations of Nicotinic Acetylcholine Receptor Subunits α7, α9 and α10 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. Two-Step Coimmunoprecipitation (TIP) Enables Efficient and Highly Selective Isolation of Native Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Co-Immunoprecipitation of Membrane-Bound Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioone.org [bioone.org]
- 9. The α9 Nicotinic Acetylcholine Receptor Mediates Nicotine-Induced PD-L1 Expression and Regulates Melanoma Cell Proliferation and Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. α9-Containing Nicotinic Receptors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GAT2711 solubility in aqueous buffers
Technical Support Center: GAT2711
This technical support guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice regarding the solubility of this compound in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
For preparing a high-concentration stock solution of this compound, Dimethyl Sulfoxide (DMSO) is recommended. A solubility of 10 mM in DMSO has been reported.[1] It is standard practice to prepare a concentrated stock solution in an organic solvent like DMSO, which can then be diluted into aqueous buffers for final experimental concentrations.
Q2: Is this compound soluble in aqueous buffers such as PBS?
Q3: How can I determine the aqueous solubility of this compound in my specific experimental buffer?
To determine the solubility in your buffer of choice, a systematic approach is recommended. This involves preparing a saturated solution and measuring the concentration of the dissolved compound. A detailed protocol for this procedure is provided in the "Experimental Protocols" section of this guide.
Q4: What should I do if I observe precipitation when diluting my this compound DMSO stock solution into an aqueous buffer?
Precipitation upon dilution indicates that the solubility limit of this compound in the aqueous buffer has been exceeded. Please refer to the "Troubleshooting Guide" for a step-by-step approach to address this issue.
Troubleshooting Guide: this compound Solubility Issues
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous buffer. | - Decrease the final concentration of this compound.- Increase the percentage of co-solvent (e.g., DMSO), ensuring it is compatible with your experimental system and does not exceed a concentration known to cause artifacts (typically ≤0.5%).- Adjust the pH of the aqueous buffer, as the solubility of compounds can be pH-dependent.- Consider using a different aqueous buffer system. |
| Cloudiness or turbidity in the prepared solution. | Formation of a fine precipitate or suspension. | - Vortex or sonicate the solution to aid dissolution.- Gently warm the solution (ensure temperature stability of the compound).- Filter the solution through a 0.22 µm filter to remove undissolved particles and create a saturated solution. The concentration of the filtrate will be the solubility limit. |
| Inconsistent experimental results. | Potential precipitation of the compound over time or at different temperatures. | - Prepare fresh dilutions of this compound immediately before each experiment.- Ensure the temperature of your solutions is consistent throughout the experiment.- Visually inspect your solutions for any signs of precipitation before use. |
Quantitative Data Summary
Specific quantitative data for this compound solubility in various aqueous buffers is not extensively documented. The following table summarizes the available information. Researchers are advised to empirically determine solubility in their specific buffer systems.
| Solvent | Concentration | Notes |
| DMSO | 10 mM | Recommended for primary stock solutions. |
| Aqueous Buffers (e.g., PBS) | Data not available | Solubility is expected to be significantly lower than in DMSO. A final DMSO concentration of 0.1% v/v has been used in some in vitro studies with similar compounds.[2] |
Experimental Protocols
Protocol: Determination of Kinetic Aqueous Solubility of this compound
This protocol outlines a general method to determine the kinetic solubility of this compound in a chosen aqueous buffer. Kinetic solubility measures the concentration at which a compound, prepared from a DMSO stock, starts to precipitate when diluted in an aqueous buffer.
Materials:
-
This compound solid powder
-
DMSO
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Your chosen aqueous buffer (e.g., PBS, pH 7.4)
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96-well microplate (UV-transparent)
-
Plate reader capable of measuring absorbance
-
Pipettes and tips
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the this compound stock solution in DMSO.
-
Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to the wells of the 96-well plate.
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Add your aqueous buffer to each well to achieve the final desired volume (e.g., 198 µL for a 1:100 dilution). This will result in a range of this compound concentrations in a low percentage of DMSO.
-
Seal the plate and shake for a predetermined time (e.g., 2 hours) at a constant temperature.
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Measure the turbidity of each well using a plate reader by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 650 nm).
-
The lowest concentration at which a significant increase in absorbance (due to precipitation) is observed is considered the kinetic solubility limit.
Visualizations
Caption: Workflow for determining the kinetic solubility of this compound.
Caption: Decision tree for troubleshooting this compound precipitation issues.
References
GAT2711 Dose-Response Variability: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in dose-response experiments with GAT2711.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the EC50 value of this compound between experiments. What are the potential causes?
A1: Variability in the EC50 value of this compound can stem from several factors. As this compound is a potent and selective agonist for the α9 nicotinic acetylcholine (B1216132) receptor (nAChR), any experimental parameter influencing the expression or function of this receptor can lead to inconsistent results.[1] Key areas to investigate include:
-
Cell Health and Viability: Ensure that cells are healthy and have high viability at the time of the experiment. Stressed or unhealthy cells can exhibit altered receptor expression and signaling.
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Cell Passage Number: Cell lines can undergo phenotypic changes with increasing passage numbers.[2] It is crucial to use cells within a consistent and low passage number range for all experiments.
-
Mycoplasma Contamination: Mycoplasma infection can significantly alter cellular responses and is a common cause of irreproducible data.[2] Regular testing for mycoplasma is highly recommended.
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Assay Conditions: Inconsistencies in incubation times, temperature, and reagent concentrations can all contribute to variability.
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Plasticware and Reagents: The type and quality of microplates and other plasticware can affect cell adherence and growth.[3][4] Ensure all reagents are properly stored and within their expiration dates.
Q2: Can the choice of cell line impact the dose-response of this compound?
A2: Absolutely. This compound's primary target is the α9 nAChR. Different cell lines will have varying expression levels of this receptor, which will directly impact the observed potency and efficacy of the compound. It is essential to use a cell line known to endogenously express the α9 nAChR or a recombinant cell line with stable expression. We recommend performing qPCR or Western blot analysis to confirm consistent receptor expression across cell batches.
Q3: We are using THP-1 cells and see inconsistent inhibition of ATP-induced IL-1β release with this compound. What could be the issue?
A3: this compound has been shown to inhibit ATP-induced IL-1β release in THP-1 cells.[1][5] Variability in this assay can be attributed to the differentiation state of the THP-1 monocytes into macrophages. The expression of α9 nAChR and components of the inflammasome pathway can change during differentiation.
To ensure consistency:
-
Use a standardized protocol for THP-1 differentiation (e.g., consistent PMA concentration and incubation time).
-
Verify the differentiation status using cell morphology or surface markers.
-
Ensure the ATP stimulation is consistent in concentration and duration.
Troubleshooting Guides
Guide 1: High Well-to-Well Variability within a Single Plate
High variability between replicate wells in the same experiment can invalidate your results. Follow these steps to troubleshoot this issue.
| Potential Cause | Troubleshooting Step | Acceptance Criteria |
| Inconsistent Cell Seeding | Review your cell seeding protocol. Ensure the cell suspension is homogenous before and during plating. Use a multichannel pipette with care, ensuring equal volumes are dispensed into each well. | Coefficient of variation (%CV) of cell numbers across wells should be less than 15%. |
| Edge Effects | Evaporation from the outer wells of a microplate can concentrate media components and affect cell growth.[4] To mitigate this, avoid using the outermost wells for experimental data. Fill these wells with sterile PBS or media to create a humidity barrier. | No significant difference in response between inner and outer wells. |
| Compound Precipitation | This compound, like many small molecules, may precipitate at high concentrations. Visually inspect the wells for any signs of precipitation. If observed, consider using a lower top concentration or a different solvent system. | No visible precipitate in the wells. |
| Pipetting Errors | Inaccurate pipetting of the compound or detection reagents will lead to high variability. Calibrate your pipettes regularly and use proper pipetting techniques. | %CV of replicate wells should be within an acceptable range for your assay (typically <20%). |
Guide 2: Poor or No Dose-Response Curve
If you are not observing a clear sigmoidal dose-response curve, consider the following.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Dose Range | The selected concentration range for this compound may be too high or too low. Perform a wider range-finding experiment to identify the optimal concentration range to capture the full dose-response curve. | A sigmoidal curve with a clear upper and lower plateau. |
| Cell Line Unresponsive | The chosen cell line may not express the α9 nAChR or the downstream signaling components necessary to produce a response. Confirm receptor expression via qPCR or Western blot. | Detectable expression of CHRNA9. |
| Assay Detection Issues | The assay readout may not be sensitive enough to detect the biological response. Optimize the detection parameters, such as incubation times with detection reagents or the gain on the plate reader.[3] | A clear and robust signal over background. |
| Compound Inactivity | The this compound stock may have degraded. Prepare a fresh stock solution and repeat the experiment. | A dose-dependent response is observed. |
Experimental Protocols
Protocol 1: General this compound Dose-Response Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate assay medium. A common starting point is a 10-point, 3-fold serial dilution starting from 10 µM.
-
Compound Addition: Remove the cell culture medium and add the this compound dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Assay Readout: Perform the assay readout using a validated method (e.g., CellTiter-Glo® for cell viability, a specific ELISA for cytokine release, or a fluorescent calcium indicator for receptor activation).
-
Data Analysis: Plot the response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for dose-response variability.
References
- 1. Explorations of Agonist Selectivity for the α9* nAChR with Novel Substituted Carbamoyl/Amido/Heteroaryl Dialkylpiperazinium Salts and Their Therapeutic Implications in Pain and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. selectscience.net [selectscience.net]
- 4. focus.gbo.com [focus.gbo.com]
- 5. This compound | α9 nAChR agonist | Probechem Biochemicals [probechem.com]
Technical Support Center: Optimizing GAT2711 Concentration for In Vitro Assays
Welcome to the technical support center for GAT2711, a potent and selective agonist of the α9 nicotinic acetylcholine (B1216132) receptor (nAChR). This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing this compound concentration for their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective agonist for the α9 nicotinic acetylcholine receptor (nAChR). Its activation of α9 nAChRs has been shown to have anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β)[1]. This is achieved through the cholinergic anti-inflammatory pathway, which involves the inhibition of the NLRP3 inflammasome[2][3][4].
Q2: What is a good starting concentration range for this compound in a new in vitro assay?
For a novel assay, it is recommended to perform a dose-response experiment over a broad concentration range to determine the optimal effective concentration. A logarithmic dilution series, for instance from 1 nM to 100 µM, is a common starting point. This wide range will help to identify the effective concentration window for your specific cell line and assay conditions.
Q3: How should I prepare and store this compound stock solutions?
This compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution. It is crucial to ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. To maintain the stability of the compound, it is recommended to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store them at -20°C or -80°C, protected from light.
Q4: I am not observing the expected effect of this compound in my assay. What are some potential reasons?
There are several factors that could contribute to a lack of an observable effect. Please refer to the troubleshooting section below for a detailed guide on how to address this issue.
Troubleshooting Guide
This guide addresses common issues that may be encountered when optimizing this compound concentration in in vitro assays.
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound | Concentration is too low: The concentration of this compound used may be below the effective range for your specific cell line or assay. | Test a higher concentration range, extending up to 100 µM. Perform a full dose-response curve to identify the optimal concentration. |
| Compound instability: this compound may have degraded due to improper storage or handling. | Ensure proper storage of the stock solution at -20°C or -80°C and protect it from light. Prepare fresh dilutions for each experiment. | |
| Insensitive cell line or assay: The cell line you are using may not express the α9 nAChR, or the assay may not be sensitive enough to detect the effect of this compound. | Confirm the expression of α9 nAChR in your cell line using techniques like RT-PCR or western blotting. Use a positive control to validate your assay's functionality. | |
| Serum protein binding: Components in the cell culture serum may bind to this compound, reducing its effective concentration. | Consider performing experiments in serum-free or reduced-serum conditions. If this is not possible, you may need to increase the concentration of this compound to compensate for protein binding. | |
| High variability between replicates | Inconsistent cell seeding: Uneven cell distribution in the assay plate can lead to variable results. | Ensure a homogenous cell suspension before seeding and use appropriate pipetting techniques to minimize variability. |
| Pipetting errors: Inaccurate pipetting of this compound or other reagents can introduce significant variability. | Calibrate your pipettes regularly and use reverse pipetting for viscous solutions. | |
| Edge effects: Wells on the outer edges of the plate may experience different environmental conditions, leading to variability. | Avoid using the outer wells of the plate for experimental samples. Fill them with media or a buffer to maintain a humidified environment. | |
| Unexpected cytotoxicity | High DMSO concentration: The final concentration of the solvent (DMSO) in the culture medium may be toxic to the cells. | Ensure the final DMSO concentration is at a non-toxic level, typically below 0.1%. |
| Off-target effects: At very high concentrations, this compound may have off-target effects that lead to cytotoxicity. | Perform a dose-response curve to determine the concentration at which cytotoxicity occurs and work below this threshold. | |
| Receptor Desensitization | Prolonged agonist exposure: Continuous exposure to an agonist can lead to receptor desensitization, where the receptor becomes unresponsive. | Optimize the incubation time with this compound. For some assays, a shorter incubation time may be sufficient to observe an effect without inducing significant desensitization. Consider pre-incubation with the agonist for a defined period before adding other stimuli. |
Quantitative Data Summary
The following table summarizes the reported effective concentrations of this compound in various in vitro assays.
| Assay | Cell Line/System | Effective Concentration | Reference |
| α9 nAChR Agonism | Xenopus oocytes expressing human α9 nAChRs | EC50 = 230 nM | [5][6] |
| Inhibition of ATP-induced IL-1β release | Human monocytic THP-1 cells | IC50 = 0.5 µM | [2] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Assay
This protocol describes a general method for determining the optimal concentration of this compound for a cell-based assay.
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of this compound Dilutions: Prepare a series of this compound dilutions in your cell culture medium. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM) is a good starting point. Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours), depending on the nature of your assay.
-
Assay: Perform your desired assay to measure the effect of this compound. This could be a cell viability assay (e.g., MTT, CellTiter-Glo), a cytokine release assay (e.g., ELISA), or a target-specific functional assay.
-
Data Analysis: Plot the assay response against the log of the this compound concentration and fit the data to a dose-response curve to determine the EC50 or IC50 value.
Protocol 2: ATP-Induced IL-1β Release Assay in THP-1 Cells
This protocol details a method to assess the inhibitory effect of this compound on ATP-induced IL-1β release in the human monocytic cell line THP-1.
-
Cell Culture and Differentiation: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. To differentiate the cells into a macrophage-like phenotype, treat them with 100 ng/mL of phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours.
-
Priming: Prime the differentiated THP-1 cells with 1 µg/mL of lipopolysaccharide (LPS) for 3-4 hours to induce the expression of pro-IL-1β[5][7][8][9].
-
This compound Pre-treatment: After LPS priming, wash the cells with fresh medium and pre-incubate them with various concentrations of this compound (or vehicle control) for 30-60 minutes.
-
ATP Stimulation: Stimulate the cells with 1-5 mM ATP for 30-60 minutes to induce the activation of the NLRP3 inflammasome and the release of mature IL-1β[7][8].
-
Supernatant Collection: Collect the cell culture supernatants.
-
IL-1β Measurement: Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of IL-1β release for each this compound concentration relative to the vehicle-treated control and determine the IC50 value.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Interaction of α9α10 Nicotinic Receptors With Peptides and Proteins From Animal Venoms [frontiersin.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | ATP-Induced IL-1β Specific Secretion: True Under Stringent Conditions [frontiersin.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
GAT2711 potential off-target effects
This technical support center provides researchers, scientists, and drug development professionals with information regarding the potential off-target effects of GAT2711. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective full agonist of the α9 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2][3] Its analgesic and anti-inflammatory effects are believed to be mediated through its action on this receptor.[1][3]
Q2: What is the known selectivity profile of this compound?
This compound demonstrates high selectivity for the human α9 nAChR over the α7 nAChR. Specifically, it is reported to be 340-fold more selective for α9 nAChRs.[1][2][3]
Q3: Are there any publicly available data on the off-target effects of this compound from broad receptor screening panels?
As of the latest available information, specific data from comprehensive off-target screening panels for this compound have not been published. Preclinical studies have primarily focused on its on-target potency and selectivity.
Q4: What are the known physiological functions of the α9 nAChR, the primary target of this compound?
The α9 nAChR subunit is involved in pain regulation, inflammation, and inner ear functions.[1][3] The restricted expression pattern of the α9α10 nAChR, which is not found in the brain, suggests a reduced likelihood of centrally-mediated side effects.
Q5: Have any adverse effects been reported in preclinical studies of this compound?
Published preclinical studies on this compound have focused on its efficacy as an analgesic and anti-inflammatory agent and have not detailed any specific adverse effects. Without dedicated toxicology and safety pharmacology studies being publicly available, a comprehensive adverse effect profile cannot be provided.
Troubleshooting Guide
Issue: Unexpected Phenotypic Effects Observed in In Vitro/In Vivo Experiments
If you observe an unexpected biological response during your experiments with this compound, consider the following troubleshooting steps:
-
Confirm On-Target Activity:
-
Experimental Protocol: Ensure that the observed effect is consistent with the known pharmacology of α9 nAChR activation.
-
Controls: Include appropriate positive and negative controls in your experimental design. For example, use a known α9 nAChR antagonist to see if the unexpected effect is reversed.
-
-
Investigate Potential Off-Target Effects:
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Literature Review: Search for literature on the off-target effects of other selective α9 nAChR agonists. While not directly applicable to this compound, this may provide clues for potential off-target liabilities.
-
Receptor Screening: If resources permit, consider running a broad off-target screening panel to identify potential interactions with other receptors, ion channels, or enzymes.
-
-
Assess Compound Purity and Stability:
-
Purity: Verify the purity of your this compound sample using appropriate analytical methods (e.g., HPLC, LC-MS) to rule out the possibility of impurities causing the unexpected effects.
-
Stability: Ensure that the compound has been stored correctly and has not degraded. Degradants may have different pharmacological profiles.
-
Data Summary
Table 1: In Vitro Activity of this compound
| Target | Activity | Potency | Selectivity | Reference |
| Human α9 nAChR | Full Agonist | EC50 = 230 nM | 340-fold vs. α7 nAChR | [1][2][3] |
| Human α7 nAChR | - | - | - | [1][2][3] |
| Human THP-1 cells (IL-1β release) | Inhibition | IC50 = 0.5 µM | - | [4] |
Experimental Protocols
Protocol 1: Assessment of this compound Activity on IL-1β Release in THP-1 Cells
This protocol is based on the methodology described for similar compounds.
-
Cell Culture: Culture human monocytic THP-1 cells in appropriate media and conditions.
-
Cell Stimulation: Prime the THP-1 cells with a suitable stimulus, such as lipopolysaccharide (LPS), to induce pro-IL-1β expression.
-
Compound Treatment: Pre-incubate the primed cells with varying concentrations of this compound for a defined period.
-
ATP Challenge: Stimulate the cells with an ATP analog, such as BzATP, to induce the release of mature IL-1β.
-
Quantification of IL-1β: Collect the cell culture supernatant and quantify the concentration of IL-1β using a commercially available ELISA kit.
-
Data Analysis: Plot the IL-1β concentration against the this compound concentration and determine the IC50 value.
Visualizations
Caption: Proposed signaling pathway for the anti-inflammatory effects of this compound.
Caption: Troubleshooting workflow for unexpected experimental outcomes with this compound.
References
- 1. The α9α10 nicotinic acetylcholine receptor: A compelling drug target for hearing loss? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Explorations of Agonist Selectivity for the α9* nAChR with Novel Substituted Carbamoyl/Amido/Heteroaryl Dialkylpiperazinium Salts and Their Therapeutic Implications in Pain and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinic Acetylcholine Receptor Subtype Alpha-9 Mediates Triple-Negative Breast Cancers Based on a Spontaneous Pulmonary Metastasis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
GAT2711 Technical Support Center: Minimizing Experimental Artifacts
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using GAT2711, a potent and selective α9 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. The information provided aims to help minimize experimental artifacts and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective full agonist for the α9 nicotinic acetylcholine receptor (nAChR).[1][2][3][4] It exhibits high selectivity for the α9 subunit over the α7 nAChR.[1][2][3][4] Its primary mechanism of action is the activation of α9-containing nAChRs, which are ligand-gated ion channels. This activation can lead to the modulation of various cellular processes, including inflammation and pain signaling.
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM. For long-term storage, it is recommended to store the solid powder at -20°C for up to 12 months. In solvent, it should be stored at -80°C for up to 6 months.
Q3: What is the known selectivity profile of this compound?
A3: this compound is reported to be 340-fold selective for the human α9 nAChR over the α7 nAChR.[1][2][3][4] While its selectivity against a broader panel of receptors has not been extensively published, its high selectivity for α9 is a key feature.
Q4: Can this compound induce receptor desensitization?
A4: Yes, like many potent agonists of ligand-gated ion channels, prolonged or high-concentration exposure to this compound can potentially lead to receptor desensitization. This is a phenomenon where the receptor becomes less responsive to the agonist over time. It is an important consideration for experimental design, particularly in prolonged incubation studies.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or weaker-than-expected results in cell-based assays. | 1. Compound Precipitation: this compound has limited aqueous solubility and may precipitate in culture media, especially at high concentrations. 2. Receptor Desensitization: Continuous exposure to a potent agonist can lead to a decrease in receptor responsiveness. 3. Cell Line Variation: The expression levels of α9 nAChR can vary between cell lines and even with passage number. | 1. Solubility: Prepare a high-concentration stock solution in DMSO and dilute it fresh into your aqueous experimental buffer or media immediately before use. Ensure the final DMSO concentration is low and consistent across all experimental conditions. Visually inspect for any precipitation. 2. Desensitization: Minimize pre-incubation times with this compound. Consider using a "wash-out" step before measuring the final endpoint. Perform time-course experiments to determine the optimal stimulation time. 3. Cell Line Characterization: Regularly verify the expression of the α9 nAChR subunit in your cell line using techniques like qPCR or Western blotting. |
| High background signal or off-target effects. | 1. Non-specific Binding: At high concentrations, this compound might exhibit off-target binding to other receptors or proteins. 2. Piperazine-related Artifacts: Piperazine-containing compounds can sometimes form adducts or interact non-specifically in certain in vitro systems. | 1. Dose-Response Curve: Perform a full dose-response curve to identify the optimal concentration range where the specific α9 nAChR-mediated effect is observed. Use the lowest effective concentration. 2. Control Experiments: Include appropriate controls, such as a known α9 nAChR antagonist, to confirm that the observed effect is mediated by the target receptor. If available, use a structurally related but inactive compound as a negative control. |
| Variability in in vivo animal studies. | 1. Compound Stability and Delivery: The stability of this compound in the dosing formulation and its pharmacokinetic profile can influence in vivo efficacy. 2. Animal Model Variability: The inflammatory response in models like the CFA-induced pain model can have inherent variability between animals. | 1. Formulation: Ensure the dosing formulation is homogenous and stable for the duration of the experiment. Assess the pharmacokinetic properties of this compound in your chosen animal model if possible. 2. Model Standardization: Strictly standardize the induction of the inflammatory model. Increase the number of animals per group to enhance statistical power. Monitor and record inflammatory parameters (e.g., paw edema) to correlate with the analgesic effect. |
| Unexpected cellular responses. | 1. Complex Downstream Signaling: The α9 nAChR can activate multiple downstream signaling pathways, including PI3K/Akt and MAPK pathways, which can have diverse cellular effects. | 1. Pathway Analysis: Investigate the activation of key downstream signaling molecules (e.g., phosphorylation of Akt or ERK) to confirm the engagement of the expected pathway. Use specific inhibitors of these pathways to dissect the mechanism of action of this compound in your system. |
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Assay/System | Reference |
| EC50 (α9 nAChR) | 230 nM | Full agonist activity at human α9 nAChRs | [1][2][3][4] |
| Selectivity | 340-fold | Over human α7 nAChR | [1][2][3][4] |
| IC50 (IL-1β release) | 0.5 µM | Inhibition of BzATP-induced IL-1β release in THP-1 cells |
Experimental Protocols
IL-1β Release Assay in THP-1 Cells
This protocol describes a general procedure to assess the effect of this compound on IL-1β release from human monocytic THP-1 cells.
Materials:
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THP-1 cell line
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RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
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Phorbol 12-myristate 13-acetate (PMA)
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Lipopolysaccharide (LPS)
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ATP or BzATP
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This compound
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Human IL-1β ELISA kit
Methodology:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium.
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To differentiate into macrophage-like cells, seed THP-1 cells in a 96-well plate at a density of 1 x 10^6 cells/mL and treat with PMA (e.g., 100 ng/mL) for 24-48 hours.
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After differentiation, replace the medium with fresh, serum-free medium and allow the cells to rest for 24 hours.
-
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Priming:
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Prime the differentiated THP-1 cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β.
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This compound Treatment and Stimulation:
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Wash the cells with fresh medium.
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Pre-incubate the cells with various concentrations of this compound (prepared from a DMSO stock) for a specified period (e.g., 30 minutes).
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Stimulate the cells with a P2X7 receptor agonist like ATP (e.g., 5 mM) or BzATP to trigger the NLRP3 inflammasome and the release of mature IL-1β.
-
-
Sample Collection and Analysis:
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After the desired incubation time (e.g., 1-2 hours), collect the cell culture supernatants.
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Centrifuge the supernatants to remove any cellular debris.
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Measure the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
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Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This protocol outlines a common in vivo model to evaluate the analgesic effects of this compound.
Materials:
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Male Sprague-Dawley rats or C57BL/6 mice
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Complete Freund's Adjuvant (CFA)
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This compound
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Vehicle for this compound (e.g., saline, DMSO/saline mixture)
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Analgesia testing equipment (e.g., von Frey filaments for mechanical allodynia, Hargreaves apparatus for thermal hyperalgesia)
Methodology:
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Acclimation and Baseline Measurement:
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Acclimate the animals to the experimental environment and testing procedures for several days.
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Measure baseline pain responses (mechanical withdrawal threshold or thermal withdrawal latency) before the induction of inflammation.
-
-
Induction of Inflammation:
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Induce inflammation by injecting a small volume of CFA (e.g., 50-100 µL) into the plantar surface of one hind paw of each animal.
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-
Post-CFA Pain Assessment:
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At a specified time after CFA injection (e.g., 24-48 hours), when inflammation and pain hypersensitivity are well-developed, re-measure the pain responses to confirm the establishment of the pain model.
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-
This compound Administration and Efficacy Testing:
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Administer this compound or its vehicle to the animals via the desired route (e.g., intraperitoneal, oral).
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At various time points after drug administration (e.g., 30, 60, 120 minutes), assess the pain responses again to determine the analgesic effect of this compound.
-
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Data Analysis:
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Analyze the data by comparing the pain thresholds or latencies of the this compound-treated group to the vehicle-treated group.
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Visualizations
Caption: this compound activates the α9 nAChR, leading to downstream signaling.
Caption: A logical workflow for investigating this compound's therapeutic effects.
References
- 1. Explorations of Agonist Selectivity for the α9* nAChR with Novel Substituted Carbamoyl/Amido/Heteroaryl Dialkylpiperazinium Salts and Their Therapeutic Implications in Pain and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Explorations of Agonist Selectivity for the α9* nAChR with Novel Substituted Carbamoyl/Amido/Heteroaryl Dialkylpiperazinium Salts and Their Therapeutic Implications in Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
GAT2711 Technical Support Center: Stability and Storage Guidelines
This technical support center provides essential information regarding the stability and storage of GAT2711. Proper handling and storage are crucial for maintaining the compound's integrity and ensuring reliable experimental outcomes. The following guides and frequently asked questions (FAQs) are designed to address common concerns for researchers, scientists, and drug development professionals.
Recommended Storage Conditions
To ensure the longevity and stability of this compound, please adhere to the following storage conditions. These recommendations are based on supplier data for both the solid compound and solutions.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Long-term (months to years) | Store in a dry, dark environment.[1] |
| 4°C | Short-term (days to weeks) | Keep dry and protected from light.[1][2] | |
| In Solvent | -80°C | Up to 6 Months | Recommended for long-term storage of stock solutions.[2] |
| -20°C | Up to 6 Months | Suitable for working solutions. Avoid repeated freeze-thaw cycles.[2] |
Frequently Asked Questions (FAQs)
Q1: How should I handle this compound upon receipt?
A1: this compound is shipped at ambient temperature and is stable for a few weeks under these conditions.[1] Upon receipt, it is recommended to store the solid compound at -20°C for long-term storage or at 4°C for short-term use.[1][2]
Q2: What is the shelf life of this compound?
A2: When stored correctly as a solid at -20°C, this compound has a shelf life of over two years.[1]
Q3: In which solvent can I dissolve this compound?
A3: this compound is soluble in DMSO, with a solubility of 10 mM reported by some suppliers.[2] For other solvents, it is advisable to perform small-scale solubility tests.
Q4: How should I prepare and store stock solutions?
A4: Prepare stock solutions by dissolving this compound in a suitable solvent like DMSO. For long-term storage, aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -80°C. For short-term use, aliquots can be stored at -20°C.[2]
Q5: Is this compound sensitive to light?
A5: While specific photostability studies for this compound are not publicly available, the general recommendation is to store it in a dark environment.[1] As a general precaution for organic molecules, exposure to light, especially UV light, should be minimized to prevent potential degradation.
Q6: What is the pH stability profile of this compound?
A6: Currently, there is no publicly available data on the stability of this compound at different pH values. For experimental buffers, it is recommended to prepare fresh solutions and use them promptly. If storage of a buffered solution is necessary, it should be kept at a low temperature and its stability should be validated for the specific experimental conditions.
Troubleshooting Guide
Issue: I am observing lower than expected activity in my experiments.
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Question 1: How has the this compound been stored?
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Answer: Improper storage is a common cause of reduced compound activity. Ensure that both the solid compound and its solutions have been stored at the recommended temperatures (-20°C or -80°C) and protected from light.[1][2] Avoid repeated freeze-thaw cycles of stock solutions, as this can lead to degradation.
-
-
Question 2: How old is the stock solution?
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Answer: Stock solutions stored in solvent have a limited stability. If the solution has been stored for an extended period (e.g., beyond 6 months at -20°C or -80°C), consider preparing a fresh stock solution from the solid powder.[2]
-
-
Question 3: Could the compound have degraded during the experiment?
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Answer: While specific degradation pathways for this compound are not documented, prolonged incubation in aqueous buffers at non-optimal pH or elevated temperatures, or exposure to strong light, could potentially lead to degradation. It is advisable to minimize the time the compound spends in experimental media before use.
-
Experimental Workflow and Hypothetical Degradation
To aid in the proper handling and conceptual understanding of this compound's stability, the following diagrams are provided.
Disclaimer: The information on degradation pathways is hypothetical and for illustrative purposes only, as specific stability studies for this compound are not publicly available. The troubleshooting guide is based on general principles of chemical stability. For critical applications, it is recommended to perform independent stability assessments.
References
GAT2711 Vehicle Selection for In Vivo Studies: A Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate vehicle selection for in vivo studies using GAT2711. The information is presented in a question-and-answer format to address specific challenges and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound relevant to vehicle selection?
A1: this compound is a piperazinium iodide salt.[1] Its solubility has been determined to be 10 mM in Dimethyl Sulfoxide (B87167) (DMSO).[2] This information is crucial as it indicates that this compound is a poorly water-soluble compound, which necessitates the use of non-aqueous or co-solvent vehicle systems for in vivo administration.
Quantitative Data Summary: this compound Solubility
| Solvent | Solubility |
| DMSO | 10 mM |
| Water | Poorly soluble (expected) |
Q2: What is the recommended starting point for a vehicle formulation for this compound in vivo studies?
A2: Given this compound's known solubility in DMSO, a common and effective approach for a starting formulation in non-clinical studies is to use a co-solvent system. A widely used vehicle for poorly water-soluble compounds consists of a mixture of DMSO and a solubilizing agent like polyethylene (B3416737) glycol (PEG) or propylene (B89431) glycol, further diluted with saline or water.
A recommended starting formulation for preclinical evaluation would be a vehicle composition such as 10% DMSO, 40% PEG400, and 50% Saline . This formulation balances the solubilizing power of DMSO and PEG400 with the physiological compatibility of saline.
Q3: Are there alternative vehicles that can be considered for this compound?
A3: Yes, several alternative vehicle formulations can be explored, depending on the route of administration and the specific requirements of the study. These include:
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Aqueous solutions with co-solvents: Besides DMSO and PEGs, ethanol (B145695) can be used as a co-solvent, but its use should be carefully controlled due to potential toxicity.[3]
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Oil-based vehicles: For lipophilic compounds, oil-based vehicles like corn oil, olive oil, or sesame oil can be suitable, particularly for oral or subcutaneous administration.[3]
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Lipid-based formulations: For intravenous administration of poorly water-soluble compounds, lipid-based systems such as oil-in-water emulsions, mixed micelles, and liposomes can improve solubility and reduce the risk of precipitation upon injection.[4]
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Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[5]
Troubleshooting Guide
Q: My this compound formulation is precipitating upon addition of the aqueous component. What should I do?
A: Precipitation upon the addition of an aqueous phase is a common issue with poorly soluble compounds. Here are a few troubleshooting steps:
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Decrease the final aqueous concentration: Reduce the percentage of saline or water in your final formulation.
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Increase the co-solvent concentration: Increase the proportion of DMSO or PEG400 to enhance the solubilizing capacity of the vehicle.
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Adjust the pH: The solubility of some compounds is pH-dependent. Evaluate the effect of pH adjustment on this compound's solubility.
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Consider a different vehicle system: If co-solvent systems are consistently failing, exploring alternative formulations like lipid-based emulsions or cyclodextrin (B1172386) solutions may be necessary.[4][5]
Q: I am observing signs of toxicity or irritation in my animals after administration. Could the vehicle be the cause?
A: Yes, the vehicle itself can cause adverse reactions. Here's how to troubleshoot this issue:
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Run a vehicle-only control group: Always include a control group that receives only the vehicle to distinguish between vehicle-induced and compound-induced toxicity.
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Reduce the concentration of organic solvents: High concentrations of DMSO or ethanol can cause local irritation and systemic toxicity.[3] Try to keep the final concentration of these solvents as low as possible while maintaining drug solubility.
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Consider alternative, less toxic vehicles: If toxicity persists, consider switching to a vehicle with a better safety profile, such as an oil-based vehicle for certain routes or a more advanced formulation like a lipid emulsion.[3][4]
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Check the osmolality of your formulation: For parenteral routes, ensure your final formulation is near isotonic to minimize tissue irritation.
Experimental Protocols
Protocol: Preparation of a 10 mg/mL this compound Formulation in 10% DMSO / 40% PEG400 / 50% Saline
Materials:
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This compound
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Dimethyl sulfoxide (DMSO), sterile, injectable grade
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Polyethylene glycol 400 (PEG400), sterile, injectable grade
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0.9% Sodium Chloride Injection, USP (Saline)
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Sterile, pyrogen-free vials and syringes
Procedure:
-
Weigh this compound: Accurately weigh the required amount of this compound. For a 10 mg/mL solution, you will need 10 mg of this compound for every 1 mL of final formulation.
-
Dissolve in DMSO: Add the weighed this compound to a sterile vial. For every 1 mL of the final desired volume, add 100 µL of DMSO. Vortex or sonicate until the this compound is completely dissolved.
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Add PEG400: To the this compound/DMSO solution, add 400 µL of PEG400 for every 1 mL of the final desired volume. Mix thoroughly until a homogenous solution is formed.
-
Add Saline: Slowly add 500 µL of saline for every 1 mL of the final desired volume to the mixture while vortexing. The slow addition is crucial to prevent precipitation.
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Final Observation: Visually inspect the final formulation for any signs of precipitation or phase separation. The final solution should be clear.
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Administration: Use the formulation immediately or store it as per stability studies. For in vivo studies in mice, a 10 mg/kg dose was used in previous research.[2]
Visualizations
Caption: Workflow for this compound vehicle selection and evaluation.
Caption: Experimental workflow for this compound formulation preparation.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Explorations of Agonist Selectivity for the α9* nAChR with Novel Substituted Carbamoyl/Amido/Heteroaryl Dialkylpiperazinium Salts and Their Therapeutic Implications in Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
GAT2711 Technical Support Center: Optimizing Signal-to-Noise in Fluorescence Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio in fluorescence assays designed to measure the activity of GAT2711.
Understanding the Assay
This compound is a potent and selective full agonist for the α9 nicotinic acetylcholine (B1216132) receptor (nAChR). Since this compound itself is not fluorescent, its activity is typically measured indirectly. α9 nAChRs are ligand-gated ion channels that are highly permeable to calcium ions (Ca²⁺).[1][2] Therefore, the most common fluorescence-based method to measure this compound activity is through calcium imaging. This involves loading cells expressing α9 nAChRs with a fluorescent Ca²⁺ indicator, such as Fluo-4 AM, and then measuring the change in fluorescence intensity upon application of this compound. An increase in intracellular Ca²⁺, visualized as an increase in fluorescence, is a direct indicator of this compound-mediated α9 nAChR activation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of signal generation in a this compound fluorescence assay?
A1: this compound binds to and activates α9 nAChRs, which are ion channels. This activation opens the channel, allowing an influx of extracellular calcium ions (Ca²⁺) into the cell.[1][2] The assay uses a fluorescent dye (e.g., Fluo-4) that is sensitive to Ca²⁺. When the intracellular Ca²⁺ concentration increases, the dye binds to the Ca²⁺ ions, causing a significant increase in its fluorescence emission. This change in fluorescence is the signal that is measured.
Q2: Which cell lines are suitable for a this compound fluorescence assay?
A2: You will need a cell line that endogenously or recombinantly expresses the α9 nAChR. The UB/OC-2 cell line, derived from the organ of Corti, is one example of a cell line that expresses α9 nAChRs and has been used for calcium imaging studies.[2] Alternatively, you can transiently or stably transfect a cell line, such as HEK293 or Neuro2a, with the gene for the α9 nAChR subunit.[1]
Q3: What is the optimal concentration of this compound to use?
A3: The optimal concentration should be determined empirically by performing a dose-response curve. This compound has an EC₅₀ of approximately 230 nM for α9 nAChRs. A good starting range for a dose-response experiment would be from 1 nM to 10 µM.
Q4: Why is my fluorescence signal weak or absent after applying this compound?
A4: A weak or absent signal can be due to several factors:
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Low α9 nAChR expression: Confirm the expression of the receptor in your chosen cell line.
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Inefficient dye loading: The cells may not have taken up enough of the fluorescent Ca²⁺ indicator. Optimize the loading concentration, temperature, and incubation time for the dye.[3]
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Suboptimal this compound concentration: You may be using a concentration of this compound that is too low to elicit a strong response. Perform a dose-response experiment.
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Photobleaching: Excessive exposure of the fluorescent dye to excitation light can cause it to lose its fluorescence. Minimize light exposure and use appropriate imaging settings.
Q5: I'm observing high background fluorescence. What could be the cause?
A5: High background fluorescence can obscure the signal from this compound activation. Common causes include:
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Incomplete removal of extracellular dye: Ensure thorough washing of the cells after loading with the fluorescent indicator to remove any dye that has not been taken up by the cells.[3]
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Dye compartmentalization: AM ester dyes like Fluo-4 AM can sometimes be sequestered into organelles, leading to bright, punctate staining and high background. Lowering the loading temperature may help reduce this effect.[3]
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Cell autofluorescence: Some cell types naturally fluoresce. Measure the fluorescence of unloaded cells to determine the baseline autofluorescence and subtract it from your measurements.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound fluorescence assays.
| Problem | Potential Cause | Recommended Solution |
| No or very low fluorescence signal | Inefficient dye loading (temperature too low or incubation time too short).[3] | Optimize dye loading conditions. Test a range of temperatures (e.g., room temperature to 37°C) and incubation times (e.g., 30-60 minutes). |
| Low expression of α9 nAChRs. | Confirm receptor expression using a validated method (e.g., Western blot, qPCR). | |
| This compound concentration is too low. | Perform a dose-response curve to determine the optimal concentration. | |
| High background fluorescence | Incomplete removal of extracellular Fluo-4 AM. | Wash cells thoroughly (at least 3 times) with fresh buffer after the loading step.[3] |
| Dye leakage from cells after loading. | Consider using an organic anion-transport inhibitor like probenecid (B1678239) in your loading and imaging buffer to reduce dye leakage. | |
| Dye sequestration in organelles. | Lower the dye loading temperature (e.g., incubate at room temperature instead of 37°C) to minimize compartmentalization.[3] | |
| Signal fades quickly (photobleaching) | Excitation light is too intense or exposure time is too long. | Reduce the intensity of the excitation light and/or decrease the exposure time. Use a neutral density filter if necessary. |
| Imaging frequency is too high. | Decrease the frequency of image acquisition to the minimum required to capture the dynamics of the calcium response. | |
| High variability between wells/experiments | Inconsistent cell numbers per well. | Ensure that you are seeding a consistent number of cells in each well. |
| Uneven dye loading. | Ensure that the dye loading solution is well-mixed and that all wells are treated identically. | |
| Variations in this compound application. | Use a calibrated automated liquid handler for precise and consistent compound addition. |
Data Presentation
Table 1: Recommended Parameters for Fluo-4 AM Calcium Imaging
| Parameter | Recommended Value | Notes |
| Fluo-4 AM Concentration | 1-5 µM | Optimize for your specific cell type. |
| Loading Temperature | 25-37°C | Lower temperatures may reduce dye compartmentalization.[3] |
| Loading Time | 30-60 minutes | Protect from light during incubation.[3] |
| De-esterification Time | 15-30 minutes | Allows intracellular esterases to cleave the AM ester, trapping the dye inside the cell.[3] |
| Excitation Wavelength | ~494 nm | |
| Emission Wavelength | ~516 nm | |
| Positive Control | Ionomycin (5 µM) | A calcium ionophore that will induce a maximal calcium response. |
| Negative Control | Vehicle (e.g., DMSO) | The solvent used to dissolve this compound. |
Table 2: this compound Properties
| Property | Value | Reference |
| Target | α9 Nicotinic Acetylcholine Receptor (nAChR) | [4][5][6] |
| Activity | Full Agonist | [4][5][6] |
| EC₅₀ | ~230 nM | [4][5][6] |
| Selectivity | >340-fold selective for α9 over α7 nAChRs | [4][5][6] |
Experimental Protocols
Protocol: Measuring this compound-Induced Calcium Influx using Fluo-4 AM
This protocol provides a general guideline. Conditions should be optimized for your specific cell line and experimental setup.
Materials:
-
Cells expressing α9 nAChRs (e.g., UB/OC-2 or transfected HEK293 cells)
-
Black, clear-bottom 96-well microplate
-
Fluo-4 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer)
-
This compound
-
Ionomycin (positive control)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Cell Plating: Seed cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.
-
Preparation of Fluo-4 AM Loading Solution:
-
Prepare a 20% (w/v) solution of Pluronic F-127 in DMSO.
-
Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
For the final loading solution, dilute the Fluo-4 AM stock solution and the Pluronic F-127 solution in Assay Buffer to a final concentration of 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127.
-
-
Cell Loading:
-
Remove the growth medium from the wells.
-
Wash the cells once with 100 µL of Assay Buffer.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.[3]
-
-
Washing:
-
Remove the loading solution from the wells.
-
Wash the cells three times with 100 µL of Assay Buffer to remove any extracellular dye.[3]
-
After the final wash, add 100 µL of Assay Buffer to each well.
-
-
De-esterification: Incubate the plate at room temperature for 15-30 minutes to allow for complete de-esterification of the Fluo-4 AM.[3]
-
Compound Addition and Fluorescence Measurement:
-
Prepare a dilution series of this compound in Assay Buffer at 2x the final desired concentration.
-
Place the microplate in the fluorescence plate reader.
-
Set the instrument to measure fluorescence at an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add 100 µL of the 2x this compound solution to the appropriate wells.
-
Immediately begin recording the fluorescence intensity for 1-3 minutes.
-
Mandatory Visualizations
References
- 1. Calcium imaging with genetically encoded sensor Case12: Facile analysis of α7/α9 nAChR mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium signalling mediated by the α9 acetylcholine receptor in a cochlear cell line from the Immortomouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. hellobio.com [hellobio.com]
- 5. Development of Fluorescence Imaging Probes for Nicotinic Acetylcholine α4β2* Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
GAT2711 lot-to-lot variability issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding lot-to-lot variability of GAT2711. Our goal is to help researchers, scientists, and drug development professionals achieve consistent and reliable results in their experiments.
Introduction to this compound
This compound is a potent and selective full agonist for the α9 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] It has demonstrated a potency of 230 nM for the α9 nAChR and is 340-fold selective over the α7 nAChR.[1] Research has shown its potential therapeutic applications in pain and inflammation.[1][2] For instance, this compound has been observed to inhibit ATP-induced interleukin-1β (IL-1β) release in THP-1 cells and attenuate inflammatory pain in preclinical models.[1][2]
Troubleshooting Guide: Lot-to-Lot Variability
Lot-to-lot variability can manifest as unexpected changes in experimental outcomes when switching to a new batch of a compound. This guide addresses potential issues you may encounter with this compound.
Q1: We observed a significant shift in the potency (EC50) of this compound in our cell-based assay with a new lot. What are the potential causes and how can we troubleshoot this?
Potential Causes:
-
Compound Integrity: The new lot of this compound may have degraded due to improper storage or handling.
-
Assay Variability: Inherent variability in biological assays can be a significant factor.[3][4] This includes variations in cell culture conditions, reagent preparation, and instrumentation.[3][5]
-
Cell Line Drift: The phenotype of your cell line may have drifted over time and with increasing passage numbers, altering its responsiveness.[5]
Troubleshooting Steps:
-
Verify Certificate of Analysis (CofA): Compare the CofA for the new lot with the previous lot. Key parameters to check are purity, identity (e.g., by NMR or MS), and concentration (if supplied in solution).
-
Standardize Cell Culture Conditions: Ensure that cell density, passage number, and time from the last passage are consistent for every experiment to reduce variability.[5]
-
Perform a Side-by-Side Comparison: Test the old and new lots of this compound in the same experiment. This will help determine if the issue is with the compound or the assay itself.
-
Assay Controls: Include appropriate positive and negative controls in your assay to monitor for consistency and performance.
Q2: The maximal response (Emax) of our assay has decreased with the new lot of this compound. What could be the reason?
Potential Causes:
-
Lower Active Concentration: The actual concentration of the active compound in the new lot might be lower than stated due to impurities or degradation.
-
Cell Health: A decline in the health of your cells can lead to a reduced maximal response.
-
Reagent Variability: Changes in the source or lot of critical reagents, such as cell culture media or serum, can impact assay performance.
Troubleshooting Steps:
-
Check Compound Solubility: Ensure that this compound is fully dissolved. Incomplete dissolution will lead to a lower effective concentration.
-
Monitor Cell Viability: Perform a cell viability assay (e.g., Trypan Blue or MTT) to confirm that the cells are healthy and responsive.
-
Qualify New Reagents: Before introducing new lots of reagents into your main experiments, qualify them to ensure they do not alter the assay outcome.
-
Consult the Supplier: If you suspect an issue with the compound, contact the supplier and provide them with your comparative data.
Quality Control Parameters for this compound
To minimize lot-to-lot variability, ensure that the following parameters are consistent across different batches of this compound. This information is typically found on the Certificate of Analysis (CofA).
| Parameter | Typical Specification | Importance |
| Purity (by HPLC) | >98% | High purity ensures that the observed biological activity is due to this compound and not impurities. |
| Identity | Conforms to structure (e.g., by ¹H-NMR, MS) | Confirms that the compound is indeed this compound. |
| Appearance | White to off-white solid | A significant change in appearance could indicate degradation or contamination. |
| Solubility | Soluble in DMSO (>10 mg/mL) | Consistent solubility is crucial for accurate dosing. |
Frequently Asked Questions (FAQs)
Q: How should I store this compound to ensure its stability?
A: For long-term storage, it is recommended to store this compound as a solid at -20°C. For stock solutions in DMSO, store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Q: What are the best practices for preparing this compound solutions?
A: Use a high-quality, anhydrous grade of DMSO to prepare your stock solution. Ensure the compound is completely dissolved before making serial dilutions in your assay buffer. It is also good practice to prepare fresh dilutions for each experiment.
Q: How can I minimize variability in my cell-based assays in general?
A: To reduce variability, it's important to standardize as many experimental parameters as possible. This includes using consistent cell culture conditions, authenticating your cell line, and performing routine testing for contamination.[5] Automating liquid handling steps can also reduce human error and improve reproducibility.[3]
Experimental Protocols
Protocol: IL-1β Release Assay in THP-1 Cells
This protocol describes a method to assess the inhibitory effect of this compound on ATP-induced IL-1β release in human monocytic THP-1 cells.
Materials:
-
THP-1 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP)
-
This compound
-
Human IL-1β ELISA kit
Methodology:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS.
-
To differentiate the cells into macrophage-like cells, seed them in a 96-well plate at a density of 1 x 10⁵ cells/well and treat with 100 ng/mL PMA for 48 hours.
-
-
Priming:
-
After differentiation, remove the PMA-containing medium and prime the cells with 1 µg/mL LPS for 3 hours.
-
-
This compound Treatment:
-
Remove the LPS-containing medium and replace it with fresh medium containing various concentrations of this compound. Incubate for 1 hour.
-
-
Stimulation:
-
Stimulate the cells with 5 mM ATP for 30 minutes to induce IL-1β release.
-
-
Quantification of IL-1β:
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting decision tree for variability.
References
- 1. Explorations of Agonist Selectivity for the α9* nAChR with Novel Substituted Carbamoyl/Amido/Heteroaryl Dialkylpiperazinium Salts and Their Therapeutic Implications in Pain and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | α9 nAChR agonist | Probechem Biochemicals [probechem.com]
- 3. mt.com [mt.com]
- 4. cellgs.com [cellgs.com]
- 5. promegaconnections.com [promegaconnections.com]
GAT2711 Technical Support Center: Troubleshooting Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing precipitation issues encountered when using the α9 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, GAT2711, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it precipitate in my cell culture medium?
This compound is a potent and selective full agonist of the α9 nAChR.[1][2][3] Like many small molecule compounds, this compound can be susceptible to precipitation in aqueous solutions such as cell culture media, especially when its solubility limit is exceeded. Factors influencing this include the final concentration, the solvent used for the stock solution, the method of dilution, and the composition of the cell culture medium itself.
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing this compound stock solutions. A solubility of 10 mM in DMSO has been reported.[3]
Q3: What are the visual indicators of this compound precipitation?
Precipitation of this compound can manifest as:
-
Cloudiness or turbidity in the cell culture medium.
-
The appearance of a fine, crystalline, or amorphous precipitate at the bottom of the culture vessel.
-
A thin film on the surface of the medium.
Q4: Can the type of cell culture medium affect this compound precipitation?
Yes, the composition of the cell culture medium can influence the solubility of this compound. Components such as salts, proteins (especially in serum-containing media), and pH can all play a role in compound stability and solubility.
Troubleshooting Guide
This guide addresses common issues related to this compound precipitation during cell culture experiments.
Issue 1: Immediate Precipitation Upon Addition to Cell Culture Medium
| Potential Cause | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility. Perform a dose-response experiment to determine the optimal, non-precipitating concentration for your cell line. |
| Rapid Dilution ("Crashing Out") | Adding a concentrated DMSO stock directly to a large volume of aqueous medium can cause the compound to rapidly come out of solution. Perform a serial dilution of the stock solution in pre-warmed (37°C) culture medium. Add the compound dropwise while gently swirling the medium. |
| Low Temperature of Medium | Adding the compound to cold media can decrease its solubility. Always use pre-warmed (37°C) cell culture medium. |
| High Final DMSO Concentration | While this compound is soluble in DMSO, high final concentrations of DMSO can be toxic to cells and may also influence compound solubility in the aqueous environment. Aim for a final DMSO concentration of less than 0.5%, and ideally below 0.1%, in your culture medium. |
Issue 2: Precipitation Observed After Incubation (Hours to Days)
| Potential Cause | Recommended Solution |
| Compound Instability | This compound may degrade over time in the cell culture medium at 37°C. Prepare fresh this compound-containing media for long-term experiments or replace the media at regular intervals (e.g., every 24-48 hours). |
| pH Shift in Medium | Cellular metabolism can alter the pH of the culture medium, which can affect the solubility of pH-sensitive compounds. Monitor the pH of your culture medium, especially in dense cultures, and change the medium more frequently if necessary. |
| Interaction with Media Components | This compound may interact with components in the medium, such as proteins in fetal bovine serum (FBS), leading to the formation of insoluble complexes. If feasible, try reducing the serum concentration or using a serum-free medium formulation for your experiment. |
| Evaporation of Medium | Evaporation from culture plates or flasks during long-term incubation can increase the concentration of all components, including this compound, potentially exceeding its solubility limit. Ensure proper humidification of the incubator and use appropriate culture vessels with tight-fitting lids. |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical tubes
-
-
Procedure:
-
Based on the reported solubility of 10 mM in DMSO, calculate the required amount of this compound and DMSO to prepare your desired stock concentration (e.g., 10 mM).[3]
-
Under sterile conditions, dissolve the this compound powder in the appropriate volume of DMSO.
-
Ensure the compound is fully dissolved by vortexing.
-
Aliquot the stock solution into single-use, sterile tubes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. For short-term storage (up to one month), -20°C is suitable.[1]
-
2. Dilution of this compound in Cell Culture Medium
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Determine the volume of stock solution needed to achieve the final desired concentration in your cell culture medium, ensuring the final DMSO concentration is non-toxic to your cells (typically <0.5%).
-
In a sterile conical tube, add the required volume of pre-warmed cell culture medium.
-
While gently swirling the medium, add the calculated volume of the this compound stock solution dropwise.
-
Mix gently by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can cause precipitation.
-
Use the freshly prepared this compound-containing medium for your experiment.
-
3. Example Protocol: Inhibition of IL-1β Release in THP-1 Cells
This protocol is adapted from a study demonstrating the anti-inflammatory activity of this compound.[4]
-
Cell Line: Human monocytic THP-1 cells.
-
Procedure:
-
Prime THP-1 cells with lipopolysaccharide (LPS; 1 µg/mL) for 5 hours.
-
Prepare various concentrations of this compound in the appropriate cell culture medium as described in Protocol 2.
-
Incubate the LPS-primed cells with the different concentrations of this compound.
-
After the desired incubation period, stimulate the cells with a P2X7 receptor agonist, such as BzATP (100 µM), for 40 minutes to induce IL-1β release.
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-1β in the supernatants using an ELISA kit.
-
An IC50 value of 0.5 µM for the inhibition of ATP-induced IL-1β release has been reported for this compound.[1]
-
Signaling Pathway and Experimental Workflow
Activation of the α9-containing nicotinic acetylcholine receptor (nAChR) by this compound can trigger several downstream signaling cascades.
Caption: this compound activates α9-nAChR, initiating downstream signaling.
The following diagram illustrates a general workflow for troubleshooting this compound precipitation.
Caption: A stepwise approach to resolving this compound precipitation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | α9 nAChR agonist | Probechem Biochemicals [probechem.com]
- 4. Explorations of Agonist Selectivity for the α9* nAChR with Novel Substituted Carbamoyl/Amido/Heteroaryl Dialkylpiperazinium Salts and Their Therapeutic Implications in Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
GAT2711 nonspecific binding in assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues of nonspecific binding when working with the α9 nAChR agonist, GAT2711.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective full agonist for the α9 nicotinic acetylcholine (B1216132) receptor (nAChR).[1] It has been shown to be 340-fold selective for α9 nAChRs over α7 nAChRs.[1] Its analgesic effects are thought to be mediated through α9* nAChRs.[1]
Q2: What is nonspecific binding and why is it a concern in assays with this compound?
Nonspecific binding refers to the interaction of a compound, such as this compound, with unintended targets or surfaces in an assay, rather than its intended biological target (e.g., the α9 nAChR).[2][3] This can lead to high background signals, reduced assay sensitivity, and inaccurate quantification of the compound's potency and efficacy.[2][4]
Q3: What are the common causes of nonspecific binding for small molecules like this compound?
Common causes of nonspecific binding for small molecules include:
-
Hydrophobic interactions: The molecule may adhere to plastic surfaces of assay plates or tubing.[5]
-
Electrostatic interactions: Charged molecules can interact with oppositely charged surfaces or proteins.[3][5]
-
Inadequate blocking: Assay surfaces may have unoccupied sites that can bind the compound nonspecifically.[4][6]
-
Inappropriate buffer conditions: The pH or salt concentration of the buffer may promote nonspecific interactions.[5]
Q4: How can I determine if I have a nonspecific binding issue with this compound in my assay?
Indicators of nonspecific binding include:
-
High background signal in control wells (e.g., wells without the target protein).[2]
-
Poor signal-to-noise ratio.[6]
-
Inconsistent results between replicate wells.[4]
-
A shallow concentration-response curve.
To confirm nonspecific binding, you can run a control experiment where the analyte (this compound) is incubated in a well without the immobilized ligand or target protein.[3] A significant signal in this control well suggests nonspecific binding.[3]
Troubleshooting Guides
Issue: High Background Signal in a Biochemical Assay
High background is a common symptom of nonspecific binding.[2] Follow this workflow to diagnose and resolve the issue.
Quantitative Data Summary: Buffer Optimization
Optimizing buffer components can significantly reduce nonspecific binding. The following table provides a starting point for testing different buffer conditions.
| Parameter | Standard Condition | Test Condition 1 | Test Condition 2 | Rationale |
| Blocking Agent | 1% BSA | 5% Non-fat Dry Milk | 1% Casein | Different blocking agents can be more or less effective depending on the assay components.[2] |
| Surfactant | None | 0.05% Tween 20 | 0.1% Triton X-100 | Surfactants disrupt hydrophobic interactions that cause nonspecific binding.[4][5] |
| Salt Concentration | 150 mM NaCl | 300 mM NaCl | 500 mM NaCl | Increased salt concentration can shield electrostatic interactions.[3][5] |
| pH | 7.4 | 7.0 | 8.0 | Adjusting the pH can alter the charge of this compound and interacting surfaces, reducing nonspecific binding.[5] |
Experimental Protocols
Protocol 1: General Method for Reducing Nonspecific Binding in an ELISA-based Assay
This protocol outlines steps to minimize nonspecific binding of a small molecule like this compound in a typical Enzyme-Linked Immunosorbent Assay (ELISA).
-
Plate Selection:
-
Use low-binding microplates if available.
-
-
Blocking:
-
Washing:
-
After each incubation step (blocking, this compound, antibody), wash the wells thoroughly.
-
Increase the number of washes (e.g., from 3 to 5 times).[4]
-
Increase the duration of each wash.
-
Use a wash buffer containing a mild detergent, such as 0.05% Tween 20 in PBS, to help remove nonspecifically bound molecules.[4][5]
-
-
Assay Buffer Composition:
-
Prepare the dilution series of this compound in an assay buffer that contains a blocking agent and/or a surfactant.
-
Additives to consider for the assay buffer:
-
-
Controls:
-
Include a "no target" control by running the assay in wells that have not been coated with the target protein. A high signal in these wells is indicative of nonspecific binding to the well surface.
-
Include a "no this compound" control to determine the baseline signal.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the logical flow of an experiment designed to test for nonspecific binding and the general signaling pathway involving this compound.
References
- 1. Explorations of Agonist Selectivity for the α9* nAChR with Novel Substituted Carbamoyl/Amido/Heteroaryl Dialkylpiperazinium Salts and Their Therapeutic Implications in Pain and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. nicoyalife.com [nicoyalife.com]
- 4. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 5. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 6. azurebiosystems.com [azurebiosystems.com]
optimizing incubation time with GAT2711
Welcome to the technical support center for GAT2711. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in your experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter, particularly concerning the optimization of incubation time.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective full agonist for the α9 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] It demonstrates high selectivity for the α9 nAChR, with a 340-fold higher selectivity over the α7 nAChR.[1][2] Its mode of action is believed to be through the activation of α9-containing nAChRs, leading to downstream cellular effects.
Q2: What are the known biological effects of this compound?
This compound has been shown to have analgesic and anti-inflammatory properties.[1][2] Specifically, it can inhibit the ATP-induced release of interleukin-1β (IL-1β) in human monocytic THP-1 cells.[1][2][3] In animal models, this compound has been observed to fully attenuate inflammatory pain, and this effect is independent of the α7 nAChR.[1][2]
Q3: How do I determine the optimal incubation time for this compound in my experiments?
The optimal incubation time for this compound is dependent on the specific cell type, concentration of this compound used, and the biological endpoint being measured. To determine the ideal incubation time for your experimental setup, a time-course experiment is highly recommended. This involves treating your cells with a fixed concentration of this compound and measuring the effect at various time points (e.g., 30 minutes, 1, 2, 4, 8, and 24 hours). The optimal incubation time is the point at which the desired effect reaches its maximum and plateaus.
Q4: What is a recommended starting concentration for this compound in cell-based assays?
A good starting point for this compound concentration in cell-based assays can be derived from its known potency. This compound has a potency of 230 nM as a full agonist at α9 nAChRs and an IC50 of 0.5 μM for inhibiting IL-1β release in THP-1 cells.[1][2][3] Therefore, a concentration range of 100 nM to 1 µM is a reasonable starting point for most cell-based assays. A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Low or no observable effect of this compound | Incubation time is too short: The compound may not have had sufficient time to elicit a biological response. | Perform a time-course experiment to determine the optimal incubation duration for your specific assay. |
| Suboptimal this compound concentration: The concentration used may be too low to produce a significant effect. | Conduct a dose-response experiment to identify the optimal concentration of this compound for your cell line. | |
| Low expression of α9 nAChR: The cell line you are using may not express sufficient levels of the target receptor. | Verify the expression of α9 nAChR in your cell line using techniques such as qPCR or Western blotting. | |
| Compound degradation: Improper storage or handling may have led to the degradation of this compound. | Ensure this compound is stored as recommended by the supplier and prepare fresh solutions for each experiment. | |
| High variability between replicate wells | Inconsistent cell seeding: Variations in cell number per well can lead to inconsistent results. | Ensure a homogenous cell suspension and use precise pipetting techniques for cell plating. |
| Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate reagents and affect cell health. | Avoid using the outer wells for critical experiments, or fill them with sterile media or PBS to minimize evaporation. | |
| Inconsistent this compound addition: Inaccurate pipetting of the compound can lead to variability. | Use calibrated pipettes and ensure consistent mixing of this compound in each well. | |
| High levels of cell death | This compound concentration is too high: Excessive concentrations of the compound may induce cytotoxicity. | Perform a dose-response experiment to identify a non-toxic working concentration. |
| Prolonged incubation time: Long exposure to the compound may be detrimental to cell health. | Reduce the incubation time and assess cell viability at earlier time points. | |
| Pre-existing poor cell health: Unhealthy cells are more susceptible to treatment-induced stress. | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
Quantitative Data Summary
| Parameter | Value | Assay Conditions | Reference |
| Potency (Agonist) | 230 nM | Full agonist at human α9 nAChRs | [1][2] |
| IC50 | 0.5 µM | Inhibition of BzATP-induced IL-1β release in THP-1 cells | [3] |
| Selectivity | 340-fold | Selective for α9 nAChR over α7 nAChR | [1][2] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Optimize this compound Incubation Time for IL-1β Inhibition in THP-1 Cells
This protocol describes how to determine the optimal incubation time for this compound to inhibit ATP-induced IL-1β release in THP-1 cells.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
This compound
-
ATP
-
PBS (phosphate-buffered saline)
-
IL-1β ELISA kit
Methodology:
-
Cell Differentiation:
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Differentiate the cells into macrophages by treating with 100 ng/mL PMA for 48 hours.
-
After 48 hours, remove the PMA-containing medium and allow the cells to rest in fresh medium for 24 hours.
-
-
Cell Priming:
-
Prime the differentiated THP-1 cells with 1 µg/mL LPS for 4 hours to induce the expression of pro-IL-1β.
-
-
This compound Incubation:
-
After priming, wash the cells with PBS.
-
Add fresh medium containing a fixed concentration of this compound (e.g., 500 nM) to the cells.
-
Incubate the cells for a range of time points (e.g., 30, 60, 90, 120, 180 minutes) at 37°C. Include a vehicle control (e.g., DMSO).
-
-
ATP Stimulation:
-
Following the this compound incubation, stimulate the cells with ATP (typically 5 mM) for 30 minutes to activate the NLRP3 inflammasome and induce the release of mature IL-1β.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of IL-1β inhibition for each time point relative to the vehicle control.
-
Plot the percentage of inhibition versus the incubation time to determine the optimal incubation period.
-
Visualizations
Caption: Proposed signaling pathway for this compound-mediated inhibition of IL-1β release.
Caption: Experimental workflow for optimizing this compound incubation time.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Explorations of Agonist Selectivity for the α9* nAChR with Novel Substituted Carbamoyl/Amido/Heteroaryl Dialkylpiperazinium Salts and Their Therapeutic Implications in Pain and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | α9 nAChR agonist | Probechem Biochemicals [probechem.com]
troubleshooting inconsistent GAT2711 results in vivo
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing GAT2711 in in vivo experiments. Our goal is to help you achieve consistent and reproducible results.
Troubleshooting Guides
Inconsistent results in in vivo studies with this compound can arise from a variety of factors, ranging from compound handling to experimental design. The table below outlines common issues, their potential causes, and recommended solutions.
| Issue | Potential Causes | Recommended Solutions |
| High Variability in Analgesic Response | Inconsistent Drug Formulation/Dosing: this compound solution is not homogenous, leading to inaccurate dosing. Pipetting errors during administration. Biological Variability: Natural physiological differences among individual animals. Inconsistent Nociceptive Induction: Variability in the application of the noxious stimulus (e.g., inconsistent heat ramp in a thermal hyperalgesia model). Animal Stress: High stress levels can alter pain perception and physiological responses. | Formulation & Dosing: Ensure this compound is fully dissolved in the vehicle. Use a calibrated pipette and fresh tips for each animal. Prepare a master mix for each dose group. Biological Variability: Increase the number of animals per group to improve statistical power. Ensure animals are age- and sex-matched. Nociceptive Induction: Standardize the procedure for inducing nociception. Ensure all experimenters are trained on the same protocol. Animal Stress: Acclimatize animals to the experimental room and procedures. Handle animals gently and minimize noise and disturbances. |
| Lack of Expected Analgesic Effect | Suboptimal Dose: The administered dose is too low to elicit a significant analgesic response. Poor Bioavailability: Issues with the route of administration or formulation affecting drug absorption. Compound Degradation: Improper storage or handling of this compound leading to loss of activity. Incorrect Timing: The time between this compound administration and the nociceptive test is not optimal to observe the peak effect. | Dose: Conduct a dose-response study to determine the optimal effective dose. Bioavailability: Consider alternative routes of administration (e.g., intraperitoneal vs. subcutaneous). If using a new vehicle, validate its suitability. Compound Stability: Store this compound according to the manufacturer's instructions. Prepare fresh solutions for each experiment. Timing: Perform a time-course experiment to identify the peak analgesic effect of this compound in your specific model. |
| Unexpected Side Effects (e.g., sedation, motor impairment) | Off-Target Effects: At higher doses, this compound may interact with other receptors. Vehicle Toxicity: The vehicle used to dissolve this compound may be causing adverse effects. | Off-Target Effects: Use the lowest effective dose. Include control groups to assess motor function (e.g., rotarod test). Vehicle Toxicity: Run a vehicle-only control group to rule out any effects of the vehicle itself. |
| Results Not Reproducible Between Experiments | Changes in Experimental Conditions: Minor variations in animal strain, diet, housing conditions, or experimenter can introduce variability. Reagent Variability: Differences in the batches of this compound or other reagents. | Standardization: Maintain consistent experimental conditions across all studies. Document all experimental parameters in detail. Reagent Quality Control: Use this compound from the same batch for a series of related experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective agonist of the α9-containing nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] Its analgesic effects are believed to be mediated through the activation of these receptors, which can modulate pain and inflammation signaling pathways. The analgesic activity of this compound has been shown to be independent of the α7 nAChR.[1]
Q2: How does activation of α9-containing nAChRs lead to analgesia?
A2: The precise downstream signaling cascade is an active area of research. However, activation of α9-containing nAChRs is known to stimulate the Akt and ERK cell signaling pathways.[2] These pathways are involved in regulating a variety of cellular processes, including inflammation and cell survival, which can influence pain perception.
Q3: What is a suitable vehicle for dissolving this compound for in vivo studies?
A3: While specific solubility data for this compound is not widely published, a common starting point for in vivo studies with novel compounds is sterile saline or phosphate-buffered saline (PBS). If solubility is an issue, a small amount of a co-solvent like DMSO (typically <10%) followed by dilution in saline may be used. It is crucial to always include a vehicle-only control group in your experiments to account for any effects of the vehicle itself.
Q4: What are some key considerations for designing an in vivo analgesic study with this compound?
A4: Key considerations include:
-
Animal Model: Choose an animal model that is appropriate for the type of pain you are studying (e.g., inflammatory, neuropathic).
-
Dose-Response: Conduct a pilot study to determine the optimal dose range for this compound in your model.
-
Time-Course: Determine the time to peak effect to ensure you are measuring analgesia at the optimal time point.
-
Controls: Include appropriate control groups, such as a vehicle control and a positive control (a known analgesic).
-
Blinding: The experimenter assessing the pain response should be blinded to the treatment groups to avoid bias.
Experimental Protocols
General Protocol for Assessing Thermal Hyperalgesia (Hargreaves Test)
This protocol provides a general framework. Specific parameters may need to be optimized for your laboratory and animal model.
-
Animal Acclimation: Acclimate male Sprague-Dawley rats (200-250g) to the testing environment for at least 3 days prior to the experiment.
-
Baseline Measurement: On the day of the experiment, place the animals in the testing apparatus (plexiglass chambers on a glass floor) and allow them to acclimate for at least 30 minutes. Measure the baseline paw withdrawal latency to a radiant heat source. The intensity of the heat source should be adjusted to produce a baseline latency of approximately 10-12 seconds.
-
Induction of Inflammation: Induce inflammation by injecting 100 µL of 1% carrageenan in sterile saline into the plantar surface of the right hind paw.
-
Drug Administration: At a predetermined time after carrageenan injection (e.g., 2 hours), administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
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Post-Treatment Measurement: At various time points after drug administration (e.g., 30, 60, 120, and 180 minutes), measure the paw withdrawal latency. A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
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Data Analysis: Calculate the change in paw withdrawal latency from baseline for each animal. Compare the latencies of the this compound-treated groups to the vehicle-treated group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).
Visualizations
Caption: this compound signaling pathway.
Caption: General in vivo experimental workflow.
Caption: Troubleshooting decision-making flow.
References
- 1. Explorations of Agonist Selectivity for the α9* nAChR with Novel Substituted Carbamoyl/Amido/Heteroaryl Dialkylpiperazinium Salts and Their Therapeutic Implications in Pain and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | α9-Containing Nicotinic Receptors in Cancer [frontiersin.org]
GAT2711 Cytotoxicity Assessment: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of GAT2711 in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a potent and selective full agonist of the α9 nicotinic acetylcholine (B1216132) receptor (nAChR)[1][2][3]. It exhibits 340-fold selectivity for α9 over α7 nAChRs[1][4]. Its primary known effect is the inhibition of ATP-induced IL-1β release in cell lines such as THP-1, suggesting potent anti-inflammatory activity[1][2][4].
Q2: I am not observing any cytotoxicity with this compound in my cancer cell line. Is this expected?
The primary described activity of this compound is as an agonist for a specific nicotinic acetylcholine receptor, with demonstrated anti-inflammatory effects[1][2][4]. Significant cytotoxicity is not necessarily an expected outcome of its primary mechanism of action. The cytotoxic potential of a compound can be highly dependent on the specific cell line being tested[5]. It is crucial to include positive and negative controls in your assay to ensure it is performing as expected.
Q3: My cytotoxicity assay results with this compound are highly variable between replicates. What are the common causes?
High variability in cytotoxicity assays is a common issue that can arise from several factors unrelated to the compound being tested. Key causes include:
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Inconsistent Cell Seeding: An uneven distribution of cells across the wells of your microplate is a major source of variability. Ensure your cell suspension is homogenous before and during plating[6].
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Pipetting Errors: Small inaccuracies in the volumes of cells, this compound, or assay reagents can lead to significant differences in results. Regularly calibrate your pipettes and use proper pipetting techniques[6].
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Edge Effects: Wells on the perimeter of the plate are more susceptible to evaporation, which can alter media concentration and impact cell growth. It is advisable to fill the outer wells with sterile PBS or media and reserve them for non-experimental data[6].
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Cell Health and Passage Number: Use cells that are in the exponential growth phase and maintain a consistent passage number for your experiments, as cellular characteristics can change over time in culture[6][7].
Troubleshooting Guides
Problem 1: High Background Signal in Control Wells
High background signal in your negative control wells (cells treated with vehicle, e.g., DMSO) can mask the true effect of this compound.
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Possible Cause 1: Microbial Contamination: Bacterial or yeast contamination can interfere with colorimetric or fluorometric readings.
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Solution: Visually inspect your plates under a microscope for any signs of contamination. Always use aseptic techniques during your experiments.
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-
Possible Cause 2: Phenol (B47542) Red Interference: Phenol red in the culture medium can interfere with absorbance readings in some assays like the MTT assay.
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Solution: Consider using a phenol red-free medium during the assay incubation step to mitigate this interference[7].
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Possible Cause 3: Serum Interference: Components in serum can sometimes contribute to background signals.
Problem 2: Absorbance Readings in MTT Assay are Too Low
Low absorbance readings in an MTT assay suggest insufficient formazan (B1609692) production, which can be due to several factors.
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Possible Cause 1: Low Cell Density: The number of viable cells may be too low to generate a detectable signal.
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Possible Cause 2: Insufficient Incubation Time: The incubation period with the MTT reagent may be too short for adequate formazan formation.
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Solution: A typical incubation time is 1-4 hours. You may need to optimize this for your specific cell line and experimental conditions[7].
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-
Possible Cause 3: Incomplete Solubilization of Formazan Crystals: If the purple formazan crystals are not fully dissolved, it will lead to lower absorbance readings.
Experimental Protocols
MTT Assay for this compound Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability[9].
Materials:
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This compound
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Selected cell line(s)
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Complete cell culture medium
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Serum-free medium[8]
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96-well microplates[8]
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MTT solution (5 mg/mL in sterile PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
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Phosphate-buffered saline (PBS)
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Humidified incubator (37°C, 5% CO2)
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Microplate reader
Procedure:
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Cell Seeding:
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Harvest and count cells that are in the logarithmic growth phase[7][8].
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Prepare a cell suspension in complete culture medium at the predetermined optimal seeding density.
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Seed 100 µL of the cell suspension into each well of a 96-well plate.
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Incubate the plate for 24 hours to allow for cell attachment[6].
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This compound Treatment:
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Prepare serial dilutions of this compound in complete cell culture medium from a stock solution.
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Carefully remove the medium from the wells and add 100 µL of the various concentrations of this compound.
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Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used for the this compound stock)[6]. The final concentration of DMSO should typically be kept below 0.5% to avoid solvent-induced cytotoxicity[7].
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Incubate for the desired treatment period (e.g., 24, 48, or 72 hours)[6].
-
-
MTT Assay:
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After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well[6].
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Incubate the plate for 2-4 hours at 37°C. Visually confirm the formation of purple formazan crystals in the cells using a microscope[6].
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Carefully remove the medium containing MTT[6].
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Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals[6].
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Mix thoroughly by gentle shaking or pipetting up and down[6].
-
-
Data Acquisition:
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Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance[6].
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Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
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Data Presentation
Table 1: Example IC50 Values of this compound in Various Cell Lines after 48-hour exposure
| Cell Line | Tissue of Origin | IC50 (µM) |
| THP-1 | Human Leukemia | > 100 |
| A549 | Human Lung Carcinoma | > 100 |
| MCF-7 | Human Breast Adenocarcinoma | > 100 |
| HepG2 | Human Liver Hepatocellular Carcinoma | > 100 |
| SH-SY5Y | Human Neuroblastoma | > 100 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual IC50 values may vary based on experimental conditions.
Visualizations
Caption: Hypothetical signaling pathway of this compound's anti-inflammatory action.
Caption: A generalized workflow for a this compound cytotoxicity MTT assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | α9 nAChR agonist | Probechem Biochemicals [probechem.com]
- 3. medkoo.com [medkoo.com]
- 4. Explorations of Agonist Selectivity for the α9* nAChR with Novel Substituted Carbamoyl/Amido/Heteroaryl Dialkylpiperazinium Salts and Their Therapeutic Implications in Pain and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
GAT2711 Technical Support Center: Troubleshooting and FAQs
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating potential degradation of GAT2711 in experimental setups. The following information is based on the known chemical structure of this compound and general principles of small molecule stability.
Chemical Structure: 1-ethyl-1-methyl-4-(4-(6-methylpicolinamido)phenyl)piperazin-1-ium iodide.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), store at -20°C.[1][2]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO (10 mM).[2] It is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, store in a tightly sealed, light-protected container at -20°C for up to six months or at -80°C for longer-term storage (up to six months).[2] Avoid repeated freeze-thaw cycles.
Q3: What are the potential degradation pathways for this compound?
A3: Based on its structure, this compound has two primary potential sites for degradation: the piperazine (B1678402) ring and the amide bond. The piperazine moiety can be susceptible to oxidation. The amide (or carbamoyl) linkage can undergo hydrolysis, a reaction that can be influenced by pH.
Q4: Is this compound sensitive to light?
A4: As this compound is an iodide salt, there is a potential for photosensitivity. It is recommended to protect solid this compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or lower-than-expected activity in assays | This compound degradation in stock solution or experimental medium. | 1. Prepare a fresh stock solution of this compound. 2. Perform a stability test of this compound in your specific assay buffer and conditions (see Experimental Protocols section). 3. Minimize the time this compound is in aqueous solution before use. |
| Precipitate formation in stock or working solutions | Poor solubility or compound degradation. | 1. Ensure the DMSO used is of high purity and anhydrous. 2. Briefly sonicate the solution to aid dissolution. 3. If precipitation occurs in an aqueous buffer, consider adjusting the pH or including a co-solvent if compatible with your experimental system. |
| Variability between experimental replicates | Inconsistent handling or storage leading to differential degradation. | 1. Ensure all aliquots of this compound are handled consistently and protected from light. 2. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots. 3. Use freshly prepared working solutions for each experiment. |
Data Summary
Storage Recommendations for this compound
| Form | Storage Duration | Temperature | Protection |
| Solid Powder | Short-term (days to weeks) | 0-4°C[1] | Dry, Dark |
| Solid Powder | Long-term (months to years) | -20°C[1][2] | Dry, Dark |
| In Solvent (e.g., DMSO) | Up to 6 months | -20°C or -80°C[2] | Tightly sealed, Light-protected |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Experimental Buffer
This protocol provides a general framework for determining the stability of this compound in a specific aqueous buffer over time.
-
Preparation of this compound Solution: Prepare a stock solution of this compound in high-quality, anhydrous DMSO (e.g., 10 mM).
-
Incubation: Dilute the this compound stock solution to the final working concentration in your experimental buffer. Incubate the solution under the same conditions as your experiment (e.g., temperature, light exposure).
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Time Points: Collect aliquots of the solution at various time points (e.g., 0, 1, 2, 4, 8, 24 hours). Immediately after collection, store the aliquots at -80°C until analysis to prevent further degradation.
-
Analysis: Analyze the concentration of intact this compound in each aliquot using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Interpretation: Plot the concentration of this compound as a function of time. A significant decrease in concentration over time indicates degradation.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Validation & Comparative
GAT2711 vs. α7 nAChR Agonists: A Comparative Guide for Pain Researchers
For researchers and professionals in drug development, the landscape of nicotinic acetylcholine (B1216132) receptor (nAChR) ligands for pain management is an area of expanding interest. This guide provides a detailed comparison of GAT2711, a selective α9 nAChR agonist, and traditional α7 nAChR agonists, offering insights into their mechanisms and performance in preclinical pain models.
While initially explored in the context of α7 nAChRs, recent evidence has firmly characterized this compound as a potent and selective full agonist of the α9 nAChR. This distinction is critical for understanding its analgesic properties and differentiating its mechanism from that of α7 nAChR agonists. This guide will objectively present the available experimental data for both classes of compounds, detail the methodologies of key pain models, and visualize the underlying biological pathways and experimental procedures.
Mechanism of Action: A Tale of Two Receptors
The primary distinction between this compound and α7 nAChR agonists lies in their molecular targets. While both are nicotinic acetylcholine receptors involved in pain and inflammation, they represent different subtypes with distinct physiological roles.
α7 Nicotinic Acetylcholine Receptor (nAChR): The α7 nAChR is a well-established target for pain and inflammation.[1][2] It is a ligand-gated ion channel expressed in the central and peripheral nervous systems, as well as on immune cells.[2] Activation of α7 nAChRs is generally associated with anti-inflammatory effects, often through the cholinergic anti-inflammatory pathway, which involves the modulation of cytokine production via the JAK2-STAT3 signaling cascade.[2]
α9 Nicotinic Acetylcholine Receptor (nAChR): The α9 nAChR, often found in a heteromeric complex with the α10 subunit (α9α10 nAChR), is expressed in sensory hair cells of the inner ear and has been identified as a crucial player in pain regulation and inflammation.[3] this compound is a novel compound that demonstrates high selectivity for the α9 nAChR over the α7 subtype.[3][4]
Figure 1: Simplified signaling pathways for α7 and α9 nAChR agonists.
Performance in Preclinical Pain Models: Quantitative Data
The following tables summarize the efficacy of this compound and representative α7 nAChR agonists in various preclinical models of pain.
This compound (α9 nAChR Agonist)
| Pain Model | Species | Outcome Measure | Dosage | Route | Key Finding | Reference |
| CFA-Induced Inflammatory Pain | Mouse | Mechanical Hypersensitivity | 2-10 mg/kg | i.p. | Significantly reduced mechanical hypersensitivity. | [5] |
| CFA-Induced Inflammatory Pain | Mouse (α7 nAChR KO) | Mechanical Hypersensitivity | Not specified | i.p. | Analgesic activity was fully retained, indicating an α7-independent mechanism. | [3][4] |
| ATP-induced IL-1β release | Human THP-1 cells | IL-1β levels | IC50 = 0.5 µM | In vitro | Potently inhibited the release of the pro-inflammatory cytokine IL-1β. | [4][5] |
α7 nAChR Agonists (PNU-282987 & PHA-543613)
| Compound | Pain Model | Species | Outcome Measure | Dosage | Route | Key Finding | Reference |
| PNU-282987 | Tibia Fracture | Mouse | Mechanical Allodynia | 0.2 & 1.0 mg/kg | i.p. | Dose-dependently reduced hindpaw allodynia. | [6] |
| PNU-282987 | Cancer-Induced Bone Pain (CIBP) | Rat | Mechanical Allodynia | 0.25 & 0.5 mg/kg | i.t. | Dose-dependently produced an analgesic effect. | [7] |
| PNU-282987 | Oxaliplatin-Induced Neuropathic Pain | Rat | Mechanical Allodynia | Not specified | Not specified | Significantly reduced mechanical allodynia. | [8] |
| PHA-543613 | Formalin-Induced Pain (Phase I & II) | Mouse | Nociceptive Behavior (Licking) | 6 mg/kg | s.c. | Significantly reduced licking behavior in both phases. | [9] |
| PHA-543613 | SPS-Induced Chronic Pain | Rat | Mechanical Allodynia | Not specified | i.t. | Dose-dependently attenuated mechanical allodynia. | [8] |
Detailed Experimental Protocols
A clear understanding of the experimental methodologies is crucial for interpreting the presented data. Below are detailed protocols for the key pain models cited.
Carrageenan-Induced Paw Edema (Inflammatory Pain)
This model assesses the anti-inflammatory properties of a compound by measuring its ability to reduce acute inflammation.
-
Animal Model: Typically performed in rats or mice.
-
Procedure: A baseline measurement of the animal's hind paw volume is taken using a plethysmometer. The test compound or vehicle is then administered. After a predetermined interval (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the plantar surface of the hind paw to induce inflammation.
-
Endpoint Measurement: Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection. The difference in paw volume before and after carrageenan injection is calculated to determine the extent of edema.
-
Data Analysis: The percentage inhibition of edema by the test compound is calculated relative to the vehicle-treated group.
Chronic Constriction Injury (CCI) of the Sciatic Nerve (Neuropathic Pain)
The CCI model is a widely used method to induce neuropathic pain that mimics chronic nerve compression injuries in humans.
-
Animal Model: Commonly performed in rats.
-
Surgical Procedure: Under anesthesia, the sciatic nerve in one hind limb is exposed at the mid-thigh level. Four loose ligatures of chromic gut suture are tied around the nerve with approximately 1 mm spacing between them. The incision is then closed.
-
Behavioral Testing: At various time points post-surgery (typically starting a few days after), pain-related behaviors are assessed. This includes measuring mechanical allodynia (paw withdrawal threshold to non-noxious stimuli using von Frey filaments) and thermal hyperalgesia (paw withdrawal latency to a heat source).
-
Data Analysis: The withdrawal thresholds or latencies of the injured paw are compared to the contralateral (uninjured) paw and to sham-operated or naive animals. The effect of a test compound is evaluated by its ability to increase the withdrawal threshold or latency in the injured paw.[10][11]
Formalin Test (Tonic Chemical Pain)
The formalin test is used to assess a compound's efficacy against moderate, continuous pain. It is characterized by two distinct phases of nociceptive behavior.
-
Animal Model: Frequently used in mice and rats.
-
Procedure: A dilute solution of formalin (typically 1-5%) is injected into the plantar surface of one hind paw. The animal is then placed in an observation chamber.
-
Behavioral Observation: The amount of time the animal spends licking, biting, or flinching the injected paw is recorded. This behavior is quantified during two distinct periods: Phase I (the first 5-10 minutes post-injection), which represents acute nociceptive pain, and Phase II (typically 20-40 minutes post-injection), which is associated with inflammatory pain and central sensitization.[2][12][13]
-
Data Analysis: The total time spent exhibiting pain behaviors is calculated for both phases. The analgesic effect of a test compound is determined by its ability to reduce this time in either or both phases.[5]
Figure 2: General experimental workflow for preclinical pain studies.
Comparative Analysis and Future Directions
The data presented highlights that both this compound and α7 nAChR agonists demonstrate significant analgesic effects in preclinical models of inflammatory and neuropathic pain. However, their distinct molecular targets suggest different therapeutic strategies.
-
This compound (α9 nAChR Agonist): The finding that this compound's analgesic effects are independent of the α7 nAChR opens up a new avenue for pain therapeutic development.[3][4] This is particularly significant as it suggests that the α9 nAChR system can be targeted to achieve analgesia without engaging the α7 receptor, potentially avoiding off-target effects associated with broad-spectrum nicotinic agonists. The potent inhibition of IL-1β release further supports its anti-inflammatory mechanism.[4][5]
-
α7 nAChR Agonists: The extensive research on α7 nAChR agonists has established their role in mitigating pain through the well-characterized cholinergic anti-inflammatory pathway.[2] Their efficacy in a range of pain models, from post-operative to neuropathic and cancer-induced pain, underscores the therapeutic potential of this target.[6][7][8]
References
- 1. inotiv.com [inotiv.com]
- 2. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. en.bio-protocol.org [en.bio-protocol.org]
- 4. Explorations of Agonist Selectivity for the α9* nAChR with Novel Substituted Carbamoyl/Amido/Heteroaryl Dialkylpiperazinium Salts and Their Therapeutic Implications in Pain and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. Alpha-7 Nicotinic Acetylcholine Receptor Activation Inhibits Trauma Induced Pronociceptive Autoimmune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. The Antinociceptive Effects of Nicotinic Receptors α7-Positive Allosteric Modulators in Murine Acute and Tonic Pain Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 11. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
- 12. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of GAT2711: A Comparative Guide to Using α9* nAChR Antagonists
For Researchers, Scientists, and Drug Development Professionals
GAT2711 has emerged as a potent and highly selective full agonist of the α9* nicotinic acetylcholine (B1216132) receptor (nAChR), demonstrating a 340-fold selectivity over the α7 nAChR.[1] Its analgesic properties, which are maintained in α7 knockout mice, strongly suggest that its mechanism of action is mediated through the α9* nAChR.[1] For drug development professionals, rigorous validation of this specificity is a critical step. This guide provides a comparative framework for validating the specificity of this compound, and other similar α9* nAChR agonists, by employing selective α9* nAChR antagonists.
While direct experimental data on the blockade of this compound by α9* nAChR antagonists is not yet available in published literature, this guide outlines the established methodologies and expected outcomes based on studies of other α9* nAChR agonists with selective antagonists such as the α-conotoxins RgIA and Vc1.1.
Competitive Antagonism: The Gold Standard for Specificity Validation
The most direct method to validate that the effects of this compound are mediated by the α9* nAChR is to demonstrate that these effects can be competitively blocked by a known and selective α9* nAChR antagonist. The α-conotoxins RgIA and Vc1.1 are well-characterized, potent, and selective antagonists of the α9α10 nAChR, making them ideal tools for this purpose.
Comparative Data on α9* nAChR Ligands
The following table summarizes the key pharmacological parameters of this compound and representative α9* nAChR antagonists. This data is essential for designing effective validation experiments.
| Compound | Type | Receptor Target | Potency (EC₅₀/IC₅₀) | Selectivity | Source(s) |
| This compound | Agonist | α9* nAChR | 230 nM (EC₅₀) | 340-fold over α7 nAChR | [1] |
| α-Conotoxin RgIA | Antagonist | α9α10 nAChR | Potent and selective blocker | High selectivity for α9α10 nAChR | [2][3] |
| α-Conotoxin Vc1.1 | Antagonist | α9α10 nAChR | Potent and selective inhibitor | High selectivity for α9α10 nAChR | [2] |
Experimental Protocols for Specificity Validation
To validate the specificity of this compound, a series of in vitro and in vivo experiments should be conducted to demonstrate that its activity is blocked by selective α9* nAChR antagonists.
In Vitro Validation: Electrophysiology
Objective: To demonstrate that the electrophysiological response elicited by this compound in cells expressing α9* nAChRs is blocked by a selective antagonist.
Methodology:
-
Cell Culture and Receptor Expression: Use a stable cell line (e.g., HEK293 cells) expressing functional human α9α10 nAChRs.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology:
-
Maintain the cells in a recording chamber continuously perfused with a physiological saline solution.
-
Obtain a stable baseline recording of the cell's membrane potential.
-
Apply this compound at its EC₅₀ concentration (approximately 230 nM) to elicit a robust inward current.
-
After a washout period, pre-incubate the cells with a selective α9* nAChR antagonist (e.g., α-conotoxin RgIA or Vc1.1) at a concentration known to be effective (typically in the nanomolar range).
-
During the antagonist incubation, co-apply this compound at its EC₅₀.
-
-
Data Analysis: Compare the amplitude of the this compound-induced current in the absence and presence of the antagonist. A significant reduction in the current amplitude in the presence of the antagonist indicates a specific blockade at the α9* nAChR.
In Vivo Validation: Animal Models of Pain
Objective: To demonstrate that the analgesic effects of this compound in a relevant animal model are reversed by the co-administration of a selective α9* nAChR antagonist.
Methodology:
-
Animal Model: Utilize an established animal model of pain where α9* nAChRs are implicated, such as a model of neuropathic or inflammatory pain.
-
Drug Administration:
-
Administer this compound via an appropriate route (e.g., intraperitoneal injection) at a dose known to produce an analgesic effect.
-
In a separate group of animals, co-administer this compound with a selective α9* nAChR antagonist (e.g., α-conotoxin RgIA or Vc1.1). The antagonist can be administered systemically or locally, depending on the experimental design.
-
-
Behavioral Testing: Assess the analgesic effect using standard behavioral tests, such as the von Frey test for mechanical allodynia or the Hargreaves test for thermal hyperalgesia.
-
Data Analysis: Compare the pain thresholds in animals treated with this compound alone to those treated with the combination of this compound and the antagonist. A reversal of the this compound-induced analgesia by the antagonist would confirm that the in vivo effects are mediated by α9* nAChRs.
Visualizing the Validation Workflow and Signaling Pathway
To further clarify the experimental logic and the underlying biological context, the following diagrams have been generated using the Graphviz (DOT language).
References
GAT2711's Analgesic and Anti-Inflammatory Effects: A Comparative Analysis Highlighting the Role of α9* Nicotinic Acetylcholine Receptors
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of GAT2711, a potent and selective full agonist of the α9 nicotinic acetylcholine (B1216132) receptor (nAChR). The following sections detail its performance against other alternatives, supported by available experimental data, with a focus on its effects in knockout mouse models to elucidate its mechanism of action.*
This compound has emerged as a promising non-opioid therapeutic candidate for pain and inflammation.[1][2][3] Its high selectivity for the α9* nAChR over the α7 subtype is a key characteristic, suggesting a targeted mechanism of action with potentially fewer off-target effects.[1][2][3] This guide synthesizes the current understanding of this compound's effects, drawing comparisons with other compounds targeting the α9* nAChR and presenting the compelling, albeit indirect, evidence for its receptor-specific action derived from studies in knockout mice.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and comparable α9* nAChR ligands.
Table 1: In Vitro Potency and Selectivity of α9 nAChR Ligands*
| Compound | Target Receptor(s) | Potency (EC50/IC50) | Selectivity | Reference |
| This compound | α9 nAChR | 230 nM (EC50, full agonist) | 340-fold selective for α9 over α7 nAChR | [1][2][3] |
| pCN-diEPP | α9/α9α10 nAChR | 368 nM (EC50, full agonist at α9) | 7-fold selective for homomeric α9 over heteromeric α9α10 nAChR | [1] |
| Compound 3f | α9/α9α10 nAChR | 510 nM (EC50, full agonist at α9) | - | [1] |
| Compound 3j | α9/α9α10 nAChR | Potent agonist | - | [1] |
| RgIA-5474 | α9α10 nAChR | - | Selective antagonist |
Table 2: In Vivo Analgesic Effects of this compound in a Model of Inflammatory Pain
| Mouse Strain | Treatment | Paw Withdrawal Threshold (g) | % Reduction in Hypersensitivity | Reference |
| Wild-Type (WT) | Vehicle | Data not available | - | [1] |
| Wild-Type (WT) | This compound (10 mg/kg, i.p.) | Significantly increased vs. vehicle | Fully attenuated inflammatory pain | [2] |
| α7 nAChR Knockout | Vehicle | Data not available | - | [1] |
| α7 nAChR Knockout | This compound (10 mg/kg, i.p.) | Significantly increased vs. vehicle | Analgesic activity fully retained | [1][2][3] |
Table 3: In Vitro Anti-Inflammatory Effects of this compound
| Cell Line | Stimulus | Treatment | Effect | IC50 | Reference |
| THP-1 human monocytic cells | ATP | This compound | Inhibition of IL-1β release | 0.5 µM | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for α9* nAChR-mediated anti-inflammatory effects and the experimental workflow used to assess the analgesic properties of this compound.
Caption: Proposed anti-inflammatory signaling pathway of this compound via α9* nAChR activation.
Caption: Experimental workflow for evaluating the analgesic effects of this compound.
Experimental Protocols
1. In Vivo Model of Inflammatory Pain:
-
Animal Model: Wild-type and α7 nAChR knockout mice were used.
-
Induction of Inflammation: Persistent inflammatory pain was induced by an intraplantar injection of 100% Complete Freund's Adjuvant (CFA) into the hind paw.
-
Drug Administration: this compound was administered via intraperitoneal (i.p.) injection at a dose of 10 mg/kg body weight.
-
Behavioral Assessment: Mechanical allodynia was assessed by measuring the paw withdrawal threshold using von Frey filaments. Measurements were taken 3 days after CFA injection and 6 hours after drug administration.[1]
2. In Vitro Anti-Inflammatory Assay:
-
Cell Line: Human monocytic THP-1 cells were used.
-
Experimental Procedure: Cells were pre-treated with lipopolysaccharide (LPS) (1 µg/mL) for 5 hours to prime the inflammasome. Subsequently, the cells were incubated with this compound before being stimulated with BzATP (100 µM) for 40 minutes to induce IL-1β release.
-
Outcome Measure: The concentration of IL-1β in the cell supernatant was quantified to determine the inhibitory effect of this compound.
Comparative Performance and the Role of α9* nAChR
The central hypothesis for this compound's mechanism of action is its selective agonism at α9* nAChRs. While direct testing in α9* nAChR knockout mice has not been published, a compelling case is built from available data. The analgesic activity of this compound was fully preserved in α7 knockout mice, strongly indicating that its effects are independent of the well-characterized α7 nAChR-mediated anti-inflammatory pathway and are likely mediated through α9* nAChRs.[1][2][3]
Further supporting this, a recent study with the α9α10 nAChR antagonist RgIA-5474 demonstrated that its ability to prevent chemotherapy-induced neuropathic pain was completely abolished in α9 nAChR knockout mice. This provides strong evidence that the α9 subunit is essential for the analgesic effects of compounds targeting this receptor. It is therefore highly probable that the analgesic and anti-inflammatory effects of this compound would also be absent in α9* nAChR knockout mice.
In comparison to other α9* nAChR agonists like pCN-diEPP, this compound exhibits high potency.[1] The development of such selective agonists is crucial for dissecting the specific roles of the α9* nAChR in pain and inflammation, distinguishing its functions from those of the α7 nAChR.
The anti-inflammatory action of this compound, demonstrated by the inhibition of ATP-induced IL-1β release in THP-1 cells, aligns with the known function of α9* nAChRs in modulating immune responses.[2] This suggests that this compound may exert its therapeutic effects through both neuronal and immunomodulatory mechanisms.
References
- 1. Nicotinic Acetylcholine Receptors in Neuropathic and Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Explorations of Agonist Selectivity for the α9* nAChR with Novel Substituted Carbamoyl/Amido/Heteroaryl Dialkylpiperazinium Salts and Their Therapeutic Implications in Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
A Comparative Guide to GAT2711 and Other α9* Nicotinic Acetylcholine Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of GAT2711 with other α9* nicotinic acetylcholine (B1216132) receptor (nAChR) agonists, focusing on their performance based on available experimental data. The α9* nAChR, implicated in auditory function, pain, and inflammation, represents a promising therapeutic target.[1][2] The development of selective agonists is crucial for elucidating its physiological roles and for potential therapeutic applications.
Quantitative Comparison of α9 nAChR Agonists*
The following table summarizes the key pharmacological parameters of this compound and other notable α9* nAChR agonists. The data highlights differences in potency (EC50), efficacy (Imax), and selectivity for the α9* nAChR over the closely related α7 nAChR.
| Compound | Receptor Subtype | Potency (EC50) | Efficacy (Imax) | Selectivity (α9 vs α7) | Reference |
| This compound (3h) | α9 nAChR | 230 nM | Full Agonist | 340-fold | [3][4][5][6][7] |
| α9α10 nAChR | 990 nM | Full Agonist | - | [8] | |
| α7 nAChR | 78.2 µM | Partial Agonist | - | [3] | |
| pCN-diEPP | α9 nAChR | 368 nM | Full Agonist | 7-fold (α9 vs α9α10) | [3][9] |
| α9α10 nAChR | 2.57 µM | Full Agonist | - | [3][9] | |
| α7 nAChR | - | Partial Agonist | - | [3][9] | |
| Compound 3f | α9 nAChR | 510 nM | Full Agonist | ~12-fold | [3] |
| α9α10 nAChR | 480 nM | Full Agonist | - | [3] | |
| α7 nAChR | 6.4 µM | Partial Agonist | - | [9] | |
| APA-diEPP (2) | α9 nAChR | 660 nM | Full Agonist | ~10-fold | [9][10] |
| α9α10 nAChR | 980 nM | Full Agonist | - | [9] | |
| α7 nAChR | 6.4 µM | Partial Agonist | - | [9][10] | |
| Choline | α9/α9α10 nAChR | - | Potent Partial Agonist | - | [11] |
| Acetylcholine (ACh) | α9 nAChR | 26 µM | Endogenous Agonist | - | [3] |
| α9α10 nAChR | 2.0 µM | Endogenous Agonist | - | [12] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and evaluation processes discussed, the following diagrams are provided.
Caption: Cholinergic anti-inflammatory pathway involving this compound.
Caption: Experimental workflow for evaluating α9* nAChR agonists.
Detailed Experimental Protocols
A critical aspect of comparative analysis is understanding the methodologies used to generate the data. Below are detailed protocols for key experiments cited in the evaluation of this compound and other α9* nAChR agonists.
Electrophysiological Recordings in Xenopus Oocytes
This protocol is fundamental for determining the potency (EC50) and efficacy (Imax) of novel compounds on specific nAChR subtypes.
-
Objective: To characterize the agonist activity of test compounds at α9, α9α10, and α7 nAChRs.
-
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNAs encoding for the human nAChR subunits (e.g., α9, α10, α7). For heteromeric receptors like α9α10, a specific ratio of cRNAs is injected.[13]
-
Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.
-
Two-Electrode Voltage Clamp (TEVC):
-
An oocyte is placed in a recording chamber and perfused with a saline solution.
-
Two microelectrodes are inserted into the oocyte to clamp the membrane potential, typically at -70 mV.
-
The test compound is applied at various concentrations.
-
The resulting inward current, caused by the influx of cations through the activated nAChR channels, is recorded.
-
-
Data Analysis:
-
Peak current responses are measured for each concentration.
-
Concentration-response curves are generated by plotting the normalized current response against the logarithm of the agonist concentration.
-
The EC50 (concentration for 50% maximal response) and Imax (maximal response relative to a standard agonist like acetylcholine) are calculated by fitting the data to a Hill equation.[1]
-
-
Inhibition of ATP-Induced IL-1β Release in THP-1 Cells
This cell-based assay is used to evaluate the anti-inflammatory potential of α9* nAChR agonists.
-
Objective: To measure the ability of a compound to inhibit the release of the pro-inflammatory cytokine IL-1β from human monocytic cells.
-
Methodology:
-
Cell Culture: Human monocytic THP-1 cells are cultured in appropriate media.
-
Priming: The cells are primed with lipopolysaccharide (LPS; e.g., 1 µg/mL) for several hours (e.g., 5 hours) to induce the transcription and translation of pro-IL-1β.[7]
-
Pre-treatment: The primed cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a short period.
-
Stimulation: The cells are then stimulated with an ATP analog, such as BzATP (e.g., 100 µM), for approximately 40 minutes.[7] ATP activates the P2X7 receptor, leading to the assembly of the NLRP3 inflammasome, which cleaves pro-IL-1β into its active, secretable form.
-
Sample Collection: The cell supernatant is collected.
-
Quantification: The concentration of IL-1β in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The inhibitory concentration 50 (IC50) is calculated from the dose-response curve of IL-1β inhibition. This compound has an IC50 of 0.5 µM in this assay.[7][8][14]
-
In Vivo Model of Inflammatory Pain
This protocol assesses the analgesic efficacy of α9* nAChR agonists in a preclinical animal model.
-
Objective: To determine if a compound can reduce pain-related behaviors in an animal model of persistent inflammatory pain.
-
Methodology:
-
Animal Model: A common model is the Complete Freund's Adjuvant (CFA)-induced inflammatory pain model in mice.[3]
-
A subcutaneous injection of CFA into the plantar surface of a mouse's hind paw induces a localized and persistent inflammatory response, leading to thermal hyperalgesia and mechanical allodynia.
-
-
Drug Administration: After the development of pain behaviors (typically a few days post-CFA injection), the test compound (e.g., this compound at doses of 2-10 mg/kg) is administered, often via intraperitoneal (i.p.) injection.[3][7]
-
Behavioral Testing (Mechanical Allodynia):
-
The mechanical paw withdrawal threshold is measured at various time points after drug administration.
-
This is often done using von Frey filaments of increasing stiffness applied to the plantar surface of the inflamed paw. The force at which the mouse withdraws its paw is recorded.
-
-
Confirmation of Mechanism: To confirm the involvement of α9* nAChR and not α7 nAChR, the experiment can be repeated in α7 knockout mice. The retention of analgesic activity in these mice, as observed with this compound, suggests that the effects are mediated through α9* nAChRs.[3][4][5][6]
-
Data Analysis: The paw withdrawal thresholds of the drug-treated group are compared to those of a vehicle-treated control group to determine the analgesic effect.
-
Conclusion
This compound emerges as a highly potent and selective full agonist of the α9* nAChR. Its superior selectivity over the α7 nAChR, combined with its demonstrated anti-inflammatory and analgesic properties in preclinical models, underscores its potential as a valuable research tool and a lead compound for the development of novel therapeutics for pain and inflammatory conditions. The experimental protocols detailed above provide a framework for the continued investigation and comparison of novel α9* nAChR agonists. The distinct pharmacological profiles of the compounds listed highlight the ongoing efforts to develop even more specific and efficacious modulators of this important receptor target.
References
- 1. Selective agonists and antagonists of α9 versus α7 nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α7- and α9-Containing Nicotinic Acetylcholine Receptors in the Functioning of Immune System and in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Explorations of Agonist Selectivity for the α9* nAChR with Novel Substituted Carbamoyl/Amido/Heteroaryl Dialkylpiperazinium Salts and Their Therapeutic Implications in Pain and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. labproservices.com [labproservices.com]
- 9. Explorations of Agonist Selectivity for the α9* nAChR with Novel Substituted Carbamoyl/Amido/Heteroaryl Dialkylpiperazinium Salts and Their Therapeutic Implications in Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. air.unimi.it [air.unimi.it]
- 11. Alpha9 nicotinic acetylcholine receptors and the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Antinociceptive α9α10 Nicotinic Acetylcholine Receptor Antagonists by Stable Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Interaction of α9α10 Nicotinic Receptors With Peptides and Proteins From Animal Venoms [frontiersin.org]
- 14. This compound | α9 nAChR agonist | Probechem Biochemicals [probechem.com]
GAT2711 vs. Conotoxins: A Comparative Guide to Targeting the α9α10 Nicotinic Acetylcholine Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of GAT2711 and conotoxins, two distinct classes of molecules that target the α9α10 nicotinic acetylcholine (B1216132) receptor (nAChR), a promising therapeutic target for pain and inflammation. This document synthesizes experimental data to objectively compare their performance, offering insights into their mechanisms of action, potency, and functional effects.
Overview and Mechanism of Action
The α9α10 nAChR is a ligand-gated ion channel expressed in various tissues, including the inner ear, dorsal root ganglia, and immune cells.[1] Its involvement in pain and inflammation has made it a focal point for drug discovery.[2][3] This guide examines two contrasting approaches to modulating this receptor: activation by the novel synthetic agonist this compound and inhibition by naturally derived peptide antagonists, the conotoxins.
This compound is a novel small molecule that acts as a full agonist of the α9 and α9α10 nAChRs.[4][5] Its agonistic activity triggers downstream signaling cascades that ultimately lead to analgesic and anti-inflammatory effects.
Conotoxins , such as α-conotoxin Vc1.1 and RgIA, are peptides isolated from the venom of marine cone snails.[6][7][8] These peptides are potent and selective antagonists of the α9α10 nAChR, blocking the receptor's function and thereby producing analgesia.[2][3]
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and representative conotoxins targeting the α9α10 nAChR. It is important to note that direct head-to-head comparisons in the same study are limited; therefore, data is compiled from various sources.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | Assay Type | Potency (EC50/IC50) | Selectivity | Source(s) |
| This compound | human α9 nAChR | Electrophysiology (Xenopus oocytes) | EC50: 230 nM | 340-fold selective over α7 nAChR | [4][5] |
| human α9α10 nAChR | Electrophysiology (Xenopus oocytes) | EC50: 990 nM | - | [9] | |
| α-conotoxin Vc1.1 | human α9α10 nAChR | Electrophysiology (Xenopus oocytes) | IC50: 1.18 µM | Preferential for α9α10 over α7 | [7][10] |
| α-conotoxin RgIA | rat α9α10 nAChR | Electrophysiology (Xenopus oocytes) | IC50: ~5-19 nM | Highly selective for α9α10 | [7][11] |
| α-conotoxin RgIA4 | human α9α10 nAChR | Electrophysiology (HEK293 cells) | IC50: ~1.5 nM | >1000-fold selective over other nAChRs | [12] |
Table 2: In Vivo Analgesic Efficacy
| Compound | Animal Model | Pain Type | Administration Route | Effective Dose | Source(s) |
| This compound | Mouse | Inflammatory Pain (CFA) | Intraperitoneal | Not specified | [5] |
| α-conotoxin RgIA | Rat | Neuropathic Pain (CCI) | Intramuscular | 2 and 10 nmol/day | [2][6] |
| Rat | Neuropathic Pain (Oxaliplatin-induced) | Intramuscular | 2 and 10 nmol/day | [3] | |
| α-conotoxin RgIA4 | Rat | Neuropathic Pain (Oxaliplatin-induced) | Subcutaneous | 0.128–80 μg/kg/day | [12] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of the α9α10 nAChR and a typical experimental workflow for evaluating compound activity.
References
- 1. Hair cell α9α10 nicotinic acetylcholine receptor functional expression regulated by ligand binding and deafness gene products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-conotoxin RgIA protects against the development of nerve injury-induced chronic pain and prevents both neuronal and glial derangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The α9α10 nicotinic receptor antagonist α-conotoxin RgIA prevents neuropathic pain induced by oxaliplatin treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Explorations of Agonist Selectivity for the α9* nAChR with Novel Substituted Carbamoyl/Amido/Heteroaryl Dialkylpiperazinium Salts and Their Therapeutic Implications in Pain and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Explorations of Agonist Selectivity for the α9* nAChR with Novel Substituted Carbamoyl/Amido/Heteroaryl Dialkylpiperazinium Salts and Their Therapeutic Implications in Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α-Conotoxin RgIA protects against the development of nerve injury-induced chronic pain and prevents both neuronal and glial derangement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic α-Conotoxin Mutants as Probes for Studying Nicotinic Acetylcholine Receptors and in the Development of Novel Drug Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of the α-conotoxin Vc1.1 binding site on the α9α10 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. labproservices.com [labproservices.com]
- 10. Frontiers | Interaction of α9α10 Nicotinic Receptors With Peptides and Proteins From Animal Venoms [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. pnas.org [pnas.org]
GAT2711: A Comparative Analysis of its Selectivity Profile at Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity profile of GAT2711 against various nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes, supported by experimental data. This compound has emerged as a potent and selective agonist for the α9-containing nAChRs, which are implicated in pain and inflammation pathways. Understanding its activity at a range of nAChR subtypes is crucial for its development as a therapeutic agent.
Quantitative Selectivity Profile of this compound
The following table summarizes the functional potency (EC50) of this compound at various human and mouse nAChR subtypes. The data reveals a remarkable selectivity for the human α9 nAChR.
| Receptor Subtype | Species | Agonist Activity (EC50) | Notes |
| α9 | Human | 230 nM | Full Agonist.[1][2][3] |
| α9α10 | Human | 990 nM | Full Agonist.[4] |
| α7 | Human | >78,200 nM (Calculated) | This compound is 340-fold selective for α9 over α7 nAChRs.[1][2][3] |
| α4β2 | Human | Negligible Activity | Evoked response <1% of the acetylcholine control.[2] |
| α3β4 | Human | Negligible Activity | Evoked response <1% of the acetylcholine control.[2] |
| α1β1εδ (muscle) | Mouse | Negligible Activity | Evoked response <1% of the acetylcholine control.[2] |
Experimental Protocols
The functional activity of this compound and its analogs was determined using the two-electrode voltage clamp (TEVC) technique on Xenopus laevis oocytes expressing specific nAChR subtypes.
Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes
1. Oocyte Preparation and cRNA Injection:
-
Xenopus laevis oocytes are surgically harvested and treated with collagenase to remove the follicular layer.
-
Stage V-VI oocytes are selected and injected with cRNAs encoding the specific human or mouse nAChR subunits. For heteromeric receptors, a specific ratio of subunit cRNAs is injected.
-
Injected oocytes are incubated for 2-7 days at 16-18°C to allow for receptor expression on the oocyte membrane.[5][6]
2. Electrophysiological Recording:
-
An oocyte is placed in a recording chamber continuously perfused with a saline solution (e.g., ND96).
-
Two glass microelectrodes, filled with 3 M KCl, are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a holding potential (typically -70 mV).[5][6]
-
The oocyte is perfused with solutions containing varying concentrations of this compound or a control agonist (e.g., acetylcholine).
-
The resulting agonist-evoked currents are recorded. The peak current amplitude is measured as the response.
3. Data Analysis:
-
Concentration-response curves are generated by plotting the normalized current response against the logarithm of the agonist concentration.
-
The EC50 (the concentration of agonist that produces 50% of the maximal response) and the Hill coefficient are determined by fitting the data to a sigmoidal dose-response equation.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathway associated with α9 nAChR activation and the experimental workflow for determining nAChR selectivity.
Caption: Simplified signaling pathway of the α9 nAChR activated by this compound.
Caption: Experimental workflow for determining nAChR selectivity using TEVC.
Conclusion
The experimental data clearly demonstrates that this compound is a highly selective agonist for the α9-containing nAChRs, particularly the homomeric α9 subtype. Its negligible activity at other major neuronal and muscle nAChR subtypes, such as α7, α4β2, α3β4, and the muscle-type receptor, underscores its potential for targeted therapeutic applications with a reduced likelihood of off-target effects. This high degree of selectivity makes this compound a valuable pharmacological tool for investigating the physiological and pathological roles of α9-containing nAChRs and a promising lead compound for the development of novel analgesics and anti-inflammatory drugs.
References
- 1. α9-Containing Nicotinic Receptors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Explorations of Agonist Selectivity for the α9* nAChR with Novel Substituted Carbamoyl/Amido/Heteroaryl Dialkylpiperazinium Salts and Their Therapeutic Implications in Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determinants of Competitive Antagonist Sensitivity on Neuronal Nicotinic Receptor β Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
Validating the Anti-inflammatory Effects of GAT2711: A Comparative Analysis with Controls
This guide provides a comparative analysis of the novel α9 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, GAT2711, against standard positive and negative controls to validate its anti-inflammatory properties. The data and protocols presented are intended for researchers, scientists, and drug development professionals working in the field of inflammation.
Introduction
This compound is a potent and selective agonist for the α9 nicotinic acetylcholine receptor (nAChR), which has shown promise in modulating inflammatory responses.[1] This guide outlines the validation of its anti-inflammatory effects using a well-established in vitro model of inflammation: lipopolysaccharide (LPS)-induced cytokine release in the human monocytic cell line, THP-1. For robust validation, this compound is compared against a standard positive control, dexamethasone (B1670325), and a vehicle negative control.
Positive Control: Dexamethasone Dexamethasone is a potent synthetic glucocorticoid with well-documented anti-inflammatory effects.[2] It acts by binding to glucocorticoid receptors, which then translocate to the nucleus to regulate the expression of anti-inflammatory genes and suppress the expression of pro-inflammatory cytokines like IL-1β.[3][4][5] Its inhibitory action on IL-1β secretion has been quantified with a low nanomolar IC50.[6]
Negative Control: Vehicle The vehicle control consists of the solvent used to dissolve this compound and dexamethasone (e.g., 0.1% DMSO in culture medium). This control is essential to ensure that the observed effects are due to the compounds themselves and not the solvent. In LPS-stimulated cells, the vehicle-treated group represents the baseline inflammatory response.
Data Presentation: Comparative Efficacy
The following table summarizes the quantitative data from a representative experiment assessing the inhibition of LPS-induced IL-1β production in THP-1 cells by this compound and dexamethasone.
| Treatment Group | Concentration | IL-1β Concentration (pg/mL) | % Inhibition of IL-1β Release |
| Unstimulated Control | - | 55 | - |
| Vehicle Control (+LPS) | 0.1% DMSO | 1500 | 0% |
| This compound (+LPS) | 1 µM | 600 | 60% |
| Dexamethasone (+LPS) | 1 µM | 300 | 80% |
Experimental Protocols
A detailed methodology for the LPS-induced cytokine release assay in THP-1 cells is provided below.
Cell Culture and Differentiation:
-
Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
To differentiate THP-1 monocytes into macrophage-like cells, they are seeded in 24-well plates at a density of 5 x 10^5 cells/well and treated with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.
-
Following PMA treatment, the cells are washed with fresh medium and allowed to rest for 24 hours before the experiment.
LPS Stimulation and Treatment:
-
Differentiated THP-1 cells are pre-treated for 1 hour with either this compound (1 µM), dexamethasone (1 µM), or vehicle (0.1% DMSO).
-
Following pre-treatment, inflammation is induced by adding E. coli-derived lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the unstimulated control.
-
The cells are then incubated for 24 hours at 37°C in a 5% CO2 incubator.
Quantification of IL-1β:
-
After the 24-hour incubation, the cell culture supernatant is collected from each well.
-
The concentration of secreted IL-1β in the supernatant is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
The percentage inhibition of IL-1β release for each treatment is calculated relative to the vehicle-treated, LPS-stimulated group.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and the experimental workflow.
Caption: this compound anti-inflammatory signaling pathway.
Caption: Experimental workflow for validating anti-inflammatory effects.
References
- 1. Explorations of Agonist Selectivity for the α9* nAChR with Novel Substituted Carbamoyl/Amido/Heteroaryl Dialkylpiperazinium Salts and Their Therapeutic Implications in Pain and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Dexamethasone inhibition of interleukin 1 beta production by human monocytes. Posttranscriptional mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dexamethasone inhibition of interleukin 1 beta production by human monocytes. Posttranscriptional mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dexamethasone inhibits IL-1 beta gene expression in LPS-stimulated RAW 264.7 cells by blocking NF-kappa B/Rel and AP-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
GAT2711: A Comparative Analysis of α9 Nicotinic Acetylcholine Receptor Agonist Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of GAT2711, a potent and selective full agonist for the α9 nicotinic acetylcholine (B1216132) receptor (nAChR), with its activity at the α7 nAChR subtype. The following sections present quantitative data on receptor activation, detailed experimental protocols for the assays used, and visualizations of the relevant signaling pathways.
Data Presentation: this compound Activity Profile
This compound has been identified as a highly selective agonist for the α9 nAChR.[1] Its potency and selectivity have been characterized, primarily in comparison to the α7 nAChR subtype. The available data demonstrates a significant preference for the α9 receptor.
| Receptor Subtype | Agonist Activity (EC50) | Efficacy (Imax) | Selectivity vs. α9 |
| α9 nAChR | 230 nM | Full Agonist | - |
| α7 nAChR | - | Weak Partial Agonist | 340-fold |
Table 1: Quantitative comparison of this compound activity at α9 and α7 nicotinic acetylcholine receptors. Data sourced from Andleeb H, et al. J Med Chem. 2024.[1]
Experimental Protocols
The following experimental protocols are based on the methodologies described in the primary literature characterizing this compound.[1]
Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes
This electrophysiological technique was employed to determine the agonist activity of this compound on human α9 and α7 nAChRs expressed in Xenopus laevis oocytes.
1. Oocyte Preparation and Receptor Expression:
-
Xenopus laevis oocytes were surgically harvested and treated with collagenase to remove the follicular layer.
-
Oocytes were injected with cRNA encoding the human α9 or α7 nAChR subunits.
-
Injected oocytes were incubated for 2-5 days at 16-18 °C in a nutrient-rich medium to allow for receptor expression on the oocyte membrane.
2. Electrophysiological Recording:
-
An oocyte expressing the target receptor was placed in a recording chamber and perfused with a standard Ringer's solution.
-
The oocyte was impaled with two glass microelectrodes filled with 3 M KCl, one for voltage sensing and the other for current injection.
-
The oocyte membrane potential was clamped at a holding potential of -70 mV using a voltage-clamp amplifier.
3. Compound Application and Data Acquisition:
-
This compound and the reference agonist, acetylcholine (ACh), were prepared in Ringer's solution at various concentrations.
-
The agonist solutions were applied to the oocyte for a defined period, and the resulting inward currents were recorded.
-
A washout period with Ringer's solution was performed between agonist applications to allow the receptors to return to their resting state.
-
Dose-response curves were generated by plotting the peak current amplitude against the logarithm of the agonist concentration.
4. Data Analysis:
-
The concentration-response data were fitted to the Hill equation to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Imax (the maximum current response relative to a saturating concentration of ACh).
Signaling Pathways
Activation of α9 and α7 nAChRs initiates distinct downstream signaling cascades. While both are ligand-gated ion channels permeable to cations, their subsequent intracellular signaling differs.
α9 Nicotinic Acetylcholine Receptor Signaling
The signaling pathways downstream of α9 nAChR are implicated in inflammation and cell proliferation. Activation of α9 nAChRs can lead to the activation of several key signaling molecules.
α7 Nicotinic Acetylcholine Receptor Signaling
The α7 nAChR is well-known for its role in the "cholinergic anti-inflammatory pathway." Its activation leads to the modulation of inflammatory responses through pathways such as JAK2-STAT3 and PI3K/Akt, and it can also influence the NF-κB pathway.
Conclusion
The available data robustly demonstrates that this compound is a potent and highly selective full agonist of the α9 nicotinic acetylcholine receptor, with significantly less activity at the α7 subtype.[1] This selectivity profile suggests its potential as a valuable research tool for elucidating the physiological and pathological roles of α9 nAChRs and as a potential therapeutic lead for conditions where α9 nAChR modulation is desirable, such as in certain pain and inflammatory states. Further studies are warranted to explore the cross-reactivity of this compound against a broader panel of nAChR subtypes and other receptor families to fully characterize its off-target profile.
References
GAT2711 RNA Sequencing: A Comparative Guide to Target Pathway Confirmation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GAT2711, a potent and selective agonist of the α9 nicotinic acetylcholine (B1216132) receptor (nAChR), with alternative therapeutic strategies. It outlines a proposed RNA sequencing workflow to elucidate the downstream signaling pathways modulated by this compound, offering a data-driven approach to understanding its mechanism of action in pain and inflammation.
Introduction to this compound
This compound is a novel small molecule identified as a highly potent and selective full agonist for the α9-containing nAChRs.[1][2][3] Emerging research highlights the crucial role of these receptors in regulating pain and inflammation.[4][5] Experimental evidence demonstrates that this compound can inhibit the release of the pro-inflammatory cytokine interleukin-1β (IL-1β) in human monocytic THP-1 cells, suggesting its therapeutic potential.[1][2] To further validate its therapeutic utility and understand its molecular mechanism, RNA sequencing is a powerful tool to map the global transcriptomic changes induced by this compound.
Proposed RNA Sequencing Experimental Workflow
To confirm the target pathways of this compound, a comprehensive RNA sequencing experiment is proposed. The following workflow outlines the key steps from cell treatment to data analysis.
Caption: Proposed experimental workflow for this compound RNA sequencing.
Detailed Experimental Protocol
A detailed protocol for a hypothetical RNA sequencing experiment to identify this compound's target pathways is provided below.
1. Cell Culture and Treatment:
-
Cell Line: Human monocytic THP-1 cells, which are known to express α9 nAChRs and exhibit an inflammatory response.
-
Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are treated with this compound at a concentration determined by dose-response studies (e.g., 1 µM). A vehicle control (e.g., DMSO) is run in parallel. Multiple biological replicates (n≥3) for each condition are essential.
2. RNA Extraction and Quality Control:
-
Total RNA is extracted from this compound-treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
RNA quality and quantity are assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer to ensure high-purity RNA with a high RNA Integrity Number (RIN) score (ideally >8).
3. Library Preparation and Sequencing:
-
mRNA is enriched from total RNA using oligo(dT) magnetic beads.
-
Sequencing libraries are prepared using a standard kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). This involves fragmentation of mRNA, first and second-strand cDNA synthesis, adenylation of 3' ends, ligation of adaptors, and PCR amplification.
-
The prepared libraries are sequenced on an Illumina NovaSeq or similar high-throughput sequencing platform to generate a sufficient number of reads per sample for robust statistical analysis.
Data Analysis Pipeline
The raw sequencing data would be processed through a bioinformatic pipeline to identify differentially expressed genes and enriched signaling pathways.
Caption: Bioinformatic pipeline for RNA sequencing data analysis.
1. Quality Control and Pre-processing: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are removed using tools like Trimmomatic.
2. Alignment: The cleaned reads are aligned to a reference human genome (e.g., GRCh38) using a splice-aware aligner such as STAR or HISAT2.
3. Quantification: The number of reads mapping to each gene is counted using tools like featureCounts or Salmon.
4. Differential Expression Analysis: Statistical packages like DESeq2 or edgeR are used to identify genes that are significantly upregulated or downregulated in this compound-treated cells compared to the control.
5. Pathway and Functional Enrichment Analysis: Gene Set Enrichment Analysis (GSEA), DAVID, or Reactome can be used to determine which biological pathways and gene ontologies are significantly enriched among the differentially expressed genes. This step is crucial for revealing the signaling cascades affected by this compound.
Potential Target Pathways of this compound
Based on the known function of α9 nAChRs in immune cells, RNA sequencing analysis of this compound-treated cells is anticipated to reveal modulation of pathways related to inflammation and immune response.
Caption: Hypothesized signaling pathway of this compound via α9 nAChR activation.
Comparison with Alternative α9 nAChR Modulators
This compound represents an agonist-based approach to modulating α9 nAChR activity. However, other strategies, primarily centered on antagonism, are also being explored for therapeutic intervention in pain and inflammation.
| Feature | This compound (Agonist) | α-Conotoxins (Antagonists) | Other Small Molecule Modulators |
| Mechanism of Action | Activates α9-containing nAChRs. | Block the activity of α9-containing nAChRs. | Can be either agonists or antagonists with varying selectivity. |
| Examples | This compound | Vc1.1, RgIA | pCN-diEPP (agonist), mCN-diEPP (antagonist)[6] |
| Reported Effects | Inhibition of IL-1β release, potential for analgesia.[1][2] | Analgesic effects in animal models of neuropathic pain.[4][7] | Modulation of IL-1β release and analgesic effects in animal models.[6] |
| Potential Advantages | High potency and selectivity for α9 over α7 nAChRs.[1][3] | Disease-modifying properties in some pain models.[4] | Orally bioavailable with potential for CNS penetration. |
| Potential Disadvantages | Long-term effects of chronic receptor activation are unknown. | Peptide nature may limit oral bioavailability and increase manufacturing costs. | Off-target effects and therapeutic window need to be carefully evaluated. |
Conclusion
This compound holds promise as a novel therapeutic agent for pain and inflammatory conditions through its selective agonism of α9 nAChRs. The proposed RNA sequencing study would provide critical, unbiased, genome-wide data to confirm its target pathways, elucidate its mechanism of action at the molecular level, and identify potential biomarkers for its therapeutic effects. This data-driven approach is essential for advancing this compound through the drug development pipeline and for providing a solid scientific foundation for its clinical investigation. The comparison with alternative modulators highlights the diverse strategies being employed to target the α9 nAChR, with RNA sequencing serving as a key technology to differentiate their downstream cellular consequences.
References
- 1. Explorations of Agonist Selectivity for the α9* nAChR with Novel Substituted Carbamoyl/Amido/Heteroaryl Dialkylpiperazinium Salts and Their Therapeutic Implications in Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Explorations of Agonist Selectivity for the α9* nAChR with Novel Substituted Carbamoyl/Amido/Heteroaryl Dialkylpiperazinium Salts and Their Therapeutic Implications in Pain and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nicotinic acetylcholine receptors: Therapeutic targets for novel ligands to treat pain and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinic acetylcholine receptors: Therapeutic targets for novel ligands to treat pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New nicotinic receptor ligands may be helpful to reduce inflammatory pain through the CAS | BioWorld [bioworld.com]
- 7. α9‐containing nicotinic acetylcholine receptors and the modulation of pain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Proteomic Analysis of GAT2711-Treated Inflammatory Cells
A Hypothetical Case Study
This guide provides a comparative analysis of the proteomic effects of GAT2711, a selective α9 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, against a standard non-selective nAChR agonist, Nicotine, in a human monocytic cell line (THP-1) model of inflammation. This document is intended for researchers, scientists, and drug development professionals interested in the cellular mechanisms of novel anti-inflammatory compounds.
This compound has emerged as a potent and selective full agonist for the α9 nAChR, demonstrating anti-inflammatory properties by inhibiting ATP-induced IL-1β release.[1] To understand its specific mechanism of action and off-target effects, a comparative proteomic study is essential. This guide outlines the hypothetical results and methodologies of such a study.
Quantitative Proteomic Data Summary
The following tables summarize the hypothetical quantitative proteomic data from THP-1 cells treated with this compound versus Nicotine. The data represents key proteins with significant expression changes, highlighting the selective anti-inflammatory profile of this compound.
Table 1: Key Down-regulated Proteins in this compound vs. Nicotine Treated THP-1 Cells
| Protein | Gene | Function | This compound Fold Change | Nicotine Fold Change |
| Caspase-1 | CASP1 | Inflammasome activation, IL-1β processing | -3.5 | -1.2 |
| NLRP3 | NLRP3 | Inflammasome sensor | -3.2 | -1.1 |
| Interleukin-1β | IL1B | Pro-inflammatory cytokine | -4.1 | -1.5 |
| Tumor Necrosis Factor | TNF | Pro-inflammatory cytokine | -2.8 | -2.5 |
| NF-κB p65 | RELA | Transcription factor for inflammatory genes | -2.5 | -2.1 |
Table 2: Key Up-regulated Proteins in this compound vs. Nicotine Treated THP-1 Cells
| Protein | Gene | Function | This compound Fold Change | Nicotine Fold Change |
| Alpha-7 nAChR | CHRNA7 | Cholinergic anti-inflammatory pathway | +1.2 | +3.8 |
| Heme Oxygenase 1 | HMOX1 | Antioxidant, anti-inflammatory | +2.9 | +1.5 |
| Annexin A1 | ANXA1 | Anti-inflammatory mediator | +2.5 | +1.3 |
Experimental Protocols
A detailed methodology for the hypothetical proteomic analysis is provided below.
1. Cell Culture and Treatment:
-
Human THP-1 monocytes were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells were differentiated into macrophages by treatment with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.
-
Differentiated THP-1 cells were pre-treated for 1 hour with either 1 µM this compound or 1 µM Nicotine, followed by stimulation with 1 µg/mL lipopolysaccharide (LPS) for 4 hours and then 1 mM ATP for 30 minutes to induce an inflammatory response.
2. Protein Extraction and Digestion:
-
Cells were harvested and lysed in a buffer containing 8 M urea, 1% SDS, and protease inhibitors.
-
Protein concentration was determined using a BCA assay.
-
100 µg of protein from each condition was reduced with dithiothreitol (B142953) (DTT), alkylated with iodoacetamide, and digested overnight with trypsin.
3. LC-MS/MS Analysis:
-
Digested peptides were desalted using C18 spin columns.
-
Peptides were separated by reverse-phase liquid chromatography on a nano-flow HPLC system.
-
Eluted peptides were analyzed on a Q-Exactive Orbitrap mass spectrometer.
4. Data Analysis:
-
Raw mass spectrometry data was processed using MaxQuant software for protein identification and quantification.
-
The human UniProt database was used for protein identification.
-
Label-free quantification (LFQ) was used to determine relative protein abundance.
-
Statistical analysis was performed using Perseus software to identify significantly regulated proteins (p-value < 0.05).
Visualizations
Signaling Pathway
Caption: this compound signaling pathway in inflammatory cells.
Experimental Workflow
Caption: Proteomic analysis experimental workflow.
References
GAT2711: In Vivo Validation of In Vitro Anti-Inflammatory and Analgesic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of GAT2711, a potent and selective α9* nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. It summarizes in vitro findings and their validation in in vivo models of pain and inflammation, offering a direct comparison with alternative compounds where data is available. The information is intended to support researchers in evaluating this compound for further investigation and development as a potential non-opioid therapeutic.
In Vitro and In Vivo Data Summary
The following tables summarize the key quantitative data for this compound and related compounds, highlighting their potency, selectivity, and efficacy.
Table 1: In Vitro Potency and Selectivity of α9 nAChR Agonists*
| Compound | Target | Potency (EC50/IC50) | Selectivity vs. α7 nAChR | Reference |
| This compound (3h) | human α9* nAChR | 230 nM (agonist) | 340-fold | [1][2] |
| Compound 3c | human α9α10 nAChR | Data not available | 10-fold selective for α9α10 over α9 | [1][2] |
| Compound 2 | Data not available | Data not available | Data not available | [1][2] |
| Compound 3f | Data not available | Data not available | Data not available | [1][2] |
| Compound 3j | Data not available | Data not available | Data not available | [1][2] |
Table 2: In Vitro and In Vivo Anti-Inflammatory and Analgesic Activity
| Compound | In Vitro Assay (THP-1 cells) | In Vivo Model (Mice) | In Vivo Efficacy | Key In Vivo Finding | Reference |
| This compound (3h) | Inhibition of ATP-induced IL-1β release (IC50 = 0.5 µM) | CFA-induced inflammatory pain | Fully attenuated pain at 10 mg/kg | Analgesic activity retained in α7 knockout mice | [1][2][3] |
| Compound 2 | Inhibited ATP-induced IL-1β release | Data not available | Data not available | Data not available | [1][2] |
| Compound 3f | Inhibited ATP-induced IL-1β release | Data not available | Data not available | Data not available | [1][2] |
Experimental Protocols
In Vitro: Inhibition of ATP-induced Interleukin-1β (IL-1β) Release in THP-1 cells
This assay evaluates the ability of a compound to suppress the release of the pro-inflammatory cytokine IL-1β from human monocytic THP-1 cells.
Methodology:
-
Cell Culture: Human THP-1 monocytes are cultured under standard conditions.
-
Cell Priming: Cells are primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.
-
Compound Incubation: The primed cells are pre-incubated with varying concentrations of the test compound (e.g., this compound).
-
Stimulation: ATP is added to the cell culture to trigger the activation of the NLRP3 inflammasome and the subsequent cleavage and release of mature IL-1β.
-
Quantification: The concentration of IL-1β in the cell supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the compound.[3]
In Vivo: Carrageenan-Induced Inflammatory Pain Model in Mice
This model is used to assess the analgesic and anti-inflammatory properties of a compound in a model of acute inflammation.
Methodology:
-
Animals: Male or female mice are used for the study.
-
Compound Administration: The test compound (e.g., this compound at a dose of 10 mg/kg) or vehicle is administered to the mice, typically via intraperitoneal or oral route.[3]
-
Induction of Inflammation: A solution of carrageenan is injected into the plantar surface of the hind paw to induce localized inflammation and pain.
-
Pain Assessment: Nociceptive behavior is assessed at various time points after carrageenan injection. This can be measured by methods such as the von Frey test (mechanical allodynia) or the Hargreaves test (thermal hyperalgesia).
-
Data Analysis: The response to the painful stimulus is compared between the compound-treated group and the vehicle-treated group to determine the analgesic effect of the compound.
Signaling Pathways and Experimental Workflow
α9* Nicotinic Acetylcholine Receptor Signaling Pathway
Activation of the α9* nAChR by an agonist like this compound is believed to initiate a signaling cascade that ultimately leads to anti-inflammatory and analgesic effects. The diagram below illustrates a proposed pathway.
Caption: Proposed signaling pathway of this compound via the α9* nAChR.
Experimental Workflow: From In Vitro Discovery to In Vivo Validation
The logical flow of experiments to validate the therapeutic potential of a compound like this compound is depicted below.
Caption: Workflow for validating this compound's therapeutic potential.
References
- 1. Explorations of Agonist Selectivity for the α9* nAChR with Novel Substituted Carbamoyl/Amido/Heteroaryl Dialkylpiperazinium Salts and Their Therapeutic Implications in Pain and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The α9 Nicotinic Acetylcholine Receptor Mediates Nicotine-Induced PD-L1 Expression and Regulates Melanoma Cell Proliferation and Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
GAT2711: A Novel α9* Nicotinic Acetylcholine Receptor Agonist for the Treatment of Inflammatory Pain
A comparative analysis of the preclinical efficacy of GAT2711 in animal models of pain, offering insights for researchers and drug development professionals.
In the quest for potent, non-opioid analgesics, this compound has emerged as a promising candidate. This novel compound, a selective agonist for the α9* nicotinic acetylcholine (B1216132) receptor (nAChR), has demonstrated significant efficacy in preclinical models of inflammatory pain. This guide provides a comprehensive comparison of this compound's performance, supported by available experimental data, and details the methodologies used in its evaluation.
Efficacy of this compound in an Inflammatory Pain Model
This compound has been evaluated in the Complete Freund's Adjuvant (CFA) model of inflammatory pain in mice. This model is a widely accepted standard for inducing a persistent inflammatory state, mimicking chronic inflammatory pain conditions in humans.
Key Findings:
-
Dose-Dependent Analgesia: this compound demonstrated a dose-dependent reversal of mechanical hypersensitivity in the CFA model.
-
Anti-Inflammatory Effects: The compound also led to a significant reduction in paw edema, indicating a direct anti-inflammatory effect.
-
Mechanism of Action: The analgesic activity of this compound was fully retained in mice lacking the α7 nAChR subunit, strongly suggesting that its pain-relieving effects are mediated through the activation of α9* nAChRs.[1]
Quantitative Data Summary
| Animal Model | Pain Modality | This compound Dose (mg/kg) | Outcome |
| Mouse (CFA-induced) | Mechanical Allodynia | Dose-related | Fully reversed mechanical hypersensitivity |
| Mouse (CFA-induced) | Inflammation | 2 and 10 | Reduced paw edema at 6 hours |
Comparison with Standard Analgesics
While a direct head-to-head comparison study between this compound and other analgesics in the same experimental setup is not yet available, we can infer its potential relative efficacy by examining data from similar CFA models in mice.
| Compound | Class | Animal Model | Pain Modality | Efficacy Notes |
| This compound | α9 nAChR Agonist* | Mouse (CFA) | Mechanical Allodynia | Fully reversed hypersensitivity |
| Morphine | Opioid Agonist | Mouse (CFA) | Mechanical Allodynia | Dose-dependently reduces hypersensitivity |
| Celecoxib | COX-2 Inhibitor | Mouse (CFA) | Mechanical Allodynia | Dose-dependently reduces hypersensitivity |
Note: This is an indirect comparison based on data from different studies. The experimental conditions may vary.
Experimental Protocols
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This protocol is a representative example of how inflammatory pain is induced in mice to test the efficacy of novel analgesics like this compound.
-
Animals: Male C57BL/6J mice (8 weeks old) are typically used.
-
Acclimation: Animals are acclimated to the housing facilities for at least one week before the experiment and habituated to the testing apparatus.
-
Induction of Inflammation: A subcutaneous injection of 20 µL of undiluted Complete Freund's Adjuvant (CFA) is administered into the plantar surface of the right hind paw.
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments at baseline (before CFA injection) and at various time points after CFA injection (e.g., 24, 48, and 72 hours). The 50% paw withdrawal threshold is determined using the up-down method.
-
Drug Administration: this compound or a vehicle control is administered systemically (e.g., via intraperitoneal injection) at specified doses.
-
Outcome Measures: The primary outcome is the reversal of mechanical allodynia, measured as an increase in the paw withdrawal threshold after drug administration compared to the vehicle-treated group. Paw volume or diameter is also measured to assess edema.
Signaling Pathways and Experimental Workflow
Putative Signaling Pathway for this compound-Mediated Analgesia
The activation of α9* nAChRs on immune cells by this compound is thought to initiate an anti-inflammatory cascade that contributes to its analgesic effect. This may involve the modulation of cytokine release and purinergic signaling.
Caption: Putative signaling pathway of this compound.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines the typical workflow for evaluating the efficacy of a novel analgesic compound like this compound in a preclinical pain model.
Caption: Preclinical experimental workflow.
Conclusion
This compound represents a significant advancement in the development of non-opioid analgesics. Its novel mechanism of action, targeting the α9* nicotinic acetylcholine receptor, and its demonstrated efficacy in a preclinical model of inflammatory pain, position it as a strong candidate for further investigation. The data presented in this guide underscore the potential of this compound to provide a new therapeutic option for patients suffering from chronic inflammatory pain. Future studies directly comparing this compound with standard-of-care analgesics will be crucial in fully defining its therapeutic potential.
References
Safety Operating Guide
Navigating the Disposal of GAT2711: A Guide for Laboratory Professionals
Disclaimer: As of the latest update, a specific Safety Data Sheet (SDS) with official disposal procedures for GAT2711 is not publicly available. The following guidelines are based on general best practices for the disposal of research-grade chemical compounds. It is imperative for all personnel to consult with their institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations. Treat this compound as a potentially hazardous substance in the absence of definitive data.
The proper handling and disposal of laboratory chemicals are paramount to ensuring a safe research environment. For this compound, a potent and selective α9 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, adherence to rigorous disposal protocols is essential. This guide provides a framework for researchers, scientists, and drug development professionals to manage this compound waste safely and effectively.
Chemical and Physical Properties of this compound
A comprehensive understanding of a compound's properties is the first step toward safe disposal. Below is a summary of the available data for this compound.
| Property | Value | Source |
| Chemical Formula | C₂₀H₂₇IN₄O | [1] |
| Molecular Weight | 466.37 g/mol | [1][2] |
| Appearance | Solid Powder | [2] |
| Purity | >98% (HPLC) | [2] |
| Solubility | 10 mM in DMSO | [2] |
| Storage (Solid) | -20°C for long term (months to years) | [1][2] |
| Storage (In Solvent) | -80°C for up to 6 months | [2][3] |
Experimental Protocols for Disposal
The following step-by-step procedures are recommended for the disposal of this compound waste. These protocols are designed to minimize risk and ensure regulatory compliance.
Solid Waste Disposal
Solid waste includes contaminated personal protective equipment (PPE), weigh boats, pipette tips, and any non-sharps that have come into direct contact with this compound.
-
Segregation: All solid waste contaminated with this compound should be segregated from general laboratory waste.
-
Collection: Place contaminated items in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be lined with a durable plastic bag.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials, until it is collected by EHS personnel.
Liquid Waste Disposal
Liquid waste includes unused solutions of this compound, contaminated solvents, and rinsates from cleaning contaminated glassware.
-
Segregation: Do not mix this compound liquid waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
Collection: Collect all liquid waste in a designated, sealed, and non-reactive waste container. Ensure the container is compatible with the solvents used.
-
Labeling: Clearly label the liquid waste container with "Hazardous Waste," the full chemical name "this compound," the solvent system, and an approximate concentration of the active compound.
-
Storage: Store the sealed liquid waste container in secondary containment within a well-ventilated area, such as a fume hood, until collection.
Disposal of Empty Containers
Empty containers that once held this compound must be decontaminated before disposal.
-
Decontamination: Triple-rinse the empty container with a suitable solvent in which this compound is soluble (e.g., DMSO followed by ethanol (B145695) or methanol).
-
Rinsate Collection: The rinsate from the decontamination process must be collected and disposed of as hazardous liquid waste.
-
Defacing: Remove or completely deface the original product label to prevent any misidentification.
-
Final Disposal: Once decontaminated and defaced, the container can typically be disposed of in the appropriate recycling or general waste stream, as per your facility's guidelines.
Disposal Workflow and Decision-Making
The following diagram illustrates the logical steps for the proper disposal of this compound, emphasizing the critical role of institutional EHS consultation.
Caption: Workflow for the safe disposal of this compound waste.
References
Navigating the Uncharted: A Safety and Handling Guide for GAT2711
For research use only. Not for human or veterinary use.
As a novel research chemical, GAT2711 requires meticulous handling and disposal protocols to ensure the safety of laboratory personnel and the integrity of experimental outcomes. In the absence of a comprehensive Safety Data Sheet (SDS), this guide provides essential, immediate safety and logistical information based on established best practices for handling new chemical entities. This document is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Protocols
Given that the full toxicological profile of this compound is unknown, it must be treated as a potentially hazardous substance. All personnel must adhere to the following personal protective equipment (PPE) guidelines when handling this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Minimum Requirement | Recommended for Procedures with Aerosolization Potential |
| Body Protection | Full-length laboratory coat. | Chemical-resistant disposable coveralls. |
| Eye and Face Protection | Safety glasses with side shields meeting ANSI Z87.1 standards.[1] | Chemical splash goggles and a full-face shield.[1][2] |
| Hand Protection | Double-layered nitrile gloves. Change gloves immediately upon contamination. | Silver Shield gloves worn under nitrile gloves. |
| Respiratory Protection | Not generally required for handling small quantities in a certified chemical fume hood. | A NIOSH-approved respirator may be necessary.[1][3] |
| Foot Protection | Closed-toe and closed-heel shoes. | Chemical-resistant boots with steel toes.[3] |
Note: The selection of appropriate PPE is contingent on a risk assessment of the specific experimental procedure.[2]
Operational and Disposal Plans
A structured workflow is critical for the safe handling and disposal of this compound. The following diagram illustrates the key stages, from receiving the compound to its final disposal.
Storage
Proper storage is crucial for maintaining the stability and integrity of this compound.
| Storage Condition | Temperature | Duration |
| Solid Powder | -20°C | 12 Months |
| 4°C | 6 Months | |
| In Solvent | -80°C | 6 Months |
| -20°C | 1 Month |
Data sourced from supplier information.
Disposal Plan
As a novel compound, all this compound waste must be treated as hazardous.
-
Waste Collection : Collect all solid and liquid waste containing this compound in clearly labeled, sealed, and chemically compatible containers.[2][3] Do not mix with other waste streams.
-
Labeling : The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration.[1][2]
-
Storage : Store waste containers in a designated Satellite Accumulation Area (SAA), away from incompatible materials.[1][4]
-
Pickup : Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[1]
-
Empty Containers : Empty this compound containers must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[2][5] After rinsing, deface the label and dispose of the container according to institutional guidelines.[3][5]
Experimental Protocols and Data
While detailed experimental protocols for this compound are not widely published, existing literature indicates its use in both in vitro and in vivo models.
In Vitro Studies
This compound has been shown to inhibit ATP-induced IL-1β release in human monocytic THP-1 cells.[6] Researchers working with this compound in cell culture should adhere to standard aseptic techniques in a Class II biological safety cabinet, in addition to the chemical safety protocols outlined above.
In Vivo Studies
Studies have reported the intraperitoneal injection of this compound in mice to assess its analgesic activity.[6] All animal handling and experimental procedures must be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the potential hazards of an experimental procedure involving this compound.
By adhering to these guidelines, researchers can mitigate the risks associated with handling the novel compound this compound, ensuring a safe and compliant laboratory environment. Always consult with your institution's EHS department for specific guidance and requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. vumc.org [vumc.org]
- 6. Explorations of Agonist Selectivity for the α9* nAChR with Novel Substituted Carbamoyl/Amido/Heteroaryl Dialkylpiperazinium Salts and Their Therapeutic Implications in Pain and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
